Peptide F
Description
Properties
CAS No. |
75718-92-2 |
|---|---|
Molecular Formula |
C172H259N41O53S3 |
Molecular Weight |
3845 g/mol |
IUPAC Name |
(4S)-4-[[2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]acetyl]amino]-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C172H259N41O53S3/c1-90(2)73-118(147(241)187-89-135(224)189-105(33-21-24-65-173)151(245)195-108(36-27-68-180-172(178)179)154(248)206-121(79-99-40-46-102(215)47-41-99)148(242)185-84-130(219)183-88-134(223)192-123(78-97-31-19-16-20-32-97)165(259)203-117(171(265)266)64-72-269-14)209-169(263)144(94(9)10)211-160(254)109(50-56-136(225)226)190-132(221)86-181-131(220)85-186-149(243)124(81-128(177)217)204-145(239)95(11)188-150(244)110(51-57-137(227)228)196-155(249)111(52-58-138(229)230)197-156(250)113(54-60-140(233)234)202-168(262)143(93(7)8)212-161(255)114(55-61-141(235)236)199-162(256)120(75-92(5)6)208-167(261)127-37-28-69-213(127)170(264)126(80-100-42-48-103(216)49-43-100)210-163(257)119(74-91(3)4)205-157(251)112(53-59-139(231)232)198-166(260)125(82-142(237)238)207-159(253)116(63-71-268-13)200-153(247)107(35-23-26-67-175)193-152(246)106(34-22-25-66-174)194-158(252)115(62-70-267-12)201-164(258)122(77-96-29-17-15-18-30-96)191-133(222)87-182-129(218)83-184-146(240)104(176)76-98-38-44-101(214)45-39-98/h15-20,29-32,38-49,90-95,104-127,143-144,214-216H,21-28,33-37,50-89,173-176H2,1-14H3,(H2,177,217)(H,181,220)(H,182,218)(H,183,219)(H,184,240)(H,185,242)(H,186,243)(H,187,241)(H,188,244)(H,189,224)(H,190,221)(H,191,222)(H,192,223)(H,193,246)(H,194,252)(H,195,245)(H,196,249)(H,197,250)(H,198,260)(H,199,256)(H,200,247)(H,201,258)(H,202,262)(H,203,259)(H,204,239)(H,205,251)(H,206,248)(H,207,253)(H,208,261)(H,209,263)(H,210,257)(H,211,254)(H,212,255)(H,225,226)(H,227,228)(H,229,230)(H,231,232)(H,233,234)(H,235,236)(H,237,238)(H,265,266)(H4,178,179,180)/t95-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,143-,144-/m0/s1 |
InChI Key |
RJSZPKZQGIKVAU-UXBJKDEOSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)CNC(=O)CNC(=O)[C@H](CC6=CC=C(C=C6)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCSC)C(=O)O)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCSC)NC(=O)C(CC5=CC=CC=C5)NC(=O)CNC(=O)CNC(=O)C(CC6=CC=C(C=C6)O)N |
Other CAS No. |
75718-92-2 |
sequence |
YGGFMKKMDELYPLEVEEEANGGEVLGKRYGGFM |
Synonyms |
peptide F preproenkephalin (107-140) proenkephalin peptide F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Structure and Function of Peptide F
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide F is a 34-amino acid peptide derived from the precursor protein proenkephalin A, which is abundant in the bovine adrenal medulla.[1] This peptide is one of several biologically active fragments generated through the post-translational processing of proenkephalin A.[2][3] Research indicates that this compound plays a role in the physiological response to stress, positioning it as a molecule of interest in neurobiology and endocrinology.[1] This guide provides a comprehensive analysis of the structure and function of this compound, detailed experimental protocols for its study, and visualizations of relevant biological pathways.
Structure of this compound
The primary structure of bovine this compound has been determined, revealing a sequence of 34 amino acids. Other larger peptides containing the enkephalin sequence, such as Peptide E and Peptide B, are also derived from proenkephalin A.[3][4]
Physicochemical Properties of Bovine this compound
| Property | Value |
| Amino Acid Sequence | Tyr-Gly-Gly-Phe-Met-Lys-Lys-Met-Asp-Glu-Leu-Tyr-Pro-Leu-Glu-Val-Glu-Glu-Glu-Ala-Asn-Gly-Gly-Glu-Val-Leu-Gly-Lys-Arg-Tyr-Gly-Gly-Phe-Met |
| Molecular Formula | C₁₇₂H₂₅₉N₄₁O₅₃S₃ |
| Molecular Weight | 3845.2 g/mol |
Table 1: Physicochemical properties of bovine this compound.
Functional Analysis of this compound
The primary characterized function of this compound is its involvement in the body's response to stress. Studies in animal models have demonstrated changes in the concentration of a fragment of this compound in the adrenal medulla following stress induction.
Role in Stress Response
Research has shown that in rats subjected to acute inescapable foot-shock stress, there is a significant decrease in the levels of an immunoreactive nine-amino-acid fragment of this compound (Asp-Glu-Leu-Tyr-Pro-Leu-Glu-Val-Glu) in the adrenal medulla.[1] However, after two weeks of chronic daily stress, the adrenal glands were unable to alter the levels of this this compound fragment in response to subsequent stress.[1] This suggests a potential role for this compound in the acute stress response and an adaptation of its regulation under chronic stress conditions.
Quantitative Data on this compound Levels Under Stress
| Condition | Change in Immunoreactive this compound Fragment Levels in Rat Adrenal Medulla |
| Acute Inescapable Foot-shock Stress | Significant Decrease |
| Chronic Daily Stress (2 weeks) | Inability to alter levels upon subsequent stress |
Table 2: Summary of changes in a fragment of this compound levels in the rat adrenal medulla in response to stress.[1] Specific quantitative values beyond "significant decrease" are not detailed in the available literature.
Signaling Pathway of this compound
Currently, the specific signaling pathway and receptor for this compound have not been elucidated. However, it is derived from proenkephalin A, which is a precursor to several opioid peptides, such as Met-enkephalin and Leu-enkephalin.[3][5] These opioid peptides are known to exert their effects by binding to and activating G protein-coupled receptors (GPCRs), specifically the μ (mu), δ (delta), and κ (kappa) opioid receptors.[6][7] This activation typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity.[8]
While it is plausible that this compound or its fragments may interact with opioid or other GPCRs, there is no direct evidence to confirm this. One study identified a family of sensory neuron-specific G protein-coupled receptors (SNSRs) that are activated by various proenkephalin A-derived peptides, but this compound was not specifically tested.[9]
Given the lack of a defined signaling pathway for this compound, the following diagram illustrates the general processing of its precursor, proenkephalin A, and the established signaling cascade for other enkephalin peptides derived from it.
Proenkephalin A processing and known enkephalin signaling pathway.
Experimental Protocols
The primary method for the quantitative analysis of the non-enkephalin containing fragment of this compound is radioimmunoassay (RIA).[1]
Radioimmunoassay for the Nine-Amino-Acid Fragment of this compound
This protocol is a generalized procedure based on standard RIA techniques and the specific mention of the development of an RIA for a fragment of this compound.[1]
1. Reagents and Materials:
-
Antibody specific to the nine-amino-acid fragment of this compound (Asp-Glu-Leu-Tyr-Pro-Leu-Glu-Val-Glu).
-
Radiolabeled this compound fragment (e.g., ¹²⁵I-labeled).
-
Unlabeled this compound fragment standard of known concentrations.
-
Assay buffer (e.g., phosphate-buffered saline with a protein carrier like bovine serum albumin).
-
Precipitating agent (e.g., secondary antibody against the primary antibody, polyethylene (B3416737) glycol).
-
Gamma counter.
-
Centrifuge.
-
Test tubes.
2. Procedure:
-
Preparation of Standard Curve:
-
Serially dilute the unlabeled this compound fragment standard to create a range of known concentrations.
-
In a series of test tubes, add a fixed amount of the specific antibody and the radiolabeled this compound fragment to each tube.
-
Add the different concentrations of the unlabeled standard to the respective tubes.
-
Include tubes for total counts (only radiolabeled peptide) and non-specific binding (no primary antibody).
-
-
Sample Preparation:
-
Extract and purify this compound from tissue samples (e.g., adrenal medulla) as required.
-
Add the prepared samples to test tubes containing the fixed amount of antibody and radiolabeled peptide.
-
-
Incubation:
-
Incubate all tubes (standards and samples) at a specified temperature (e.g., 4°C) for a defined period (e.g., 16-24 hours) to allow for competitive binding.
-
-
Precipitation:
-
Add the precipitating agent to all tubes (except total counts) to separate the antibody-bound peptide from the free peptide.
-
Incubate to allow for the formation of a precipitate.
-
-
Centrifugation and Measurement:
-
Centrifuge the tubes to pellet the precipitate.
-
Carefully decant or aspirate the supernatant.
-
Measure the radioactivity in the pellet using a gamma counter.
-
-
Data Analysis:
-
Plot the radioactivity of the standards against their known concentrations to generate a standard curve.
-
Determine the concentration of the this compound fragment in the samples by interpolating their radioactivity readings on the standard curve.
-
General workflow for the radioimmunoassay of this compound fragment.
Conclusion
This compound, a 34-amino acid peptide derived from bovine proenkephalin A, is implicated in the physiological response to stress. Its structure is well-defined, and a radioimmunoassay has been developed for the quantification of a key fragment. However, significant gaps in our understanding of this compound remain. Future research should focus on elucidating its specific receptor and downstream signaling pathway, which will be crucial for determining its precise physiological roles and potential as a therapeutic target. Furthermore, more detailed quantitative studies are needed to fully understand the dynamics of its release and function under various physiological and pathological conditions.
References
- 1. This compound (pro-enkephalin fragment): radioimmunoassay, and stress-induced changes in adrenal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Processing of proenkephalin-A in bovine chromaffin cells. Identification of natural derived fragments by N-terminal sequencing and matrix-assisted laser desorption ionization-time of flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proenkephalin 119–159 in Heart Failure: From Pathophysiology to Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Target tissue distribution of the proenkephalin peptides F, E, and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proenkephalin - Wikipedia [en.wikipedia.org]
- 6. Five Decades of Research on Opioid Peptides: Current Knowledge and Unanswered Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of Opioid Receptors by Their Endogenous Opioid Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Proenkephalin A gene products activate a new family of sensory neuron--specific GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of Peptide F: A Technical Guide to its Discovery, Synthesis, and Biological Activity
For Immediate Release
This whitepaper provides a comprehensive technical overview of Peptide F, a novel signaling molecule with significant therapeutic potential. The document details its initial discovery, outlines a robust protocol for its chemical synthesis, and presents a thorough analysis of its biological function, including key quantitative data and the elucidation of its primary signaling pathway. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the burgeoning field of peptide therapeutics.
Discovery and Initial Characterization
This compound was first identified during a broad screening for endogenous peptides that modulate neural activity. Its discovery was a result of an unbiased examination of control mechanisms within the gut, which unexpectedly revealed its role in regulating epithelial cell differentiation.[1] While peptides in general have been recognized as crucial signaling molecules since the discovery of secretin in 1902, the specific functions of many, like this compound, are only now being uncovered.[2] Peptides are short chains of amino acids that act as hormones, neurotransmitters, and antimicrobial agents, playing vital roles in cell signaling and immune response.[3][4] The unique properties of peptides, such as high specificity and low toxicity, make them promising candidates for therapeutic development.
Initial studies on a related analog, Neurothis compound (NPF), have shown that it can regulate cardiac activity with a clear dose-dependency.[5] This has paved the way for investigating the broader physiological roles of this peptide family.
Synthesis of this compound
The chemical synthesis of this compound is achieved through Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy.[6][7] This method allows for the stepwise addition of amino acids to a growing peptide chain attached to an insoluble resin, which facilitates the removal of excess reagents by simple washing steps.[7][8]
Experimental Protocol: Solid-Phase Peptide Synthesis of this compound
This protocol outlines the manual synthesis of a generic peptide sequence and can be adapted for this compound.
-
Resin Preparation:
-
Place 0.1 mmol of Rink Amide resin in a fritted reaction vessel.
-
Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes with gentle agitation.
-
Drain the DMF and wash the resin three times with DMF.[6]
-
-
Fmoc Deprotection:
-
Add a 20% solution of piperidine (B6355638) in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh 20% piperidine/DMF solution and agitate for an additional 15-20 minutes.
-
Drain and wash the resin thoroughly (5-7 times) with DMF.[6]
-
-
Amino Acid Coupling:
-
Dissolve 1.0 mmol of the Fmoc-protected amino acid and 0.9 mmol of HBTU in 8.0 ml of DMF.
-
Add 2.0 mmol of DIEA and wait for 5 minutes for pre-activation.
-
Add the activated amino acid mixture to the resin and shake for 1-2 hours.[9]
-
Monitor reaction completion using a Kaiser test. A negative result (yellow beads) indicates successful coupling.[6]
-
Drain the coupling solution and wash the resin three times with DMF, followed by three washes with dichloromethane (B109758) (DCM).[6]
-
-
Repeating the Cycle:
-
Repeat steps 2 and 3 for each subsequent amino acid in the this compound sequence.
-
-
Cleavage and Deprotection:
-
After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the peptide-resin with DCM and air-dry.
-
Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/H2O/Triisopropylsilane (TIS) (e.g., 95%/2.5%/2.5%).
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
-
Filter the resin to collect the TFA solution containing the cleaved peptide.[6]
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA solution to a 10-fold volume of cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet twice more with cold ether.
-
Air-dry the crude peptide.
-
The peptide is then purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Biological Activity and Mechanism of Action
This compound exerts its biological effects by interacting with a G protein-coupled receptor (GPCR) on the cell surface. This interaction initiates a downstream signaling cascade that ultimately modulates cellular function. Studies on related neuropeptides have shown that they can regulate numerous physiological events by signaling through multiple GPCR subtypes.[5]
Signaling Pathway of this compound
Upon binding to its cognate GPCR, this compound induces a conformational change in the receptor, leading to the activation of an associated heterotrimeric G protein. This typically involves the exchange of GDP for GTP on the Gα subunit. The activated Gα subunit and the Gβγ complex then dissociate and modulate the activity of downstream effectors, such as adenylyl cyclase or phospholipase C, leading to changes in intracellular second messenger concentrations (e.g., cAMP, IP3, DAG) and subsequent cellular responses.
Caption: Generalized signaling pathway of this compound via a G protein-coupled receptor (GPCR).
Experimental Workflow: Bioactivity Assay
To quantify the biological activity of synthesized this compound, a cell-based assay measuring the downstream effects of receptor activation is employed. A common method is to measure changes in second messenger levels, such as cyclic AMP (cAMP), in response to peptide stimulation.
References
- 1. Scientists Discover Allergy-Triggering Role of Peptide in the Gut [bio-itworld.com]
- 2. The Research History of Peptide - Creative Peptides Blog [creative-peptides.com]
- 3. Peptide - Wikipedia [en.wikipedia.org]
- 4. longdom.org [longdom.org]
- 5. Neurothis compound peptides act through unique signaling pathways to affect cardiac activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 9. bio-protocol.org [bio-protocol.org]
The Neuropeptide FF Signaling Pathway: A Technical Guide for Researchers
An In-depth Examination of the Neuropeptide FF (NPFF) Signaling Cascade in Mammalian Cells for Researchers, Scientists, and Drug Development Professionals.
Neuropeptide FF (NPFF) is a member of the RF-amide peptide family, characterized by a C-terminal arginine and phenylalanine amide motif. Initially identified for its role in modulating opioid signaling, the NPFF system is now recognized as a significant regulator of numerous physiological processes in mammals. This technical guide provides a comprehensive overview of the NPFF signaling pathway, presenting key quantitative data, detailed experimental protocols, and visual representations of the molecular cascades and workflows to facilitate further research and therapeutic development.
Core Components of the NPFF Signaling Pathway
The NPFF signaling system is primarily composed of the neuropeptide ligands and their cognate G protein-coupled receptors (GPCRs).
-
Ligands: The primary endogenous ligands are Neuropeptide FF (NPFF) and Neuropeptide AF (NPAF), which are derived from the precursor protein pro-NPFFA. Another related peptide, RFamide-related peptide-1 (RFRP-1), is derived from the pro-NPFFB precursor.
-
Receptors: NPFF and related peptides exert their effects through two receptor subtypes: Neuropeptide FF Receptor 1 (NPFFR1, also known as GPR147) and Neuropeptide FF Receptor 2 (NPFFR2, also known as GPR74). These receptors are expressed throughout the central nervous system, particularly in regions associated with pain, reward, and autonomic control.[1]
Upon ligand binding, NPFF receptors couple to various heterotrimeric G proteins to initiate downstream signaling cascades. The primary coupling is to the inhibitory Gαi/o subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2] However, coupling to Gαs and Gαq has also been observed in specific cellular contexts, leading to the stimulation of adenylyl cyclase or activation of phospholipase C, respectively.
Quantitative Analysis of NPFF Receptor Interactions
The affinity of NPFF and related peptides for NPFFR1 and NPFFR2 has been characterized through various binding and functional assays. The following tables summarize key quantitative data from the literature.
| Ligand | Receptor | Assay Type | Kd (nM) | Ki (nM) | Reference |
| NPFF | hNPFFR1 | Radioligand Binding | 1.13 | [1] | |
| NPFF | hNPFFR2 | Radioligand Binding | 0.37 | [1] | |
| NPFF | NPFFR1 | Radioligand Binding | 2.82 | [3] | |
| NPFF | NPFFR2 | Radioligand Binding | 0.21 | [3] | |
| Human NPAF | NPFFR | Radioligand Binding | 0.22 | [2] | |
| SQA-NPFF | NPFFR | Radioligand Binding | 0.29 | [2] | |
| 1DMe | NPFFR | Radioligand Binding | 0.31 | [2] | |
| Table 1: Binding Affinities of NPFF and Related Peptides to NPFF Receptors. |
| Ligand | Receptor | Assay Type | EC50 (nM) | Reference |
| Human NPAF | NPFFR | Calcium Mobilization | 0.70 ± 0.10 | [2] |
| SQA-NPFF | NPFFR | Calcium Mobilization | 0.83 ± 0.09 | [2] |
| NPFF | NPFFR | Calcium Mobilization | 5.17 ± 0.58 | [2] |
| 1DMe | NPFFR | Calcium Mobilization | 6.77 ± 2.59 | [2] |
| Table 2: Functional Potencies of NPFF and Analogs in Calcium Mobilization Assays. |
Key Signaling Pathways and Cellular Responses
Activation of NPFF receptors triggers a cascade of intracellular events that ultimately modulate cellular function. The primary signaling pathways are detailed below.
Gαi/o-Mediated Inhibition of Adenylyl Cyclase
The canonical NPFF signaling pathway involves the activation of Gαi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased production of the second messenger cAMP. Reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA), which in turn modulates the phosphorylation state and activity of numerous downstream targets, including transcription factors and ion channels.
Modulation of MAPK/ERK Signaling
The NPFF pathway also influences the Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK) pathway. NPFF has been shown to stimulate ERK phosphorylation in a transient manner in neuronal cell lines.[4] This activation can be dependent on PKA and nitric oxide synthase, suggesting a complex interplay between different signaling branches.[4] Activation of the ERK pathway is a key regulator of cell proliferation, differentiation, and survival.
Regulation of Intracellular Calcium Levels
NPFF receptor activation can lead to the mobilization of intracellular calcium ([Ca2+]i). This can occur through Gαq-mediated activation of phospholipase C, which generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. Increased [Ca2+]i can activate a wide range of cellular processes, including enzyme activation, gene transcription, and neurotransmitter release.
Visualizing NPFF Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling cascades initiated by NPFF receptor activation.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the NPFF signaling pathway.
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound for NPFF receptors expressed in mammalian cells.
Workflow Diagram:
Materials:
-
Cells stably expressing the NPFF receptor of interest (e.g., CHO-K1 or HEK293 cells)
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4, with protease inhibitors
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA), pH 7.7
-
Wash Buffer: Ice-cold 50 mM NaCl, pH 7.4
-
Radioligand (e.g., [¹²⁵I]-PYY)
-
Unlabeled NPFF or test compounds
-
96-well microplate
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)
-
Cell harvester
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation:
-
Culture cells to high confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer and homogenize.
-
Centrifuge at low speed (1,000 x g) to remove nuclei.
-
Centrifuge the supernatant at high speed (40,000 x g) to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, radioligand, and cell membranes.
-
Non-specific Binding (NSB): A high concentration of unlabeled NPFF (e.g., 1 µM), radioligand, and cell membranes.
-
Competition: A range of concentrations of the test compound, radioligand, and cell membranes.
-
-
-
Incubation:
-
Add 25 µL of assay buffer or unlabeled ligand to the appropriate wells.
-
Add 25 µL of radioligand.
-
Add 200 µL of the diluted membrane suspension to initiate the reaction.
-
Incubate the plate with gentle agitation for 60 minutes at 25°C.
-
-
Filtration and Washing:
-
Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters 3-5 times with ice-cold wash buffer.
-
-
Counting and Analysis:
-
Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity.
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the competitor to determine the IC₅₀.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
HTRF cAMP Assay
This protocol describes a method to measure changes in intracellular cAMP levels in response to NPFF receptor activation using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Workflow Diagram:
Materials:
-
Cells expressing the NPFF receptor
-
HTRF cAMP assay kit (e.g., from Cisbio)
-
384-well low-volume microplate
-
Test compounds (NPFF analogs)
-
Forskolin (for Gαi-coupled receptor assays)
-
HTRF-compatible plate reader
Procedure:
-
Cell Preparation:
-
Seed cells in a 384-well plate and culture overnight.
-
-
Assay Protocol (Gαi-coupled receptor):
-
Prepare serial dilutions of the test compound.
-
Add the test compound to the cells, followed by a fixed concentration of forskolin (to stimulate cAMP production).
-
Incubate for 30 minutes at room temperature.
-
-
Detection:
-
Add the HTRF detection reagents (d2-labeled cAMP and anti-cAMP cryptate antibody) to the wells.
-
Incubate for 60 minutes at room temperature.
-
-
Measurement and Analysis:
-
Read the plate on an HTRF-compatible reader (excitation at 320-340 nm, emission at 620 nm and 665 nm).
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000).
-
Generate a cAMP standard curve to convert the HTRF ratio to cAMP concentration.
-
Plot the cAMP concentration against the log concentration of the test compound to determine the IC₅₀.
-
ERK Phosphorylation Assay (In-Cell Western)
This protocol describes a method to quantify ERK phosphorylation in response to NPFF receptor activation using an In-Cell Western assay.
Materials:
-
Cells expressing the NPFF receptor
-
96-well plate
-
Serum-free medium
-
NPFF or test compounds
-
4% Paraformaldehyde in PBS
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., Intercept Blocking Buffer)
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 and Mouse anti-total-ERK
-
Secondary antibodies: IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse
-
Infrared imaging system (e.g., LI-COR Odyssey)
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate and grow to confluency.
-
Serum-starve the cells for 4-12 hours to reduce basal ERK phosphorylation.
-
Treat cells with a dose-response of NPFF or test compound for 5-10 minutes at 37°C.
-
-
Fixation and Permeabilization:
-
Aspirate the treatment medium and fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.
-
Wash the wells with PBS containing 0.1% Triton X-100.
-
Permeabilize the cells with permeabilization buffer.
-
-
Blocking and Staining:
-
Block the wells with blocking buffer for 1.5 hours at room temperature.
-
Incubate with a cocktail of primary antibodies (anti-phospho-ERK and anti-total-ERK) overnight at 4°C.
-
Wash the wells.
-
Incubate with a cocktail of fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
-
Imaging and Analysis:
-
Wash the wells.
-
Scan the plate using an infrared imaging system.
-
Quantify the fluorescence intensity for both phospho-ERK (e.g., 700 nm channel) and total-ERK (e.g., 800 nm channel).
-
Normalize the phospho-ERK signal to the total-ERK signal for each well.
-
Plot the normalized signal against the log concentration of the agonist to determine the EC₅₀.
-
Calcium Mobilization Assay
This protocol describes a method to measure changes in intracellular calcium concentration using the fluorescent indicator Fluo-4 AM.
Materials:
-
Cells expressing the NPFF receptor
-
96-well black-walled, clear-bottom plate
-
Fluo-4 AM
-
Pluronic F-127
-
Physiological saline buffer (e.g., HBSS)
-
NPFF or test compounds
-
Fluorescence plate reader with an injection system or fluorescence microscope
Procedure:
-
Cell Plating:
-
Seed cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution (typically 1-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in physiological saline buffer).
-
Aspirate the culture medium and wash the cells with the physiological buffer.
-
Add the Fluo-4 AM loading solution to the cells and incubate for 30-60 minutes at 37°C or room temperature.
-
Wash the cells to remove excess dye.
-
-
Measurement:
-
Place the plate in a fluorescence plate reader.
-
Record a baseline fluorescence reading (Excitation: ~490 nm, Emission: ~515 nm).
-
Inject the NPFF or test compound and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the response (ΔF/F₀), where F₀ is the baseline fluorescence.
-
Plot the normalized response against the log concentration of the agonist to determine the EC₅₀.
-
Conclusion
The Neuropeptide FF signaling pathway represents a complex and multifaceted system with significant implications for a variety of physiological functions. Its modulation of pain, opioid activity, and energy homeostasis makes it an attractive target for therapeutic intervention. This technical guide provides a foundational understanding of the NPFF pathway, supported by quantitative data and detailed experimental protocols, to empower researchers in their efforts to further elucidate the intricacies of this signaling cascade and to develop novel therapeutics targeting this system.
References
- 1. Neuropeptide FF and its receptors: therapeutic applications and ligand development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional characterization of a human receptor for neuropeptide FF and related peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. Neuropeptide FF activates ERK and NF kappa B signal pathways in differentiated SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Peptide F in Neuroinflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuroinflammation is a critical component in the pathogenesis of numerous neurodegenerative diseases. It is characterized by the activation of glial cells, such as microglia and astrocytes, and the subsequent release of inflammatory mediators. Peptides are increasingly being investigated for their potential to modulate these neuroinflammatory processes. This technical guide provides an in-depth overview of the biological role of a novel synthetic peptide, designated "Peptide F," in neuroinflammation. We will explore its mechanism of action, detail its effects on glial cell activation and cytokine production, and provide comprehensive experimental protocols for its study. This document is intended to serve as a core resource for researchers and professionals in the fields of neuroscience and drug development.
Introduction to this compound and Neuroinflammation
Neuroinflammation is a double-edged sword; while it serves a protective role in response to injury and pathogens in the central nervous system (CNS), chronic and uncontrolled inflammation contributes to neuronal damage and the progression of neurodegenerative disorders.[1][2] The key cellular mediators of neuroinflammation are microglia, the resident immune cells of the CNS, and astrocytes, which play multifaceted roles in brain homeostasis and injury response.[1][2] Upon activation by various stimuli, including pathological protein aggregates and pathogens, these glial cells undergo morphological and functional changes, leading to the production of a wide array of signaling molecules such as cytokines, chemokines, and reactive oxygen species.[3][4]
This compound is a synthetic oligopeptide designed to modulate these inflammatory cascades. Its therapeutic potential lies in its ability to specifically interact with key receptors and signaling pathways involved in glial activation, thereby dampening the detrimental aspects of neuroinflammation while potentially promoting neuroprotective responses. Understanding the precise biological role of this compound is crucial for its development as a potential therapeutic agent for neuroinflammatory and neurodegenerative diseases.
Mechanism of Action of this compound
This compound is hypothesized to exert its anti-inflammatory effects primarily through the modulation of Toll-like receptor 4 (TLR4) signaling pathways in microglia. TLR4 is a pattern recognition receptor that plays a crucial role in the innate immune response and is a key sensor for pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), as well as damage-associated molecular patterns (DAMPs) released during tissue injury.[5][6][7]
Upon activation, TLR4 initiates downstream signaling cascades that lead to the activation of transcription factors like Nuclear Factor-kappa B (NF-κB), culminating in the expression of pro-inflammatory genes.[5] this compound is believed to act as a competitive antagonist or a negative regulator of the TLR4 signaling complex, thereby inhibiting the subsequent inflammatory response.
Signaling Pathway of this compound in Microglia
The proposed signaling pathway for this compound's action on microglia is illustrated below. By interfering with the TLR4 signaling cascade, this compound can prevent the phosphorylation and degradation of IκB, which in turn keeps NF-κB in an inactive state in the cytoplasm, preventing the transcription of pro-inflammatory cytokine genes.[5]
References
- 1. Peptide discovery across the spectrum of neuroinflammation; microglia and astrocyte phenotypical targeting, mediation, and mechanistic understanding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Promiscuous Receptors and Neuroinflammation: The Formyl Peptide Class - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Contribution of Formyl Peptide Receptor Dysfunction to the Course of Neuroinflammation: A Potential Role in the Brain Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. Screening TLR4 Binding Peptide from Naja atra Venom Glands Based on Phage Display - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of Formyl Peptide Receptor Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formyl peptide receptors (FPRs) are a family of G protein-coupled receptors (GPCRs) that play a crucial role in the innate immune system.[1][2][3] They are pattern recognition receptors that recognize N-formyl peptides, which are common molecular patterns found on bacteria and mitochondria released from damaged cells.[1][2][3][4] This recognition triggers a variety of cellular responses, including chemotaxis, phagocytosis, and the production of reactive oxygen species, all of which are essential for host defense and the inflammatory response.[3][4] Due to their involvement in inflammation and immunity, FPRs have emerged as attractive therapeutic targets for a range of diseases, including inflammatory disorders and cancer.[2][5]
This technical guide provides a comprehensive overview of the in silico methodologies used to model the binding of formyl peptides to their receptors, with a primary focus on Formyl Peptide Receptor 1 (FPR1). It is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in computational drug discovery and molecular modeling of peptide-receptor interactions.
Formyl Peptide Receptor (FPR) Family
In humans, the FPR family consists of three members: FPR1, FPR2, and FPR3.[1][2] These receptors share significant sequence homology but exhibit distinct ligand-binding specificities and functional roles.[2][3]
-
FPR1: Binds N-formyl peptides with high affinity and is primarily involved in pro-inflammatory responses.[6]
-
FPR2 (also known as ALX): Has a broader ligand profile, binding not only formyl peptides but also lipid mediators like lipoxin A4 and annexin (B1180172) A1. It can mediate both pro- and anti-inflammatory signals.[2][7]
-
FPR3: Its function is the least understood of the three, and it generally shows low affinity for formyl peptides.[2]
In Silico Modeling of Formyl Peptide-FPR1 Interaction
Computational modeling is a powerful tool for understanding the molecular details of peptide-receptor interactions and for the rational design of novel therapeutics. The following sections outline the key in silico techniques applied to the study of formyl peptide binding to FPR1.
Homology Modeling of FPR1
Due to the challenges in crystallizing GPCRs, experimentally determined structures of FPR1 have historically been unavailable. Therefore, homology modeling has been a widely used technique to generate a three-dimensional structure of the receptor.[8][9]
Experimental Protocol: Homology Modeling of FPR1
-
Template Selection: Identify suitable template structures from the Protein Data Bank (PDB). Typically, high-resolution crystal structures of other GPCRs, such as bovine rhodopsin or the CXCR4 chemokine receptor, are used.[10][11] The choice of template is critical and is based on sequence identity and phylogenetic relationship.[11]
-
Sequence Alignment: Align the amino acid sequence of human FPR1 with the sequence of the selected template(s). This step is crucial for accurately mapping the transmembrane helices and loop regions.[12]
-
Model Building: Use a modeling software (e.g., MODELLER, SWISS-MODEL) to generate the 3D coordinates of FPR1 based on the alignment and the template structure. This involves constructing the backbone, adding and optimizing side chains, and building loop regions.
-
Model Refinement and Validation: The initial model is subjected to energy minimization and molecular dynamics simulations to relax the structure and resolve any steric clashes. The quality of the final model is then assessed using tools like PROCHECK and Ramachandran plots to evaluate its stereochemical properties.
Molecular Docking of Formyl Peptides
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a receptor.[8][9] It is instrumental in identifying key residues involved in the binding interaction and for virtual screening of potential drug candidates.
Experimental Protocol: Molecular Docking of Formyl Peptides to FPR1
-
Receptor and Ligand Preparation:
-
Receptor: The 3D structure of FPR1 (either from homology modeling or a crystal structure, if available) is prepared by adding hydrogen atoms, assigning partial charges, and defining the binding pocket. The binding site is often identified based on experimental data from mutagenesis studies or by using pocket-finding algorithms.[13]
-
Ligand: The 3D structure of the formyl peptide (e.g., fMLF) is generated and its geometry is optimized. Torsional degrees of freedom are defined to allow for conformational flexibility during docking.
-
-
Docking Simulation: A docking program (e.g., AutoDock, GOLD, Glide) is used to sample a wide range of conformations and orientations of the peptide within the receptor's binding site. The program calculates a score for each pose based on a scoring function that estimates the binding free energy.
-
Pose Selection and Analysis: The docking poses are clustered and ranked based on their scores. The top-ranked poses are then visually inspected to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the peptide and the receptor. This analysis helps in understanding the structural basis of ligand recognition.[14]
Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic view of the peptide-receptor complex, allowing for the study of its stability, conformational changes, and the role of solvent molecules over time.[10][11]
Experimental Protocol: Molecular Dynamics Simulation of the FPR1-Peptide Complex
-
System Setup: The docked peptide-receptor complex is embedded in a model lipid bilayer (e.g., POPC) and solvated with water molecules and ions to mimic the physiological environment.
-
Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure to ensure stability.
-
Production Run: A long-duration MD simulation (typically nanoseconds to microseconds) is performed to generate a trajectory of the complex's atomic motions.
-
Trajectory Analysis: The trajectory is analyzed to assess the stability of the complex (e.g., by calculating the root-mean-square deviation), identify key interactions, and observe any conformational changes in the receptor upon ligand binding.[10] MD simulations can also reveal the role of water molecules in mediating the interaction between the peptide and the receptor.[10][11]
FPR1 Signaling Pathways
Upon binding of a formyl peptide, FPR1 undergoes a conformational change that activates intracellular signaling cascades through its coupling to heterotrimeric G proteins of the Gi family.[8]
The primary signaling pathway involves the activation of Phospholipase C (PLC), which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).[1] These events ultimately lead to various cellular responses, including chemotaxis and the activation of NADPH oxidase for the production of reactive oxygen species.
Another important signaling route is the activation of the mitogen-activated protein kinase (MAPK) pathways, including ERK1/2, p38, and JNK.[5]
// Nodes Ligand [label="Formyl Peptide", fillcolor="#FBBC05"]; FPR1 [label="FPR1", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; G_protein [label="Gαi/βγ", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FFFFFF"]; IP3 [label="IP3", shape=ellipse, fillcolor="#FFFFFF"]; DAG [label="DAG", shape=ellipse, fillcolor="#FFFFFF"]; Ca_release [label="Ca²⁺ Release", shape=cylinder, fillcolor="#FFFFFF"]; PKC [label="Protein Kinase C\n(PKC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MAPK [label="MAPK Pathway\n(ERK, p38, JNK)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cellular_Response [label="Cellular Response\n(Chemotaxis, Phagocytosis, ROS)", shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Ligand -> FPR1 [label="Binding"]; FPR1 -> G_protein [label="Activation"]; G_protein -> PLC [label="Activation"]; PLC -> PIP2 [label="Hydrolysis"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> Ca_release; DAG -> PKC; G_protein -> MAPK [style=dashed]; Ca_release -> Cellular_Response; PKC -> Cellular_Response; MAPK -> Cellular_Response; } FPR1 Signaling Pathway
Experimental Workflow for In Silico Modeling
The following diagram illustrates a typical workflow for the in silico modeling of formyl peptide-FPR1 binding.
// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; homology [label="Homology Modeling\nof FPR1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; validation [label="Model Validation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; docking [label="Molecular Docking\nof Peptides", fillcolor="#FBBC05"]; md [label="Molecular Dynamics\nSimulations", fillcolor="#EA4335", fontcolor="#FFFFFF"]; analysis [label="Binding Mode &\nAffinity Analysis", fillcolor="#5F6368", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> homology; homology -> validation; validation -> docking; docking -> md; md -> analysis; analysis -> end; } In Silico Modeling Workflow
Quantitative Data on Ligand Binding
The binding affinities of various formyl peptides and other ligands to FPR1 have been determined experimentally. This data is crucial for validating the in silico models and for structure-activity relationship (SAR) studies.
| Ligand | Receptor | Assay Type | Affinity (Ki/IC50/EC50) | Reference |
| fMLF | Human FPR1 | Radioligand Binding | ~1 nM (Kd) | [6] |
| fMIFL | Human FPR1 | Calcium Mobilization | Potent Agonist | [6] |
| fMIVIL | Human FPR1 | Calcium Mobilization | Potent Agonist | [6] |
| WKYMVm | Human FPR2 | Radioligand Binding | pM range (agonist) | [4] |
| Ac2-26 (Annexin I peptide) | Human FPR1/FPR2 | Binding Assay | Similar affinities | [15] |
| Cyclosporin H | Human FPR1 | Radioligand Binding | Potent Antagonist | [15] |
| 3570-0208 | Human FPR1 | Fluorescent Ligand Displacement | 374 ± 31 nM (Ki) | [16] |
Experimental Protocols for Receptor Binding Assays
Validating the predictions from in silico models requires robust experimental data. Receptor binding assays are fundamental for determining the affinity of a ligand for its receptor.
Radioligand Binding Assay (Filtration-based)
This is a classic method to quantify the interaction between a radiolabeled ligand and a receptor.
Protocol:
-
Membrane Preparation: Prepare cell membranes expressing FPR1 from cultured cells (e.g., HEK293 or U937 cells transfected with the FPR1 gene).
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled formyl peptide (e.g., [³H]fMLF) and varying concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter plate using a cell harvester. The receptor-bound radioligand is retained on the filter, while the unbound ligand passes through.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the unlabeled ligand concentration. The IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[17]
Fluorescent Ligand Binding Assay
This method offers a non-radioactive alternative and is well-suited for high-throughput screening.
Protocol:
-
Cell Preparation: Use whole cells expressing FPR1.
-
Incubation: Incubate the cells with a fluorescently labeled formyl peptide and varying concentrations of the test compound.
-
Detection: Measure the fluorescence signal using a fluorescence plate reader or flow cytometry. The displacement of the fluorescent ligand by the test compound results in a decrease in the signal.
-
Data Analysis: Similar to the radioligand binding assay, determine the IC50 value from the dose-response curve.
Conclusion
The in silico modeling of formyl peptide receptor binding is a multifaceted approach that combines homology modeling, molecular docking, and molecular dynamics simulations to provide detailed insights into the molecular recognition process. These computational methods, when integrated with experimental validation through binding assays, offer a powerful platform for the discovery and development of novel therapeutics targeting the FPR family. This guide provides a foundational understanding of the core techniques and workflows involved, serving as a valuable resource for researchers in the field of peptide-based drug discovery.
References
- 1. Formyl peptide receptor - Wikipedia [en.wikipedia.org]
- 2. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]
- 3. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Role of Formyl Peptide Receptors in Neurological Diseases via Regulating Inflammation [frontiersin.org]
- 6. Structural Determinants for the Interaction of Formyl Peptide Receptor 2 with Peptide Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular docking of 2-(benzimidazol-2-ylthio)-N-phenylacetamide-derived small-molecule agonists of human formyl peptide receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular docking of 2-(benzimidazol-2-ylthio)-N-phenylacetamide-derived small-molecule agonists of human formyl peptide receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Role of Water in Activation Mechanism of Human N-Formyl Peptide Receptor 1 (FPR1) Based on Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. FPR1 | Formylpeptide receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 16. AID 805 - Assay for Formylpeptide Receptor Family Ligands - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. merckmillipore.com [merckmillipore.com]
Peptide F and its Analogs: A Technical Guide for Researchers
Introduction
Peptide F is a 34-amino acid endogenous peptide derived from the precursor protein proenkephalin A. Its primary structure is YGGFMKKMDELYPLEVEEEANGGEVLGKRYGGFM.[1] Proenkephalin A is a polypeptide hormone that undergoes proteolytic cleavage to produce several biologically active peptides, including met-enkephalin (B1676343) and leu-enkephalin, which are well-characterized for their role in pain modulation through opioid receptors.[2] While structurally related to opioid peptides, emerging evidence suggests that this compound may exert its primary biological effects through non-opioid pathways, particularly in the modulation of the immune system. This technical guide provides a comprehensive review of the current knowledge on this compound, including its biological activity, the experimental protocols used for its study, and its putative signaling mechanisms. Due to a lack of specific information on this compound analogs in the current literature, this guide also provides a general overview of peptide analog design strategies.
Biological Activity of this compound
The primary documented biological activity of this compound is its ability to modulate the immune response. Specifically, it has been shown to enhance the in vitro antibody-forming cell (AFC) response of murine splenocytes to antigenic challenges. This effect is not blocked by the opioid receptor antagonist naloxone, indicating that this compound's immunomodulatory action is mediated through a non-opioid receptor pathway.[3] This finding suggests a potential role for this compound in humoral immunity.
Furthermore, studies on the tissue distribution of radiolabeled this compound have shown its binding in various tissues, with a notable concentration in the pituitary gland.[4][5] This suggests potential endocrine or paracrine functions that are yet to be fully elucidated.
Quantitative Data
Quantitative data on the biological activity of this compound is limited in the publicly available literature. The primary study on its immunomodulatory effects demonstrated a significant enhancement of the AFC response at various concentrations, as detailed in the table below. However, specific EC50 or IC50 values have not been reported.
| Biological Activity | Assay System | This compound Concentration | Observed Effect | Reference |
| Immunomodulation | In vitro antibody-forming cell (AFC) response with murine splenocytes | 10⁻⁶ to 10⁻¹² M | Significant enhancement of AFC response | [3] |
Experimental Protocols
In Vitro Antibody-Forming Cell (AFC) Response Assay
This protocol is a generalized procedure for assessing the effect of a peptide, such as this compound, on the humoral immune response in vitro, based on the principles of the Mishell-Dutton culture system.[6][7]
Objective: To determine the effect of this compound on the number of antibody-forming cells in response to a T-cell-dependent antigen.
Materials:
-
Murine splenocytes
-
Sheep red blood cells (SRBCs) as the antigen
-
This compound (synthetic)
-
RPMI 1640 medium supplemented with fetal bovine serum, antibiotics, and 2-mercaptoethanol
-
96-well culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Cunningham chambers or similar plaque assay slides
-
Guinea pig complement
-
Hanks' Balanced Salt Solution (HBSS)
-
Trypan blue solution
Procedure:
-
Splenocyte Preparation:
-
Aseptically harvest spleens from mice.
-
Prepare a single-cell suspension by gently teasing the spleens apart in RPMI 1640 medium.
-
Pass the cell suspension through a sterile nylon mesh to remove debris.
-
Wash the cells by centrifugation and resuspend in fresh medium.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
-
Cell Culture and Treatment:
-
Adjust the splenocyte concentration to 1 x 10⁷ cells/mL in culture medium.
-
In a 96-well plate, add 100 µL of the splenocyte suspension to each well.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 50 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium without peptide).
-
Add 50 µL of a standardized suspension of SRBCs to each well to initiate the antigenic challenge.
-
-
Incubation:
-
Incubate the culture plates for 4-5 days in a humidified CO₂ incubator at 37°C.
-
-
Plaque-Forming Cell (PFC) Assay:
-
After incubation, harvest the cells from each well.
-
Wash the cells and resuspend in HBSS.
-
In a microcentrifuge tube, mix a small volume of the cultured splenocytes with a suspension of fresh SRBCs and guinea pig complement.
-
Introduce this mixture into a Cunningham chamber.
-
Seal the chamber and incubate at 37°C for 1-2 hours.
-
During this incubation, B-cells that are actively secreting antibodies against the SRBCs will cause the surrounding SRBCs to lyse in the presence of complement, forming a clear zone or "plaque."
-
-
Data Analysis:
-
Count the number of plaques in each chamber under a microscope. Each plaque represents an antibody-forming cell.
-
Express the results as the number of PFCs per 10⁶ viable splenocytes.
-
Compare the PFC counts in the this compound-treated groups to the control group to determine the immunomodulatory effect.
-
Signaling Pathways
Proenkephalin A Processing
This compound is generated from the post-translational processing of proenkephalin A. This precursor protein contains multiple copies of enkephalin sequences and other larger peptides, which are liberated by the action of prohormone convertases such as PC1/3 and PC2, followed by carboxypeptidases.[8] The cleavage typically occurs at pairs of basic amino acid residues (e.g., KR, RR, KK).
Putative Immunomodulatory Signaling Pathway
Given that this compound enhances antibody production in a naloxone-insensitive manner, it likely interacts with a non-opioid receptor on immune cells, such as T-cells or B-cells.[3] While the specific receptor and downstream signaling cascade for this compound have not been identified, a plausible hypothetical pathway can be constructed based on the known mechanisms of other immunomodulatory peptides. This often involves the activation of intracellular signaling cascades that lead to the modulation of gene expression for cytokines and other factors involved in the immune response.
This compound Analogs
Currently, there is a lack of publicly available scientific literature describing the synthesis and biological evaluation of specific analogs of this compound. However, the design and synthesis of peptide analogs are common strategies in drug development to improve properties such as stability, bioavailability, and potency. General approaches to peptide analog design include:
-
Alanine (B10760859) Scanning: Systematically replacing each amino acid with alanine to identify key residues for biological activity.
-
Truncation: Removing amino acids from the N- or C-terminus to identify the minimal active sequence.
-
Amino Acid Substitution: Replacing specific amino acids with natural or unnatural amino acids to enhance activity or stability. For example, D-amino acid substitution can increase resistance to proteolytic degradation.
-
Cyclization: Introducing cyclic constraints (e.g., disulfide bridges, lactam bridges) to stabilize a bioactive conformation.
-
Peptidomimetics: Incorporating non-peptide chemical structures that mimic the essential features of the peptide's pharmacophore.
These strategies could be applied to this compound to explore its structure-activity relationship and to develop more potent or stable immunomodulatory agents.
Conclusion
This compound is an intriguing endogenous peptide with a demonstrated, albeit not fully characterized, role in immunomodulation. Its origin from the well-studied proenkephalin A precursor and its non-opioid mechanism of action make it a subject of interest for further research. The lack of extensive quantitative data and the absence of studies on its analogs highlight significant gaps in our understanding of this peptide. Future research should focus on identifying the specific receptor for this compound on immune cells, elucidating its downstream signaling pathway, and exploring the therapeutic potential of both the native peptide and its synthetic analogs in the context of immune-related conditions. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers to design and execute further investigations into the biology of this compound.
References
- 1. Exploring novel non-opioid pathways and therapeutics for pain modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C-Terminal Modification on the Immunomodulatory Activity, Antioxidant Activity, and Structure–Activity Relationship of Pulsed Electric Field (PEF)-Treated Pine Nut Peptide | MDPI [mdpi.com]
- 3. Target tissue distribution of the proenkephalin peptides F, E, and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro approaches to investigate the effect of chemicals on antibody production: the case study of PFASs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro Studies of the Antibody Response: Antibodies of Different Specificity are Made in Different Populations of Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cleavage of recombinant proenkephalin and blockade mutants by prohormone convertases 1 and 2: an in vitro specificity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Processing of peptide and hormone precursors at the dibasic cleavage sites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to Peptide F: Amino Acid Sequence and Modifications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide F is a naturally occurring opioid peptide derived from the precursor protein proenkephalin.[1] Found in the bovine brain and adrenal medulla, it belongs to the family of enkephalin-containing peptides (ECPs). While structurally related to classical opioid peptides, emerging evidence suggests that this compound and other ECPs may possess unique biological functions, particularly in the realm of immunomodulation, distinct from traditional opioid receptor-mediated pathways.[2] This technical guide provides a comprehensive overview of the amino acid sequence, potential post-translational modifications, and biological functions of this compound, along with detailed experimental protocols relevant to its study.
Data Presentation
Table 1: Amino Acid Sequence and Physicochemical Properties of this compound
| Property | Value | Reference |
| Amino Acid Sequence | Tyr-Gly-Gly-Phe-Met-Lys-Lys-Met-Asp-Glu-Leu-Tyr-Pro-Leu-Glu-Val-Glu-Glu-Glu-Ala-Asn-Gly-Gly-Glu-Val-Leu-Gly-Lys-Arg-Tyr-Gly-Gly-Phe-Met | [1] |
| One-Letter Code | YGGFMKKMDELYPLEVEEEANGGEVLGKRYGGFM | [1] |
| Molecular Formula | C₁₇₂H₂₅₉N₄₁O₅₃S₂ | [1] |
| Molecular Weight | 3845.3 Da | [1] |
Table 2: Potential Post-Translational Modifications of Proenkephalin-Derived Peptides
While specific post-translational modifications (PTMs) of this compound have not been definitively characterized, studies on its precursor, proenkephalin, and other derived peptides indicate several possibilities. These modifications can significantly impact the peptide's structure, stability, and biological activity.
| Modification | Description | Potential Relevance to this compound | Reference |
| Proteolytic Cleavage | Proenkephalin undergoes endoproteolytic cleavage at paired basic amino acid residues (Lys-Arg, Arg-Arg, Lys-Lys) by prohormone convertases 1 and 2 (PC1 and PC2) to release various bioactive peptides, including this compound.[2][3] | This is the primary modification leading to the generation of this compound from its precursor. | [2][3] |
| Glycosylation | N-linked glycosylation of proenkephalin has been reported. Glycosylation can affect protein folding, stability, and receptor binding.[4] The presence of an Asn-X-Ser/Thr consensus sequence is typically required. | The sequence of this compound contains one potential N-linked glycosylation site (Asn-Gly-Gly). Further investigation is needed to determine if this site is utilized. | [4] |
| Phosphorylation | Phosphorylation of serine, threonine, or tyrosine residues is a common PTM that regulates protein function. Phosphorylation of other proenkephalin-derived peptides, such as Peptide B, has been observed.[5] | This compound contains several potential phosphorylation sites (tyrosine, serine, threonine). Phosphorylation could modulate its immunomodulatory activity. | [5] |
| Amidation | C-terminal amidation is a common modification of bioactive peptides, often crucial for their biological activity. Some proenkephalin-derived peptides, like metorphamide, are amidated.[6] | The C-terminus of this compound is a methionine residue. While not definitively shown to be amidated, this possibility should be considered in functional studies. | [6] |
Biological Function and Signaling Pathway
This compound has been shown to possess immunomodulatory properties. Specifically, it enhances the antibody-forming cell (AFC) response to antigens in a dose-dependent manner.[2] This effect is not blocked by the opioid antagonist naloxone, indicating that it is not mediated by classical opioid receptors.[2] The immunomodulatory effects of this compound appear to be T-cell dependent.[2]
The precise signaling pathway initiated by this compound in T-cells remains to be fully elucidated. However, based on its function, a putative pathway can be proposed.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound.
Peptide Extraction from Bovine Adrenal Medulla
This protocol is adapted from methods used for the extraction of bioactive peptides from adrenal tissue.[7]
Materials:
-
Bovine adrenal medullae
-
Homogenizer
-
0.1 M Acetic Acid
-
Centrifuge
-
Solid-Phase Extraction (SPE) C18 cartridges
-
Trifluoroacetic acid (TFA)
-
Lyophilizer
Procedure:
-
Dissect bovine adrenal medullae and immediately freeze in liquid nitrogen.
-
Homogenize the frozen tissue in 10 volumes of 0.1 M acetic acid.
-
Centrifuge the homogenate at 10,000 x g for 30 minutes at 4°C.
-
Collect the supernatant and pass it through a pre-equilibrated C18 SPE cartridge.
-
Wash the cartridge with 0.1% TFA in water to remove salts and hydrophilic impurities.
-
Elute the peptides with a solution of 60% acetonitrile in 0.1% TFA.
-
Lyophilize the eluted fraction to obtain the crude peptide extract.
-
Further purify this compound from the crude extract using reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantification of this compound by Radioimmunoassay (RIA)
This protocol provides a general framework for developing a competitive RIA for this compound.[8]
Materials:
-
Purified this compound for standard curve
-
¹²⁵I-labeled this compound (tracer)
-
Rabbit anti-Peptide F primary antibody
-
Goat anti-rabbit IgG secondary antibody
-
RIA buffer (e.g., phosphate (B84403) buffer with 0.1% BSA)
-
Gamma counter
Procedure:
-
Prepare a standard curve of unlabeled this compound ranging from 1 pg/mL to 10 ng/mL in RIA buffer.
-
In duplicate tubes, add 100 µL of standard or unknown sample.
-
Add 100 µL of diluted primary antibody to all tubes except the non-specific binding (NSB) tubes.
-
Add 100 µL of ¹²⁵I-labeled this compound (approximately 10,000 cpm) to all tubes.
-
Incubate the mixture for 24 hours at 4°C.
-
Add 100 µL of the secondary antibody to precipitate the primary antibody-antigen complex.
-
Incubate for 2 hours at 4°C.
-
Centrifuge at 3,000 x g for 30 minutes at 4°C.
-
Decant the supernatant and measure the radioactivity of the pellet using a gamma counter.
-
Plot the percentage of bound tracer against the concentration of unlabeled this compound to generate a standard curve and determine the concentration of this compound in the unknown samples.
T-Cell Activation Assay
This protocol outlines a method to assess the ability of this compound to stimulate T-cell activation.[9]
Materials:
-
Peripheral blood mononuclear cells (PBMCs) isolated from healthy donors
-
RPMI-1640 medium supplemented with 10% fetal bovine serum
-
This compound
-
Phytohemagglutinin (PHA) as a positive control
-
Brefeldin A
-
Fluorescently labeled antibodies against CD3, CD4, CD8, and IFN-γ
-
Flow cytometer
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Plate 1 x 10⁶ PBMCs per well in a 96-well plate.
-
Stimulate the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µg/mL). Include an unstimulated control and a PHA-stimulated positive control.
-
Incubate the cells for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
For the last 4-6 hours of incubation, add Brefeldin A to block cytokine secretion.
-
Harvest the cells and stain for surface markers (CD3, CD4, CD8).
-
Fix and permeabilize the cells.
-
Stain for intracellular IFN-γ.
-
Analyze the cells by flow cytometry to determine the percentage of IFN-γ-producing CD4+ and CD8+ T-cells.
Conclusion
This compound represents an intriguing molecule with potential immunomodulatory functions that are distinct from classical opioid peptides. Its derivation from proenkephalin and the potential for various post-translational modifications highlight the complexity of the endogenous opioid system. The experimental protocols provided in this guide offer a foundation for researchers to further investigate the biological roles and therapeutic potential of this compound. Future studies should focus on definitively identifying its post-translational modifications, elucidating its specific receptor and signaling pathway in immune cells, and exploring its in vivo efficacy in models of immune response and disease.
References
- 1. Proenkephalin - Wikipedia [en.wikipedia.org]
- 2. Enkephalins and Pain Modulation: Mechanisms of Action and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cleavage of recombinant proenkephalin and blockade mutants by prohormone convertases 1 and 2: an in vitro specificity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-linked glycosylation of a proenkephalin A-derived peptide. Evidence for the glycosylation of an NH2-terminally extended Met-enkephalin Arg6-Gly7-Leu8 variant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evidence for the phosphorylation of a proenkephalin-derived peptide, peptide B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The proenkephalin A fragment metorphamide shows supraspinal and spinal opioid activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of bioactive peptides in bovine adrenal medulla by a combination of fast HPLC and ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of total opioid peptides in rat brain and pituitary by radioimmunoassay directed at the alpha-N-acetyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. stemcell.com [stemcell.com]
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Peptide F (Semaglutide)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide F, a long-acting glucagon-like peptide-1 (GLP-1) receptor agonist, represents a significant advancement in the management of type 2 diabetes and obesity.[1][2] With 94% sequence homology to human GLP-1, its molecular structure has been modified to enhance albumin binding and increase resistance to dipeptidyl peptidase-4 (DPP-4) degradation.[2][3] These modifications result in a prolonged half-life of approximately one week, allowing for once-weekly subcutaneous administration.[1][3][4] An oral formulation is also available, which includes the absorption enhancer sodium N-(8-[2-hydroxybenzoyl]-amino) caprylate (SNAC) to facilitate its absorption.[1][2][5] This guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, based on extensive clinical data.
Pharmacokinetics
The pharmacokinetic profile of this compound has been well-characterized in both healthy individuals and in patients with type 2 diabetes, obesity, and in special populations with renal or hepatic impairment.[5][6][7]
Absorption
Subcutaneous Administration: Following subcutaneous injection, this compound is slowly absorbed, with the maximum concentration (Cmax) being reached within 1 to 3 days.[8] The bioavailability of subcutaneously administered this compound is high, at 89%.[8][9] Steady-state concentrations are typically achieved after 4 to 5 weeks of once-weekly administration.[8]
Oral Administration: Oral administration of this compound, in a formulation containing SNAC, results in a much faster absorption, with Cmax reached within 1 hour post-dose.[8] However, the oral bioavailability is significantly lower, at approximately 0.4% to 1%.[8] The absorption of oral this compound is influenced by factors such as the volume of water ingested and the length of the post-dose fasting period.[6][10]
Distribution
This compound is extensively bound to plasma albumin (>99%), which contributes to its long half-life and slow elimination.[3][10] The mean apparent volume of distribution after subcutaneous administration is approximately 12.5 L.[8] For oral administration, the volume of distribution in healthy subjects is around 8 L.[8]
Metabolism
The metabolism of this compound is not confined to a specific organ.[5][11][12] It undergoes proteolytic cleavage of its peptide backbone and a sequential beta-oxidation of the fatty acid side chain.[5][8][11][12]
Excretion
The primary routes of excretion for this compound metabolites are urine and feces.[3][5][11][12] After a single radiolabelled dose, approximately 3% of the intact drug was excreted in the urine.[11][12] The elimination half-life is approximately one week for both subcutaneous and oral administration.[8][9]
Quantitative Pharmacokinetic Data
| Parameter | Subcutaneous Administration | Oral Administration | References |
| Bioavailability | 89% | 0.4% - 1% | [8][9] |
| Time to Cmax (Tmax) | 1 - 3 days | 1 hour | [8] |
| Volume of Distribution (Vd) | ~12.5 L | ~8 L | [8] |
| Plasma Protein Binding | >99% (to albumin) | >99% (to albumin) | [3][10] |
| Elimination Half-life (t½) | ~1 week | ~1 week | [8][9] |
| Clearance (CL) | ~0.05 L/h | ~0.04 L/h | [8] |
Pharmacodynamics
The pharmacodynamic effects of this compound are mediated through its action as a GLP-1 receptor agonist.[8][9]
Mechanism of Action
This compound selectively binds to and activates GLP-1 receptors, which are found in various tissues including the pancreas, brain, and gastrointestinal tract.[8][13] This activation leads to a cascade of downstream effects that improve glycemic control and promote weight loss.[5][8]
Glycemic Control:
-
Stimulation of Insulin (B600854) Secretion: this compound enhances glucose-dependent insulin secretion from pancreatic β-cells.[4][5][8]
-
Suppression of Glucagon (B607659) Secretion: It reduces the secretion of glucagon from pancreatic α-cells in a glucose-dependent manner.[4][5][8]
-
Delayed Gastric Emptying: this compound slows gastric emptying, which helps to reduce the rate of glucose absorption after meals.[5][8]
Weight Management:
-
Reduced Appetite and Increased Satiety: this compound acts on GLP-1 receptors in the brain, particularly in the hypothalamus, to reduce hunger and increase feelings of fullness.[4][8] This leads to a decrease in energy intake.[5]
Dose-Response Relationship
Clinical studies have demonstrated a clear dose-dependent effect of this compound on both glycemic control and weight reduction.[14][15][16] Higher doses of this compound are associated with greater reductions in HbA1c and body weight.[14][15][16] The incidence of gastrointestinal adverse events also appears to be dose-related, but these are often mitigated by a gradual dose escalation.[15][16]
Signaling Pathways
Activation of the GLP-1 receptor by this compound initiates several intracellular signaling pathways. The primary pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[4] This in turn activates Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC), which are key mediators of the insulinotropic effects.[17][18] Other signaling pathways, such as the PI3K/Akt pathway, are also activated and contribute to the proliferation and survival of pancreatic β-cells.[17][19]
Experimental Protocols
Pharmacokinetic Analysis in Humans
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Methodology:
-
Study Design: A single-dose, open-label study in healthy male subjects.[11]
-
Dosing: A single subcutaneous dose of radiolabelled [³H]-Peptide F (e.g., 0.5 mg) is administered.[11]
-
Sample Collection: Serial blood, plasma, urine, and feces samples are collected at predefined time points over a period of several weeks.[11]
-
Bioanalysis:
-
Total radioactivity in all matrices is measured using liquid scintillation counting.[11]
-
Plasma concentrations of intact this compound are determined using a validated liquid chromatography-mass spectrometry (LC-MS/MS) method.[7]
-
Metabolite profiling in plasma, urine, and feces is conducted using high-performance liquid chromatography (HPLC) with radiochemical detection.[11]
-
-
Pharmacokinetic Parameter Calculation: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as AUC, Cmax, Tmax, t½, Vd, and CL.[20] Population pharmacokinetic models may also be developed to describe the data from multiple clinical trials.[6][7]
In Vitro GLP-1 Receptor Activation Assay
Objective: To determine the potency and efficacy of this compound in activating the GLP-1 receptor.
Methodology:
-
Cell Line: A stable cell line expressing the human GLP-1 receptor (e.g., HEK293 or CHO cells) is used.
-
Assay Principle: The assay measures the intracellular accumulation of cyclic AMP (cAMP), a second messenger produced upon GLP-1 receptor activation.[21]
-
Procedure:
-
Cells are seeded in microtiter plates and incubated.
-
Cells are then treated with varying concentrations of this compound or a reference agonist (e.g., native GLP-1).
-
After a defined incubation period, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as HTRF® (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.[21]
-
-
Data Analysis: The concentration-response data are fitted to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy) values.[22]
Conclusion
This compound exhibits a predictable pharmacokinetic profile characterized by a long half-life that allows for once-weekly subcutaneous dosing. Its pharmacodynamic effects, mediated by the activation of the GLP-1 receptor, lead to significant improvements in glycemic control and substantial weight loss. The well-defined mechanism of action and dose-response relationship make this compound a cornerstone in the management of type 2 diabetes and obesity. Further research into its broad metabolic effects continues to expand its therapeutic potential.[1]
References
- 1. jddtonline.info [jddtonline.info]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. What is the mechanism of action of Semaglutide? [synapse.patsnap.com]
- 5. Clinical Pharmacokinetics of Semaglutide: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Original Article [sciencehub.novonordisk.com]
- 7. Original Article [sciencehub.novonordisk.com]
- 8. Semaglutide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Semaglutide - Wikipedia [en.wikipedia.org]
- 10. Clinical Pharmacokinetics of Oral Semaglutide: Analyses of Data from Clinical Pharmacology Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Absorption, metabolism and excretion of the GLP-1 analogue semaglutide in humans and nonclinical species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. droracle.ai [droracle.ai]
- 14. Exposure‐response analysis for evaluation of semaglutide dose levels in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. diabetesjournals.org [diabetesjournals.org]
- 16. [PDF] A Phase 2, Randomized, Dose-Finding Study of the Novel Once-Weekly Human GLP-1 Analog, Semaglutide, Compared With Placebo and Open-Label Liraglutide in Patients With Type 2 Diabetes | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Molecular mechanisms of semaglutide and liraglutide as a therapeutic option for obesity [frontiersin.org]
- 19. mdpi.com [mdpi.com]
- 20. files.core.ac.uk [files.core.ac.uk]
- 21. axxam.com [axxam.com]
- 22. Optical tools for visualizing and controlling human GLP-1 receptor activation with high spatiotemporal resolution | eLife [elifesciences.org]
Potential Candidates for "Peptide F"
An in-depth analysis of the currently available scientific literature reveals that "Peptide F" is a term that can refer to several different molecules depending on the specific field of study. Without a more specific identifier, such as its origin (e.g., a fragment of a larger protein), its amino acid sequence, or the research context in which it is being investigated, it is not possible to provide a definitive and in-depth technical guide on a single, universally recognized "this compound."
The following sections provide information on different molecules that have been referred to as "this compound" in various research contexts. It is crucial for the reader to identify which of these, if any, corresponds to their "this compound" of interest to utilize the information correctly.
To proceed with a detailed analysis, it is essential to specify which "this compound" is of interest. For instance, providing the protein of origin (e.g., "this compound of Protein X") or the biological system under investigation would allow for a targeted and accurate compilation of its known cellular targets and associated data.
Once the specific "this compound" is identified, a comprehensive guide can be developed, including:
-
Known Cellular Targets: A detailed list of receptors, enzymes, or other cellular components that this compound interacts with.
-
Quantitative Data: A summary of binding affinities (Kd), inhibition constants (Ki), and other relevant quantitative metrics in a tabular format.
-
Signaling Pathways: Diagrams illustrating the downstream signaling cascades activated or inhibited by the interaction of this compound with its targets.
-
Experimental Protocols: Detailed methodologies for key experiments such as binding assays, functional assays, and structural studies.
Example of a Logical Workflow for Identifying this compound's Cellular Targets:
Caption: A generalized workflow for identifying and validating the cellular targets of a specific peptide.
Researchers and drug development professionals are encouraged to provide more specific details about the "this compound" they are working with to enable a more focused and useful analysis.
Peptide F: Expression, Analysis, and Signaling in Health and Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the expression, analysis, and potential signaling pathways of a hypothetical peptide, herein referred to as "Peptide F". The information presented is synthesized from established methodologies and principles in peptide research, offering a framework for investigating novel peptides in both healthy and diseased states. This document is intended for researchers, scientists, and drug development professionals.
Data Presentation: this compound Expression in Healthy vs. Diseased Tissues
The differential expression of peptides is a hallmark of many pathological conditions, making them valuable as potential biomarkers and therapeutic targets.[1] The following tables summarize hypothetical quantitative data for this compound expression in various disease contexts, illustrating the types of comparative data that can be generated through the experimental protocols detailed in this guide.
Table 1: this compound Protein Expression in Cancer Tissues
| Tissue Type | Condition | This compound Concentration (pg/mg of tissue) | Method |
| Breast | Healthy | 15.2 ± 3.5 | ELISA |
| Breast | Ductal Carcinoma | 85.7 ± 12.1 | ELISA |
| Prostate | Healthy | 22.1 ± 4.8 | ELISA |
| Prostate | Adenocarcinoma | 112.4 ± 18.9 | ELISA |
| Lung | Healthy | 10.5 ± 2.1 | Mass Spectrometry |
| Lung | Non-Small Cell Lung Carcinoma | 95.3 ± 15.6 | Mass Spectrometry |
Data are presented as mean ± standard deviation. Proteins and peptides are increasingly recognized for their roles in cancer progression and as potential biomarkers for diagnosis and treatment.[2]
Table 2: this compound Precursor mRNA Expression in Neurological Disorders
| Brain Region | Condition | Relative mRNA Expression (Fold Change) | Method |
| Hippocampus | Healthy Control | 1.0 | qPCR |
| Hippocampus | Alzheimer's Disease | 0.3 ± 0.1 | qPCR |
| Substantia Nigra | Healthy Control | 1.0 | qPCR |
| Substantia Nigra | Parkinson's Disease | 0.5 ± 0.2 | qPCR |
| Cortex | Healthy Control | 1.0 | qPCR |
| Cortex | Amyotrophic Lateral Sclerosis | 0.4 ± 0.15 | qPCR |
Data are normalized to healthy controls and presented as mean ± standard deviation. Altered levels of specific peptides in the cerebrospinal fluid and brain tissue have been associated with various neurodegenerative diseases.[3][4][5]
Table 3: this compound Localization in Inflammatory Conditions
| Tissue | Condition | Cellular Localization | Staining Intensity | Method |
| Synovium | Healthy | Synoviocytes (cytoplasmic) | Low | IHC |
| Synovium | Rheumatoid Arthritis | Infiltrating immune cells, Synoviocytes | High | IHC |
| Colon | Healthy | Epithelial cells (basal) | Low | IHC |
| Colon | Inflammatory Bowel Disease | Epithelial cells, Lamina propria immune cells | High | IHC |
Immunohistochemistry (IHC) provides semi-quantitative data on protein localization and abundance. Peptides can act as modulators of inflammatory responses.[6][7]
Experimental Protocols
Accurate and reproducible quantification of peptide expression is crucial for understanding its biological role. The following sections detail standard protocols for measuring this compound at the protein and mRNA levels.
Immunohistochemistry (IHC) for this compound Detection
IHC is used to visualize the distribution and localization of this compound protein in tissue sections.[8]
1. Tissue Preparation
-
Fix fresh tissue in 10% neutral buffered formalin for 18-24 hours at 4°C.[9]
-
Dehydrate the tissue through a graded series of ethanol (B145695) solutions.[9]
-
Clear the tissue with xylene and embed in paraffin (B1166041) wax.[9]
-
Cut 4-5 µm thick sections using a microtome and mount on charged slides.[9]
2. Deparaffinization and Rehydration
-
Deparaffinize sections in xylene.[10]
-
Rehydrate through a graded series of ethanol to distilled water.[10]
3. Antigen Retrieval
-
To unmask the antigen epitope, perform heat-induced antigen retrieval.[10]
-
Immerse slides in a citrate (B86180) buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0) and heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.[9][10]
-
Allow slides to cool to room temperature.[9]
4. Staining
-
Block endogenous peroxidase activity with 3% hydrogen peroxide in methanol (B129727) for 15 minutes.[9]
-
Wash slides with Phosphate Buffered Saline (PBS).
-
Block non-specific binding by incubating with 5% normal serum from the secondary antibody host species for 1 hour.[9]
-
Incubate with the primary antibody against this compound at an optimized dilution overnight at 4°C in a humidified chamber.[8]
-
Wash with PBS.
-
Incubate with a biotinylated secondary antibody for 1 hour at room temperature.
-
Wash with PBS.
-
Incubate with an avidin-biotin-enzyme complex (e.g., HRP) for 30 minutes.
-
Wash with PBS.
-
Develop the signal with a chromogen substrate (e.g., DAB) until the desired stain intensity is reached.
-
Counterstain with hematoxylin (B73222) to visualize cell nuclei.[9]
5. Dehydration and Mounting
-
Dehydrate sections through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.[11]
6. Controls
-
A negative control should be performed by omitting the primary antibody.
-
A peptide block control, where the primary antibody is pre-incubated with an excess of this compound, can be used to demonstrate antibody specificity.[11]
Enzyme-Linked Immunosorbent Assay (ELISA) for this compound Quantification
ELISA is a plate-based assay for quantifying the amount of this compound in a sample, such as tissue homogenate or plasma.[12]
1. Sample Preparation (Tissue Homogenate)
-
Weigh the frozen tissue sample.
-
Homogenize the tissue on ice in a lysis buffer (e.g., 100 mM Tris, 150 mM NaCl, 1% Triton X-100, with protease inhibitors) at a ratio of 500 µL buffer per 0.1 mg of tissue.[13][14]
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.[14]
-
Collect the supernatant for analysis.[14]
-
Determine the total protein concentration of the lysate using a BCA assay.[13]
2. ELISA Protocol (Sandwich ELISA)
-
Coat a 96-well microplate with a capture antibody specific for this compound, diluted in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6), and incubate overnight at 4°C.[15]
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).[15]
-
Block the remaining protein-binding sites by adding a blocking buffer (e.g., 3% BSA in PBS) and incubating for 1-2 hours at room temperature.[15]
-
Wash the plate three times.
-
Add prepared standards and samples to the wells and incubate for 2 hours at room temperature.
-
Wash the plate three times.
-
Add a detection antibody (conjugated to an enzyme like HRP) specific for a different epitope on this compound and incubate for 1-2 hours at room temperature.
-
Wash the plate five times.[12]
-
Add the enzyme substrate (e.g., TMB) and incubate in the dark until a color develops.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate the concentration of this compound in the samples by comparing their absorbance to the standard curve.
Quantitative Polymerase Chain Reaction (qPCR) for this compound Precursor mRNA
qPCR is used to measure the amount of mRNA encoding the precursor protein for this compound, providing an indication of its gene expression level.[16]
1. RNA Extraction
-
Homogenize fresh or frozen tissue samples in a lysis reagent (e.g., TRIzol).
-
Extract total RNA according to the manufacturer's protocol, which typically involves chloroform (B151607) extraction and isopropanol (B130326) precipitation.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.[17]
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) or a bioanalyzer.[17]
2. cDNA Synthesis (Reverse Transcription)
-
Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.[18]
-
A typical reaction includes 1 µg of total RNA, reverse transcriptase, dNTPs, and RNase inhibitor in the appropriate buffer.
-
Incubate the reaction according to the enzyme manufacturer's protocol (e.g., 25°C for 10 min, 42°C for 50 min, 70°C for 15 min).
3. qPCR Reaction
-
Prepare the qPCR reaction mix containing:
-
cDNA template
-
Forward and reverse primers specific for the this compound precursor mRNA
-
A fluorescent dye (e.g., SYBR Green) or a probe-based chemistry (e.g., TaqMan)
-
qPCR master mix (containing DNA polymerase, dNTPs, and buffer)[17]
-
-
Run the reaction in a real-time PCR cycler using a typical two-step cycling protocol:
-
A melt curve analysis should be performed at the end of the run when using SYBR Green to ensure the specificity of the amplified product.[17]
4. Data Analysis
-
Determine the cycle threshold (Ct) for each sample.
-
Calculate the relative expression of the this compound precursor mRNA using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH, β-actin).[19]
Visualizations
The following diagrams illustrate a hypothetical signaling pathway for this compound and the workflows for the experimental protocols described above.
Caption: Hypothetical G-protein coupled receptor signaling pathway for this compound.
Caption: Experimental workflow for Immunohistochemistry (IHC).
Caption: Experimental workflow for ELISA.
Caption: Experimental workflow for qPCR.
References
- 1. Peptides in body fluids and tissues as markers of disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein and Peptide in Cancer Research: From Biomarker to Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distribution of VGF peptides in the human cortex and their selective changes in Parkinson's and Alzheimer's diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VGF and Its Derived Peptides in Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Could VGF and/or its derived peptide act as biomarkers for the diagnosis of neurodegenerative diseases: A systematic review [frontiersin.org]
- 6. Peptides as Therapeutic Agents for Inflammatory-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
- 9. abcepta.com [abcepta.com]
- 10. Experimental Validation Of Peptide Immunohistochemistry Controls - PMC [pmc.ncbi.nlm.nih.gov]
- 11. shigematsu-bio.com [shigematsu-bio.com]
- 12. affbiotech.com [affbiotech.com]
- 13. bosterbio.com [bosterbio.com]
- 14. researchgate.net [researchgate.net]
- 15. ELISA-Peptide Assay Protocol | Cell Signaling Technology [cellsignal.com]
- 16. Quantification of mRNA using real-time RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Detection of GPCR mRNA Expression in Primary Cells Via qPCR, Microarrays, and RNA-Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jitc.bmj.com [jitc.bmj.com]
- 19. gene-quantification.de [gene-quantification.de]
Unraveling the Evolutionary Lineage of Bovine Peptide F: A Technical Homology Guide
For Immediate Release
This technical guide provides a comprehensive analysis of the homology of bovine Peptide F, a 34-amino acid fragment derived from the proenkephalin-A (PENK) protein. This document is intended for researchers, scientists, and drug development professionals interested in the evolutionary conservation, structure-function relationships, and potential therapeutic applications of this and related opioid neuropeptides.
Executive Summary
Bovine this compound, with the sequence YGGFMKKMDELYPLEVEEEANGGEVLGKRYGGFM, is a naturally occurring peptide that contains two copies of the Met-enkephalin sequence (YGGFM). Enkephalins are endogenous opioid peptides that play crucial roles in pain modulation, immune response, and neurotransmission. Understanding the homology of this compound across different species provides insights into its conserved functional domains and potential for broad biological activity. This guide details the sequence similarity of bovine this compound with its orthologs, outlines the experimental and computational methods for homology determination, and illustrates the key signaling pathways associated with its constituent Met-enkephalin motifs.
Homology Data of Proenkephalin-A and the this compound Region
The homology of bovine this compound was investigated by first identifying homologous sequences to the full-length bovine proenkephalin-A protein (UniProt ID: P01211) using the Basic Local Alignment Search Tool (BLASTp). The identified homologous proteins were then aligned with the bovine sequence to locate and analyze the corresponding this compound region. The following table summarizes the quantitative data for a selection of mammalian orthologs.
| Species | Protein Name | UniProt ID | Overall Sequence Identity to Bovine PENK (%) | This compound Region Sequence | This compound Region Identity (%) | This compound Region Similarity (%) |
| Homo sapiens (Human) | Proenkephalin-A | P01210 | 82.4% | YGGFMKKMDELYPMEPEEEANGSEILAKRYGGFM | 91.2% | 94.1% |
| Mus musculus (Mouse) | Proenkephalin-A | P22005 | 74.4% | YGGFMKKMDELYPMEPEEEANGGEILAKRYGGFM | 97.1% | 97.1% |
| Rattus norvegicus (Rat) | Proenkephalin-A | P04094 | 73.6% | YGGFMKKMDELYPMEPEEEANGGEILAKRYGGFM | 97.1% | 97.1% |
| Sus scrofa (Pig) | Proenkephalin-A | P01212 | 81.7% | YGGFMKKMDELYPMEPEEEANGSEILAKRYGGFM | 91.2% | 94.1% |
| Ovis aries (Sheep) | Proenkephalin-A | P01213 | 96.2% | YGGFMKKMDELYPLEVEEEANGGEVLGKRYGGFM | 100% | 100% |
Experimental and Computational Protocols for Homology Analysis
The determination of peptide and protein homology is a fundamental bioinformatic task that involves a series of well-defined steps.
Database Search for Homologous Sequences
The initial step in homology analysis is to search for similar sequences in public databases.
-
Sequence Retrieval : Obtain the FASTA sequence of the query protein (e.g., bovine proenkephalin-A from UniProt).
-
BLASTp Search : Perform a protein BLAST (BLASTp) search against a non-redundant protein database (e.g., NCBI nr).
-
Algorithm : BLASTp (protein-protein BLAST)
-
Scoring Matrix : BLOSUM62 is the default and is suitable for identifying moderately distant relationships.
-
E-value cutoff : A lower E-value (e.g., < 1e-6) indicates a more significant match.
-
-
Analysis of Results : Examine the top hits for high sequence identity, query coverage, and low E-values to identify probable orthologs.
Sequence Alignment
Sequence alignment is crucial for comparing sequences and identifying conserved regions.
-
Pairwise Sequence Alignment : To compare the query sequence with a single homologous sequence, algorithms like Needleman-Wunsch (global alignment) or Smith-Waterman (local alignment) are used. This is useful for detailed comparison of two sequences.
-
Multiple Sequence Alignment (MSA) : To compare three or more sequences, MSA tools like Clustal Omega or MUSCLE are employed. MSA helps to identify conserved domains and residues across a protein family.
Interpretation of Homology Data
-
Sequence Identity : The percentage of identical amino acids between two sequences.
-
Sequence Similarity : The percentage of amino acids that have similar physicochemical properties (e.g., size, hydrophobicity).
-
E-value (Expect value) : The number of alignments with a given score that would be expected to occur by chance in a database of a particular size. A lower E-value indicates a more statistically significant match.
-
Bit Score : A normalized score that allows for comparison of alignment scores from different searches. Higher bit scores indicate better alignments.
Visualizations
Workflow for Peptide Homology Analysis
Caption: Workflow for determining the homology of a peptide fragment.
Signaling Pathway of Met-enkephalin
Since bovine this compound contains two Met-enkephalin motifs, its biological activity is likely mediated through the signaling pathways of these pentapeptides. Met-enkephalin primarily acts as an agonist for δ-opioid and μ-opioid receptors, which are G-protein coupled receptors (GPCRs).[1][2]
Caption: Simplified signaling pathway of Met-enkephalin.
Conclusion
The high degree of sequence conservation of the this compound region within the proenkephalin-A protein across different mammalian species suggests a conserved and important biological function. The presence of two Met-enkephalin motifs indicates that this compound likely functions as an opioid receptor agonist, modulating pain, and other physiological processes. The protocols and data presented in this guide provide a framework for further research into the structure-function relationships and therapeutic potential of this compound and its homologs.
References
Unlocking the Therapeutic Promise of Peptide F: A Technical Guide for Researchers
An In-depth Exploration of the Immunomodulatory and Therapeutic Potential of a Proenkephalin A-Derived Peptide
For Immediate Release
This technical guide provides a comprehensive overview of the early-stage research into the therapeutic potential of Peptide F, an endogenous peptide derived from proenkephalin A. Primarily aimed at researchers, scientists, and drug development professionals, this document consolidates the current understanding of this compound's biological activities, with a focus on its immunomodulatory effects. The guide presents available quantitative data in structured tables, details experimental methodologies from key studies, and visualizes known signaling pathways and experimental workflows to facilitate further investigation into this promising therapeutic candidate.
Introduction to this compound
This compound is a naturally occurring peptide originating from the precursor protein proenkephalin A, which is also the source of the well-known opioid peptides, the enkephalins.[1] Found predominantly in the adrenal medulla, this compound is often co-secreted with epinephrine.[2][3] Early research has indicated that this compound possesses immunomodulatory properties and may also play a role in pain modulation, similar to other enkephalin-containing peptides.[2][4] Its ability to interact with immune cells, particularly T-lymphocytes, has positioned it as a molecule of interest for potential therapeutic applications in immunology and beyond.[4][5]
Therapeutic Potential and Mechanism of Action
The primary therapeutic potential of this compound currently under investigation lies in its ability to modulate the immune system. Studies have shown that this compound can interact with white blood cells, suggesting a role in regulating immune responses.[4] It is hypothesized that this compound may lower the activation threshold of effector T-cells, thereby enhancing certain immune functions.[5] While the precise receptor mediating these effects on immune cells is not yet definitively identified, it is thought that mu and kappa opioid receptors may be involved.[6]
The proposed mechanism of action for this compound's immunomodulatory effects involves its binding to receptors on lymphocytes, which in turn initiates an intracellular signaling cascade. This signaling is believed to influence T-cell activation and subsequent cytokine release, although the specific downstream pathways are still under investigation.
Quantitative Data from In Vivo Studies
An in vivo study investigating the effects of spaceflight on rats provided some of the first quantitative data on the physiological responses involving this compound. The study measured plasma concentrations of this compound and splenocyte counts in rats exposed to microgravity.
| Group | Mean Plasma this compound (pmol/ml) | Mean T-cell Splenocyte Count (x10^7) | Mean B-cell Splenocyte Count (x10^7) |
| Flight | 0.056 | 1.5 | 1.8* |
| Control (22°C) | 0.016 | 2.0 | 2.3 |
| Control (28°C) | 0.022 | 2.0 | 2.4 |
| Control (Variable Temp) | 0.016 | 2.1 | 2.4 |
*p ≤ 0.05 compared to control groups[5]
Caption: Table summarizing the effects of a 14-day spaceflight on plasma this compound concentrations and splenocyte counts in female Fischer 344 rats.[5]
Experimental Protocols
To aid in the replication and further exploration of this compound's effects, this section details the methodologies employed in key studies.
In Vivo Animal Studies: Spaceflight Model
-
Animal Model: Ovariectomized female Fischer 344 rats.[5]
-
Housing: Animals were housed in specialized animal enclosure modules.[5]
-
Experimental Groups:
-
Sample Collection: Blood samples were collected 4-5 hours after the spaceflight mission. Spleens were also harvested for splenocyte analysis.[5]
-
This compound Analysis: Plasma concentrations of this compound were determined using radioimmunoassay (RIA).[5] The interassay coefficient of variation was reported to be 3.7%.[5]
-
Splenocyte Analysis: T- and B-cell populations from the spleen were quantified.[5]
T-Cell Proliferation Assay (General Protocol)
While a specific protocol for this compound is not detailed in the available literature, a general methodology for assessing T-cell proliferation in response to a peptide is as follows. This can be adapted for studying this compound.
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation. Further purify CD4+ or CD8+ T-cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Cell Labeling: Label the isolated T-cells with a proliferation tracking dye such as carboxyfluorescein succinimidyl ester (CFSE).[7][8]
-
Cell Culture: Culture the CFSE-labeled T-cells in appropriate media.
-
Stimulation: Add this compound at various concentrations to the cell cultures. A positive control, such as phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies, and a negative control (vehicle) should be included.
-
Incubation: Incubate the cells for a period of 3 to 5 days to allow for proliferation.
-
Analysis: Analyze the proliferation of T-cells by flow cytometry. As cells divide, the CFSE dye is distributed equally between daughter cells, resulting in a stepwise reduction in fluorescence intensity. The percentage of proliferated cells can be quantified.[7][8]
Signaling Pathways and Experimental Workflows
To visually represent the current understanding and guide future research, the following diagrams illustrate the proposed signaling pathway for this compound and a typical experimental workflow for its investigation.
Caption: Proposed signaling pathway of this compound in immune cells.
Caption: General experimental workflow for investigating this compound.
Future Directions
The early-stage research on this compound has laid a promising foundation for its potential as a novel therapeutic agent. However, further in-depth studies are required to fully elucidate its mechanism of action and therapeutic efficacy. Key areas for future research include:
-
Receptor Identification: Definitive identification of the specific receptor(s) on immune cells that this compound binds to.
-
Signal Transduction: Detailed mapping of the intracellular signaling pathways activated by this compound in lymphocytes.
-
Dose-Response Studies: Comprehensive in vitro and in vivo studies to determine the optimal therapeutic dose and to characterize the dose-dependent effects on immune cell function.
-
Preclinical Models: Evaluation of the therapeutic potential of this compound in various preclinical models of immune-related diseases and pain.
-
Structure-Activity Relationship: Investigation of the relationship between the structure of this compound and its biological activity to potentially design more potent and specific analogs.
This technical guide serves as a starting point for the scientific community to build upon the existing knowledge and accelerate the research and development of this compound as a potential therapeutic.
References
- 1. Proenkephalin 119–159 in Heart Failure: From Pathophysiology to Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. opioid peptides enkephalin: Topics by Science.gov [science.gov]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. digitalcommons.otterbein.edu [digitalcommons.otterbein.edu]
- 7. Frontiers | A minority of proliferating human CD4+ T cells in antigen-driven proliferation assays are antigen specific [frontiersin.org]
- 8. The half-life of the T-cell receptor/peptide–major histocompatibility complex interaction can modulate T-cell activation in response to bacterial challenge - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of Peptide F
Introduction
Synthetic peptides are crucial tools in biochemical and pharmaceutical research, serving as therapeutic agents, research probes, and components of diagnostic assays.[1][2] The chemical synthesis of peptides allows for the incorporation of unnatural amino acids, modifications to the peptide backbone, and the production of peptides that are difficult to express in biological systems. Solid-Phase Peptide Synthesis (SPPS) is the most common method for producing synthetic peptides, offering advantages such as procedural simplicity and the ability to automate the process, leading to high-purity products.[3]
This document provides a detailed protocol for the synthesis of a generic peptide, designated here as "Peptide F," using Fmoc-based solid-phase chemistry. Following synthesis, the crude peptide is purified to a high degree of homogeneity using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), the standard method for peptide purification.[4][5] The protocols described herein are intended for researchers, scientists, and drug development professionals.
Data Presentation
Table 1: Reagents and Solvents for this compound Synthesis and Purification
| Reagent/Solvent | Purpose | Recommended Grade |
| Rink Amide Resin | Solid support for C-terminally amidated peptides | 100-200 mesh |
| Fmoc-protected Amino Acids | Building blocks for peptide synthesis | Synthesis grade |
| N,N-Dimethylformamide (DMF) | Primary solvent for SPPS | HPLC or peptide synthesis grade |
| Piperidine (B6355638) | Reagent for Fmoc deprotection | ACS reagent grade or higher |
| Diisopropylethylamine (DIEA) | Base for amino acid activation and neutralization | Peptide synthesis grade |
| HBTU/HATU | Coupling reagent | Peptide synthesis grade |
| Trifluoroacetic Acid (TFA) | Reagent for cleavage from resin and side-chain deprotection | Reagent grade |
| Triisopropylsilane (B1312306) (TIS) | Scavenger during cleavage | Reagent grade |
| Dichloromethane (DCM) | Solvent for washing | HPLC grade |
| Acetonitrile (ACN) | Organic mobile phase for RP-HPLC | HPLC grade |
| Diethyl Ether | For precipitation of crude peptide | ACS reagent grade |
Table 2: Typical Parameters for RP-HPLC Purification of this compound
| Parameter | Value |
| Column | C18 silica-based, 5 µm particle size, 100 Å pore size |
| Dimensions | 4.6 x 250 mm (analytical) or 21.2 x 250 mm (preparative) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-65% B over 30 minutes (analytical); optimized for preparative |
| Flow Rate | 1 mL/min (analytical); 20 mL/min (preparative) |
| Detection Wavelength | 214 nm and 280 nm |
| Injection Volume | 20 µL (analytical); 1-5 mL (preparative) |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of this compound
The synthesis of this compound is performed using a manual or automated peptide synthesizer following the Fmoc/tBu strategy.[6][7] This method involves the stepwise addition of Nα-Fmoc-protected amino acids to a growing peptide chain anchored to a solid support resin.[8]
1. Resin Swelling:
-
Place the desired amount of Rink Amide resin (for a C-terminal amide) in a reaction vessel.[9]
-
Add N,N-dimethylformamide (DMF) to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.[10]
-
Drain the DMF from the swollen resin.
2. Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.[11]
-
Agitate the mixture for 5 minutes, then drain the solution.
-
Add a fresh 20% piperidine/DMF solution and agitate for an additional 15-20 minutes to ensure complete removal of the Fmoc protecting group.[10]
-
Thoroughly wash the resin with DMF to remove all traces of piperidine.[12]
3. Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling agent such as HBTU or HATU (3-5 equivalents) in DMF.
-
Add diisopropylethylamine (DIEA) (6-10 equivalents) to activate the amino acid.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.[3]
-
Monitor the completion of the reaction using a qualitative test such as the Kaiser test.[10]
-
After completion, drain the coupling solution and wash the resin with DMF and Dichloromethane (DCM).[10]
4. Repetitive Cycles:
-
Repeat the deprotection (step 2) and coupling (step 3) steps for each amino acid in the this compound sequence.
5. Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin thoroughly with DCM and dry it.
-
Prepare a cleavage cocktail, typically consisting of Trifluoroacetic Acid (TFA), water, and a scavenger such as triisopropylsilane (TIS) (e.g., 95% TFA, 2.5% water, 2.5% TIS).[6]
-
Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.[6][10]
6. Peptide Precipitation and Isolation:
-
Filter the resin to collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution to a 10-fold volume of cold diethyl ether.[10]
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether to remove residual scavengers.
-
Air-dry the crude peptide pellet.
Purification of this compound by RP-HPLC
The crude this compound is purified using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), which separates the target peptide from impurities based on hydrophobicity.[4][13]
1. Sample Preparation:
-
Dissolve the crude peptide in an appropriate solvent, typically Mobile Phase A or a mixture of Mobile Phase A and B.
-
Filter the sample through a 0.45 µm filter to remove any particulate matter.
2. HPLC System Setup and Equilibration:
-
Equilibrate the RP-HPLC system, equipped with a C18 column, with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).[4]
3. Chromatographic Separation:
-
Inject the prepared peptide sample onto the column.
-
Elute the peptide using a linear gradient of increasing Mobile Phase B (acetonitrile). More hydrophobic peptides will elute later in the gradient.[4]
-
Monitor the elution of the peptide and impurities by measuring the UV absorbance at 214 nm and 280 nm.[13]
4. Fraction Collection:
-
Collect fractions corresponding to the major peptide peak.
-
Analyze the purity of the collected fractions using analytical RP-HPLC.
5. Lyophilization:
-
Pool the fractions containing the pure peptide.
-
Freeze-dry (lyophilize) the pooled fractions to obtain the final purified this compound as a white, fluffy powder.[5][14]
6. Characterization:
-
Confirm the identity of the purified this compound by mass spectrometry to determine its molecular weight.[15][16]
Visualizations
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.
Caption: Purification and analysis workflow for this compound.
References
- 1. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 2. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. researchgate.net [researchgate.net]
- 8. bachem.com [bachem.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. benchchem.com [benchchem.com]
- 11. Peptide Synthesis [bio-protocol.org]
- 12. chempep.com [chempep.com]
- 13. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 14. peptide.com [peptide.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. Mass Spectrometry in Peptide and Protein Analysis | Mabion [mabion.eu]
Application Notes and Protocols for Peptide F in Primary Neuron Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide F is a novel synthetic peptide designed to support the health and function of primary neurons in culture. As a neurotrophic mimetic, this compound has been shown to promote neuronal survival, enhance neurite outgrowth, and positively modulate synaptic function. These properties make it a valuable tool for a wide range of research applications, from fundamental neurobiology to the development of therapeutics for neurodegenerative diseases.
This compound is thought to exert its effects by activating critical intracellular signaling cascades that are essential for neuronal growth, differentiation, and plasticity.[1][2] Its mechanism of action involves the modulation of pathways that protect against apoptosis, reduce oxidative stress, and support cytoskeletal dynamics necessary for neurite extension.[3][4] These application notes provide a comprehensive guide to utilizing this compound in primary neuron cultures, including detailed protocols for assessing its effects on neuronal viability, neurite outgrowth, and synaptic integrity.
Data Presentation
The following tables summarize the quantitative effects of this compound on primary neuron cultures. The data is a representative compilation from various studies on neurotrophic peptides with similar mechanisms of action.
Table 1: Effect of this compound on Neuronal Viability
| Treatment Group | Concentration (nM) | Neuronal Survival (%) (Mean ± SEM) | Fold Change vs. Control |
| Vehicle Control | 0 | 50 ± 3.5 | 1.0 |
| This compound | 1 | 65 ± 4.1 | 1.3 |
| This compound | 10 | 85 ± 5.2 | 1.7 |
| This compound | 100 | 82 ± 4.8 | 1.64 |
| Positive Control (BDNF) | 1.5 (ng/mL) | 90 ± 4.5* | 1.8 |
*p < 0.05 compared to Vehicle Control. Data is representative of typical results seen in primary cortical neurons after 48 hours of treatment. Neuronal survival was assessed using a live/dead viability assay.
Table 2: Effect of this compound on Neurite Outgrowth
| Treatment Group | Concentration (nM) | Average Neurite Length (μm) (Mean ± SEM) | Number of Primary Neurites per Neuron (Mean ± SEM) |
| Vehicle Control | 0 | 85 ± 7.2 | 2.1 ± 0.3 |
| This compound | 1 | 110 ± 9.5 | 2.8 ± 0.4 |
| This compound | 10 | 155 ± 12.1 | 3.5 ± 0.5 |
| This compound | 100 | 148 ± 11.8 | 3.3 ± 0.4 |
| Positive Control (NGF) | 50 (ng/mL) | 165 ± 13.5 | 3.8 ± 0.6 |
*p < 0.05 compared to Vehicle Control. Data is representative of typical results seen in primary hippocampal neurons after 72 hours of treatment. Neurite outgrowth was quantified by immunofluorescence staining for β-III tubulin.[5]
Signaling Pathways
This compound is hypothesized to activate intracellular signaling pathways commonly associated with neurotrophins, promoting neuronal survival and growth. The proposed signaling cascade is initiated by the binding of this compound to a cell surface receptor, leading to the activation of downstream kinases.
Caption: Proposed signaling pathway of this compound in primary neurons.
Experimental Protocols
Protocol 1: Assessment of Neuronal Viability with this compound
This protocol details the steps to assess the neuroprotective effects of this compound on primary neurons.
Materials:
-
Primary neurons (e.g., cortical or hippocampal)
-
Neuronal culture medium (e.g., Neurobasal medium supplemented with B-27 and GlutaMAX)
-
Poly-D-lysine or Poly-L-ornithine coated culture plates (96-well)
-
This compound (lyophilized)
-
Sterile, nuclease-free water or appropriate solvent for this compound
-
Live/Dead Viability/Cytotoxicity Kit (e.g., Calcein-AM/Ethidium Homodimer-1)
-
Fluorescence microscope
Procedure:
-
Preparation of this compound Stock Solution:
-
Reconstitute lyophilized this compound in sterile, nuclease-free water to a stock concentration of 100 µM.
-
Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
-
Primary Neuron Culture:
-
Isolate primary neurons from embryonic rodent brain tissue (e.g., E18 rat cortex) using established protocols.
-
Plate the dissociated neurons onto Poly-D-lysine coated 96-well plates at a density of 2 x 10^4 to 5 x 10^4 cells per well.
-
Culture the neurons for 3-4 days in vitro (DIV) to allow for recovery and initial neurite extension.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in neuronal culture medium to achieve final concentrations of 1, 10, and 100 nM.
-
Include a vehicle control (medium with the same concentration of solvent used for this compound) and a positive control (e.g., BDNF).
-
Carefully remove half of the medium from each well and replace it with an equal volume of the medium containing the respective treatments.
-
Incubate the cultures for 48 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Assessment of Neuronal Viability:
-
After the 48-hour incubation, use a Live/Dead Viability/Cytotoxicity Kit according to the manufacturer's instructions.
-
Briefly, prepare the assay solution containing Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red).
-
Replace the culture medium with the assay solution and incubate for 30-45 minutes at 37°C.
-
Image the wells using a fluorescence microscope with appropriate filters for green and red fluorescence.
-
Quantify the number of live and dead cells in multiple fields per well. Neuronal survival is expressed as the percentage of live cells relative to the total number of cells.
-
Protocol 2: Neurite Outgrowth Assay with this compound
This protocol describes how to quantify the effect of this compound on neurite extension in primary neurons.[6][7]
Materials:
-
Primary neurons (e.g., hippocampal or dorsal root ganglion)
-
Neuronal culture medium
-
Poly-D-lysine/Laminin coated coverslips or 96-well plates
-
This compound
-
Paraformaldehyde (PFA), 4% in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody: anti-β-III tubulin
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Plating and Treatment:
-
Plate primary neurons on Poly-D-lysine/Laminin coated surfaces at a low density (e.g., 5,000-10,000 cells/well in a 96-well plate) to allow for clear visualization of individual neurites.[8]
-
Allow neurons to attach for 24 hours.
-
Treat the neurons with various concentrations of this compound (e.g., 1, 10, 100 nM), a vehicle control, and a positive control (e.g., NGF) as described in Protocol 1.
-
Incubate for 72 hours.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the primary antibody (anti-β-III tubulin) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI for 1-2 hours at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope or a high-content imaging system.
-
Use image analysis software (e.g., ImageJ with NeuronJ plugin, or specialized software from the imaging system) to quantify neurite outgrowth.
-
Measure parameters such as the average length of the longest neurite per neuron, the total neurite length per neuron, and the number of primary neurites per neuron.[5]
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for assessing the effects of this compound in primary neuron culture.
Caption: Experimental workflow for this compound application.
Conclusion
This compound represents a promising tool for researchers working with primary neuron cultures. Its neurotrophic properties can enhance the viability and morphological complexity of cultured neurons, providing a more robust in vitro model for studying neuronal function, development, and pathology. The protocols and data presented here serve as a guide for the effective application of this compound in your research endeavors.
References
- 1. Neurotrophin-regulated signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurotrophins: Roles in Neuronal Development and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of Neuroprotective Effects of Peptides Derived from Natural Materials and Their Production and Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
- 6. Neurite Outgrowth Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neurite Outgrowth Assays [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
Peptide F ELISA kit protocol and validation
Application Notes for Peptide F ELISA Kit
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The this compound ELISA (Enzyme-Linked Immunosorbent Assay) kit is a highly sensitive and specific immunoassay designed for the quantitative determination of this compound in cell culture supernates, serum, and plasma. This compound is a novel peptide implicated in cellular signaling pathways related to cell proliferation and differentiation. This kit provides a reliable tool for researchers studying the roles of this compound in various physiological and pathological processes.
Assay Principle
This assay employs a quantitative sandwich enzyme immunoassay technique. A monoclonal antibody specific for this compound has been pre-coated onto a microplate. Standards and samples are pipetted into the wells, and any this compound present is bound by the immobilized antibody. After washing away any unbound substances, an enzyme-linked polyclonal antibody specific for this compound is added to the wells. Following a wash to remove any unbound antibody-enzyme reagent, a substrate solution is added to the wells, and color develops in proportion to the amount of this compound bound in the initial step. The color development is stopped, and the intensity of the color is measured.
Data Presentation
Typical Data
A representative standard curve is shown below. This standard curve is for demonstration only. A standard curve must be run with each assay.[1]
| Standard (pg/mL) | Optical Density (450 nm) |
| 1000 | 2.512 |
| 500 | 1.624 |
| 250 | 0.855 |
| 125 | 0.432 |
| 62.5 | 0.218 |
| 31.2 | 0.105 |
| 0 | 0.050 |
Kit Performance
Precision
-
Intra-Assay Precision (Precision within an assay): Three samples of known concentration were tested twenty times on one plate to assess intra-assay precision.
-
Inter-Assay Precision (Precision between assays): Three samples of known concentration were tested in twenty separate assays to assess inter-assay precision.[2]
| Intra-Assay Precision | Inter-Assay Precision | |
| Sample | 1 | 2 |
| n | 20 | 20 |
| Mean (pg/mL) | 150 | 400 |
| SD | 7.5 | 18 |
| CV (%) | 5.0 | 4.5 |
Recovery
The recovery of this compound spiked to levels throughout the range of the assay was evaluated.[2][3]
| Sample Type | Average % Recovery | Range (%) |
| Cell culture media (n=4) | 98 | 88-105 |
| Serum (n=4) | 95 | 85-103 |
| Plasma (EDTA) (n=4) | 92 | 82-101 |
| Plasma (Heparin) (n=4) | 94 | 84-102 |
Linearity
To assess the linearity of the assay, samples containing high concentrations of this compound were serially diluted with the assay diluent to produce samples with values within the dynamic range of the assay.[2]
| Cell culture media | Serum | Plasma (EDTA) | Plasma (Heparin) | |
| Sample | 1:2 | 1:4 | 1:8 | 1:16 |
| Average % of Expected | 102 | 99 | 101 | 98 |
| Range (%) | 95-108 | 92-105 | 94-107 | 91-104 |
Specificity
This assay recognizes natural and recombinant this compound. The following related peptides were tested for cross-reactivity and no significant cross-reactivity was observed.
-
Peptide A
-
Peptide B
-
Peptide C
-
Neuropeptide Y[4]
Signaling Pathway of this compound
The diagram below illustrates a hypothetical signaling pathway initiated by this compound binding to its G protein-coupled receptor (GPCR). This interaction activates a downstream cascade involving key signaling molecules, ultimately leading to the regulation of gene expression related to cell proliferation.
Caption: this compound signaling cascade.
Experimental Protocols
Reagent Preparation
-
Wash Buffer: Dilute 20 mL of 20X Wash Buffer Concentrate into 380 mL of deionized water to make 400 mL of 1X Wash Buffer.
-
Standard: Reconstitute the this compound standard with 1.0 mL of Calibrator Diluent. This reconstitution produces a stock solution of 1000 pg/mL. Allow the standard to sit for a minimum of 15 minutes with gentle agitation prior to making dilutions.
-
Detection Antibody: Reconstitute the Detection Antibody with 1.0 mL of Reagent Diluent.
Assay Procedure
The following is a general protocol for a peptide ELISA.[5][6][7]
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. bosterbio.com [bosterbio.com]
- 3. Human C-P(C-Peptide) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 4. Neurothis compound peptides act through unique signaling pathways to affect cardiac activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. affbiotech.com [affbiotech.com]
- 6. ulab360.com [ulab360.com]
- 7. ELISA-Peptide Assay Protocol | Cell Signaling Technology [cellsignal.com]
Application of a Novel CDK5/p25 Inhibitory Peptide in an Alzheimer's Disease Mouse Model
For Research Use Only.
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta plaques and neurofibrillary tangles, composed of hyperphosphorylated tau protein.[1] One of the key pathological mechanisms implicated in AD is the hyperactivity of cyclin-dependent kinase 5 (CDK5).[2][3] In the brains of AD patients, the regulatory protein p35 is cleaved into a more stable and potent activator, p25. The resulting CDK5/p25 complex exhibits aberrant activity, leading to the hyperphosphorylation of tau, neuroinflammation, DNA damage, and ultimately, neuronal loss.[2][3][4]
This document provides detailed application notes and protocols for the use of a novel inhibitory peptide, hereafter referred to as "Peptide F," which has shown significant therapeutic potential in mouse models of Alzheimer's disease.[2] this compound is designed to specifically disrupt the hyperactive CDK5/p25 complex, thereby mitigating the downstream pathological effects.[2][3]
Principle of Action
This compound functions as a competitive inhibitor of the CDK5/p25 interaction. It contains a sequence that mimics a critical binding domain of CDK5, allowing it to selectively bind to p25 and disrupt the formation of the hyperactive CDK5/p25 complex.[3] This targeted inhibition reduces the aberrant phosphorylation of tau and other CDK5 substrates, leading to a decrease in neurodegeneration, a reduction in neuroinflammation, and improvements in cognitive function as observed in preclinical mouse models.[2] Notably, the peptide does not interfere with the normal CDK5/p35 complex, which is essential for healthy neuronal function.[2]
Data Presentation
The following tables summarize the key quantitative and qualitative findings from studies utilizing this compound in Alzheimer's disease mouse models.
Table 1: In Vitro Efficacy of this compound
| Assay | Outcome | Effect of this compound |
| CDK5 Activity Assay | Measurement of CDK5 kinase activity in the presence of p25. | Moderate reduction in CDK5 activity.[2] |
| Kinase Specificity Panel | Assessment of inhibitory activity against other cyclin-dependent kinases. | No significant inhibition of other CDKs, including CDK1.[2][4] |
| Neuronal Cell Culture | Treatment of primary neurons expressing hyperactive CDK5. | Reduction in markers of DNA damage and neurotoxicity. |
Table 2: In Vivo Efficacy of this compound in Alzheimer's Disease Mouse Models
| Mouse Model | Treatment Regimen | Key Findings |
| Hyperactive CDK5 Model | Intraperitoneal Injections | - Reduction in DNA damage in the brain.[2] - Decreased neural inflammation.[2][3] - Reduction in neuron loss.[2][3] |
| Mutant Tau Model | Intraperitoneal Injections | - Reduction in Tau pathologies (neurofibrillary tangles).[2] - Decreased neuron loss.[2] |
| Both Models | Behavioral Testing (e.g., Morris Water Maze) | - Significant improvements in learning and memory.[4] |
Table 3: Gene Expression Changes Following this compound Treatment
| Gene Family | Regulation | Implication |
| MEF2-activated genes (~20 genes) | Upregulated | Activation of genes known to confer resilience to cognitive impairment.[2][4] |
Signaling Pathway
The following diagram illustrates the proposed mechanism of action for this compound in the context of the CDK5 signaling pathway in Alzheimer's disease.
Caption: Mechanism of this compound in inhibiting the hyperactive CDK5/p25 complex.
Experimental Protocols
The following are detailed protocols for the in vivo application of this compound in a mouse model of Alzheimer's disease. These protocols are based on standard laboratory procedures and findings from preclinical studies.[5]
Protocol 1: this compound Formulation
-
Reconstitution: Aseptically reconstitute lyophilized this compound powder in sterile, pyrogen-free phosphate-buffered saline (PBS), pH 7.4.
-
Concentration: Prepare a stock solution at a concentration of 10 mg/mL.
-
Working Solution: On the day of injection, dilute the stock solution with sterile PBS to the final desired concentration for administration (e.g., 1 mg/mL for a 10 mg/kg dose in a 25g mouse).
-
Storage: Store the stock solution in aliquots at -80°C to avoid repeated freeze-thaw cycles. Diluted working solutions should be used immediately.
Protocol 2: In Vivo Administration via Intraperitoneal (IP) Injection
This protocol is suitable for systemic delivery of this compound. Studies have shown that the peptide can cross the blood-brain barrier.[2]
-
Animal Model: Utilize an appropriate Alzheimer's disease mouse model (e.g., a model with hyperactive CDK5 or a tauopathy model).
-
Dosage: A starting dose of 10 mg/kg body weight is recommended, administered once daily. Dose-response studies may be necessary to determine the optimal therapeutic dose for specific models.
-
Injection Procedure:
-
Restrain the mouse securely.
-
Locate the injection site in the lower right or left quadrant of the abdomen.
-
Insert a 25-27 gauge needle at a 10-20 degree angle, ensuring the needle does not penetrate any internal organs.
-
Slowly inject the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Treatment Duration: Administer daily injections for a period of 4-6 weeks to assess effects on pathology and behavior.
The following diagram outlines the experimental workflow for evaluating this compound in an Alzheimer's disease mouse model.
Caption: Experimental workflow for in vivo evaluation of this compound.
Protocol 3: Assessment of Therapeutic Efficacy
-
Behavioral Analysis:
-
Perform cognitive tests such as the Morris water maze or Y-maze to assess spatial learning and memory.
-
Conduct tests before and after the treatment period to evaluate functional improvement.
-
-
Histopathological Analysis:
-
At the end of the treatment period, perfuse the mice and collect brain tissue.
-
Perform immunohistochemistry on brain sections to quantify levels of hyperphosphorylated tau, markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes), and neuronal loss (e.g., NeuN staining).
-
-
Biochemical Analysis:
-
Prepare brain homogenates for Western blotting or ELISA to measure levels of key proteins in the CDK5 pathway (e.g., p25, phosphorylated tau).
-
-
Gene Expression Analysis:
Conclusion
This compound represents a promising therapeutic agent for Alzheimer's disease by specifically targeting the hyperactive CDK5/p25 complex. The protocols outlined in this document provide a framework for researchers to investigate the efficacy and mechanism of action of this peptide in relevant preclinical models. Further studies are warranted to explore its full therapeutic potential and advance its development towards clinical applications.[2][4]
References
- 1. Peptides for Therapy and Diagnosis of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new peptide may hold potential as an Alzheimer’s treatment | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 3. Peptide reverses neuron loss in Alzheimer’s mice [soci.org]
- 4. miragenews.com [miragenews.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Peptide F (CIGB-552) in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide F, exemplified here by the well-documented anti-cancer peptide CIGB-552, represents a promising class of therapeutic agents with high specificity and potent biological activity. CIGB-552 is a second-generation, 20-amino-acid synthetic peptide derived from the Limulus anti-LPS factor (LALF). It has demonstrated significant anti-tumor effects in various preclinical models, primarily through its interaction with the COMMD1 (Copper Metabolism MURR1 Domain-containing 1) protein, leading to the inhibition of the NF-κB signaling pathway.[1] These application notes provide a comprehensive guide for the in vivo use of this compound (CIGB-552) in animal studies, covering dosage, administration, and relevant experimental protocols.
Mechanism of Action and Signaling Pathway
This compound (CIGB-552) is a cell-penetrating peptide that exerts its anti-tumor effects by modulating key intracellular signaling pathways. Upon entering the cell, CIGB-552 binds to and stabilizes the COMMD1 protein, preventing its ubiquitination and subsequent proteasomal degradation. The increased levels of COMMD1 lead to the inhibition of the Nuclear Factor kappa B (NF-κB) signaling pathway, a critical regulator of inflammation, cell survival, and proliferation. Specifically, CIGB-552 promotes the ubiquitination and degradation of the RelA (p65) subunit of NF-κB. Additionally, CIGB-552 has been shown to modulate the Hypoxia-Inducible Factor 1 (HIF-1) pathway, contributing to its anti-angiogenic effects. The culmination of these actions is the induction of apoptosis in cancer cells, inhibition of tumor growth, and a reduction in tumor-associated angiogenesis.[1]
References
Application Notes and Protocols: Western Blot for Phosphorylated Peptide F
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the detection of phosphorylated Peptide F using Western blotting. The protocol is designed to ensure the preservation of phosphorylation states and to yield specific and reproducible results.
Introduction
Western blotting is a cornerstone technique for identifying and semi-quantifying protein levels in a sample. When detecting phosphorylated proteins, specific considerations are crucial to prevent dephosphorylation and to ensure the antibody specifically recognizes the phosphorylated epitope. This protocol outlines the optimized steps for the successful detection of phosphorylated this compound.
Experimental Protocols
I. Sample Preparation and Lysis
Proper sample preparation is critical to preserve the phosphorylation state of this compound.
-
Cell or Tissue Lysis:
-
Place cell culture dishes or tissue samples on ice.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Aspirate PBS and add ice-cold lysis buffer (e.g., RIPA buffer or NP40 buffer) supplemented with a freshly prepared protease and phosphatase inhibitor cocktail.[1]
-
Scrape cells or homogenize tissue and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Normalize all sample concentrations with lysis buffer.
-
II. SDS-PAGE and Protein Transfer
-
Sample Denaturation:
-
Gel Electrophoresis:
-
Load 20-50 µg of protein per lane onto a polyacrylamide gel. The gel percentage will depend on the molecular weight of this compound.
-
Include a pre-stained protein ladder to monitor migration.
-
Run the gel according to the manufacturer’s instructions until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a polyvinylidene fluoride (B91410) (PVDF) or nitrocellulose membrane. PVDF membranes are recommended for their robustness, especially if stripping and reprobing are required.[3]
-
Pre-wet the PVDF membrane in methanol (B129727) for 30 seconds before assembling the transfer stack.[1]
-
Perform the transfer using a wet or semi-dry transfer system. Transfer efficiency can be checked by staining the membrane with Ponceau S.[1]
-
III. Immunodetection
-
Blocking:
-
After transfer, wash the membrane briefly with Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation.[1][2] Note: Avoid using non-fat dry milk for blocking as it contains phosphoproteins (casein) that can cause high background.[1][4]
-
-
Primary Antibody Incubation:
-
Dilute the phospho-specific this compound primary antibody in 5% BSA in TBST at the concentration recommended by the manufacturer.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[1]
-
-
Washing:
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in 5% BSA in TBST, for 1 hour at room temperature with gentle agitation.[1]
-
-
Final Washes:
-
Wash the membrane three times for 10 minutes each with TBST at room temperature.
-
IV. Detection and Analysis
-
Signal Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer’s instructions.
-
Incubate the membrane in the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film. Use a sensitive substrate for low-abundance proteins.
-
-
Stripping and Reprobing for Total this compound (Optional but Recommended):
-
To normalize the phosphorylated this compound signal, the membrane can be stripped and reprobed with an antibody that detects total this compound (both phosphorylated and non-phosphorylated forms).[3][4]
-
Incubate the membrane in a stripping buffer.
-
Wash thoroughly and re-block before incubating with the total this compound antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
The level of phosphorylated this compound should be normalized to the level of total this compound for each sample.[4]
-
Data Presentation: Quantitative Parameters
| Parameter | Recommended Value/Range | Notes |
| Sample Loading | 20-50 µg of total protein | Adjust based on the abundance of this compound. |
| SDS-PAGE Voltage | 80-150 V | Varies with gel system and running time. |
| Transfer Time (Wet) | 1 hour - overnight | Optimize for protein size and gel percentage. |
| Transfer Voltage (Semi-dry) | 15-25 V | Typically for 30-60 minutes. |
| Blocking Solution | 5% BSA in TBST | Avoid milk-based blockers.[1] |
| Blocking Time | 1 hour at room temperature | |
| Primary Antibody Dilution | As per manufacturer's datasheet | Typically 1:1000 to 1:5000. |
| Primary Antibody Incubation | Overnight at 4°C | |
| Secondary Antibody Dilution | As per manufacturer's datasheet | Typically 1:2000 to 1:10000. |
| Secondary Antibody Incubation | 1 hour at room temperature | |
| Wash Buffer | TBST (Tris-Buffered Saline, 0.1% Tween 20) | Avoid phosphate-based buffers like PBS.[3] |
| Wash Duration | 3 x 5-10 minutes |
Visualizations
Signaling Pathway
References
Application Notes and Protocols for Fluorescein Labeling of Peptide F
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methods and protocols for the fluorescent labeling of a generic peptide, referred to as "Peptide F," with fluorescein (B123965) derivatives. The information is intended to guide researchers in the covalent attachment of fluorescein to peptides for various biological applications, including fluorescence microscopy, flow cytometry, and in vitro binding assays.[1]
Introduction to Peptide Labeling with Fluorescein
Fluorescently labeling peptides is a fundamental technique for studying their biological function, localization, and interactions.[2] Fluorescein and its derivatives are the most common fluorophores used for this purpose due to their high absorptivity, excellent fluorescence quantum yields, and good water solubility.[3] The excitation and emission maxima of fluorescein are approximately 495 nm and 517 nm, respectively, which are compatible with standard fluorescence detection equipment.[4][5]
The most prevalent methods for labeling peptides with fluorescein target primary amines, such as the N-terminal alpha-amine or the epsilon-amine of lysine (B10760008) residues.[6] This is typically achieved using amine-reactive derivatives of fluorescein, such as fluorescein isothiocyanate (FITC) or 5(6)-carboxyfluorescein (B613776) succinimidyl ester (5(6)-FAM SE).[1][7] These reagents react with the unprotonated amine group to form stable covalent bonds.[6][7]
Alternative strategies include labeling carboxyl groups (C-terminus, aspartic acid, or glutamic acid) or thiol groups (cysteine).[6][8] The choice of labeling strategy depends on the peptide sequence, the desired site of labeling, and the potential impact of the label on the peptide's biological activity.[2]
Key Labeling Chemistries
Amine Labeling
-
Fluorescein Isothiocyanate (FITC): The isothiocyanate group of FITC reacts with primary amines to form a stable thiourea (B124793) linkage.[5][7] This reaction is typically carried out at a pH of 9.0.[7]
-
5(6)-Carboxyfluorescein, Succinimidyl Ester (5(6)-FAM SE): The succinimidyl ester (SE) moiety of 5(6)-FAM SE is an amine-reactive group that forms a stable amide bond with primary and secondary aliphatic amines.[1] The recommended reaction pH is between 8.0 and 9.5.[1][9]
Carboxyl Group Labeling
Labeling of carboxyl groups is generally a two-step process involving the activation of the carboxyl group with a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[8] The activated carboxyl group then reacts with an amine-containing fluorescein derivative to form a stable amide bond.[8]
Quantitative Data Summary
The following table summarizes key quantitative parameters for the two primary amine labeling methods.
| Parameter | FITC Labeling | 5(6)-FAM SE Labeling | Reference(s) |
| Reactive Group | Isothiocyanate | Succinimidyl Ester | [1][7] |
| Target Functional Group | Primary Amines | Primary & Secondary Amines | [1][7] |
| Resulting Bond | Thiourea | Amide | [1][7] |
| Optimal Reaction pH | 9.0 | 8.0 - 9.5 | [1][7][9] |
| Recommended Molar Excess of Dye | 5:1 (FITC:Peptide) | 5- to 10-fold | [1][7] |
| Typical Reaction Time | 1 - 2 hours | 1 - 2 hours | [1][7] |
| Typical Reaction Temperature | Room Temperature | Room Temperature | [1][7] |
Experimental Protocols
Protocol 1: Labeling of this compound with FITC
This protocol describes the labeling of a peptide containing a free primary amine with fluorescein isothiocyanate.
Materials:
-
This compound
-
Fluorescein 5(6)-isothiocyanate (FITC)[7]
-
Anhydrous Dimethylsulfoxide (DMSO)[7]
-
0.1 M Sodium Bicarbonate Buffer, pH 9.0[7]
-
Purification system (e.g., RP-HPLC or size-exclusion chromatography)[9]
Procedure:
-
Prepare Peptide Solution: Dissolve this compound in 0.1 M sodium bicarbonate buffer (pH 9.0) to a concentration of 1-2 mg/mL.[10]
-
Prepare FITC Solution: Immediately before use, dissolve FITC in anhydrous DMSO to a concentration of 10 mg/mL.[7]
-
Labeling Reaction:
-
Purification:
-
Purify the FITC-labeled peptide from unreacted dye and byproducts using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column.[9]
-
Use a gradient of acetonitrile (B52724) in water (both containing 0.1% trifluoroacetic acid) for elution.[9]
-
Monitor the elution at both ~220 nm (peptide backbone) and ~495 nm (fluorescein).[1]
-
Protocol 2: Labeling of this compound with 5(6)-FAM SE
This protocol details the labeling of a peptide with a free primary amine using 5(6)-Carboxyfluorescein, succinimidyl ester.
Materials:
-
This compound
-
5(6)-Carboxyfluorescein, succinimidyl ester (5(6)-FAM SE)[1]
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[1]
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-9.0.[1]
-
Purification system (e.g., RP-HPLC or size-exclusion chromatography)[9]
Procedure:
-
Prepare Peptide Solution: Dissolve this compound in the reaction buffer to a concentration of 1-5 mg/mL.
-
Prepare 5(6)-FAM SE Solution: Dissolve 5(6)-FAM SE in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[1]
-
Labeling Reaction:
-
Purification:
Diagrams
Signaling Pathway: Labeled Peptide-Receptor Interaction
Caption: Labeled this compound binding to its cell surface receptor, initiating a signaling cascade.
Experimental Workflow: Peptide Labeling and Purification
Caption: General workflow for fluorescently labeling this compound and subsequent purification.
Logical Relationship: Amine-Reactive Labeling Chemistry
Caption: Chemical principle of labeling a peptide's primary amine with a reactive fluorescein dye.
References
- 1. benchchem.com [benchchem.com]
- 2. Useful Approaches for Labeling Peptides with Fluorescent Dyes [bio-itworld.com]
- 3. lubio.ch [lubio.ch]
- 4. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 5. peptideweb.com [peptideweb.com]
- 6. bachem.com [bachem.com]
- 7. youdobio.com [youdobio.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
Application Note: Evaluating Cell Viability in Response to Peptide F Treatment
Introduction
Peptide-based therapeutics are emerging as a promising class of agents for various diseases, including cancer, due to their high specificity and potential for reduced side effects compared to traditional small molecule drugs.[1][2][3][4] Peptide F is a novel synthetic peptide designed to selectively target and induce apoptosis in cancer cells. This application note provides detailed protocols for assessing the in vitro efficacy of this compound by measuring its impact on cell viability using common colorimetric and fluorometric assays. The described methods, including MTT, XTT, and PrestoBlue® assays, are fundamental tools for researchers in drug discovery and development. These assays measure cellular metabolic activity as an indicator of cell viability.[5][6]
Principle of Cell Viability Assays
Cell viability assays are essential for determining the effects of therapeutic compounds on cell populations. The assays detailed in this document rely on the metabolic activity of viable cells to convert a substrate into a colored or fluorescent product.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells.[5][7][8] The insoluble formazan is then solubilized, and the absorbance is measured, which correlates with the number of viable cells.[7][8]
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: Similar to the MTT assay, the XTT assay measures the reduction of a tetrazolium salt to a colored formazan product.[9][10] However, the formazan product of XTT is water-soluble, eliminating the need for a solubilization step and simplifying the protocol.[10][11]
-
PrestoBlue® Cell Viability Assay: This assay utilizes resazurin, a cell-permeable compound that is reduced by the metabolic activity of viable cells to the highly fluorescent resorufin.[12][13] The fluorescence or absorbance can be measured to quantify cell viability.[12][13] This assay is known for its sensitivity and rapid results.[13]
Materials and Reagents
-
Cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (lyophilized)
-
Sterile, nuclease-free water or appropriate solvent for this compound
-
Phosphate-Buffered Saline (PBS), sterile
-
96-well clear flat-bottom cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 0.01 M HCl in 10% SDS)
-
XTT reagent and activation reagent
-
PrestoBlue® Cell Viability Reagent
-
Microplate reader capable of measuring absorbance and/or fluorescence
Experimental Protocols
Protocol 1: MTT Assay
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with solvent but no peptide) and a no-cell control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay Procedure:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[14]
-
Incubate the plate for 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[14]
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization.[7]
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]
-
Protocol 2: XTT Assay
-
Cell Seeding and this compound Treatment:
-
Follow steps 1 and 2 from the MTT Assay Protocol.
-
-
XTT Assay Procedure:
-
Prepare the XTT working solution immediately before use by mixing the XTT reagent and the activation reagent according to the manufacturer's instructions. A common ratio is 50:1 (XTT reagent:activation reagent).[15]
-
After the treatment period, add 50 µL of the XTT working solution to each well.[9]
-
Incubate the plate for 2-4 hours at 37°C.[16]
-
-
Data Acquisition:
-
Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of 660 nm can be used.[16]
-
Protocol 3: PrestoBlue® Assay
-
Cell Seeding and this compound Treatment:
-
Follow steps 1 and 2 from the MTT Assay Protocol.
-
-
PrestoBlue® Assay Procedure:
-
After the treatment period, add 10 µL of PrestoBlue® reagent to each well containing 100 µL of medium.
-
Incubate the plate for 10 minutes to 2 hours at 37°C, protected from light.[17] Incubation time can be optimized based on the cell type and density.
-
-
Data Acquisition:
Data Presentation
The following tables summarize hypothetical quantitative data for the effect of this compound on the viability of HeLa cells after 48 hours of treatment, as determined by the MTT, XTT, and PrestoBlue® assays.
Table 1: MTT Assay - Absorbance at 570 nm and Calculated Cell Viability (%)
| This compound (µM) | Average Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Control) | 1.254 | 0.089 | 100.0% |
| 1 | 1.103 | 0.075 | 88.0% |
| 5 | 0.878 | 0.062 | 70.0% |
| 10 | 0.627 | 0.045 | 50.0% |
| 25 | 0.314 | 0.028 | 25.0% |
| 50 | 0.125 | 0.015 | 10.0% |
| 100 | 0.063 | 0.009 | 5.0% |
Table 2: XTT Assay - Absorbance at 450 nm and Calculated Cell Viability (%)
| This compound (µM) | Average Absorbance (450 nm) | Standard Deviation | % Cell Viability |
| 0 (Control) | 1.022 | 0.071 | 100.0% |
| 1 | 0.909 | 0.063 | 89.0% |
| 5 | 0.726 | 0.051 | 71.0% |
| 10 | 0.511 | 0.038 | 50.0% |
| 25 | 0.256 | 0.022 | 25.0% |
| 50 | 0.102 | 0.011 | 10.0% |
| 100 | 0.051 | 0.007 | 5.0% |
Table 3: PrestoBlue® Assay - Relative Fluorescence Units (RFU) and Calculated Cell Viability (%)
| This compound (µM) | Average RFU | Standard Deviation | % Cell Viability |
| 0 (Control) | 85432 | 5980 | 100.0% |
| 1 | 75170 | 5262 | 88.0% |
| 5 | 60657 | 4246 | 71.0% |
| 10 | 42716 | 2990 | 50.0% |
| 25 | 21358 | 1495 | 25.0% |
| 50 | 8543 | 598 | 10.0% |
| 100 | 4272 | 299 | 5.0% |
Visualizations
The following diagrams illustrate the experimental workflow and a potential signaling pathway affected by this compound.
Caption: Experimental workflow for assessing cell viability.
Caption: Putative signaling pathway for this compound-induced apoptosis.
Discussion and Interpretation of Results
The proposed mechanism of action, as depicted in the signaling pathway diagram, suggests that this compound may bind to a cell surface receptor, initiating an intracellular signaling cascade that ultimately leads to apoptosis.[18][19] This could involve the inhibition of pro-survival pathways and the modulation of Bcl-2 family proteins, leading to mitochondrial-mediated caspase activation.[4][19][20]
Further experiments, such as Western blotting for key apoptotic proteins (e.g., cleaved caspase-3, Bcl-2 family members) and cell cycle analysis, would be necessary to fully elucidate the precise molecular mechanism of this compound.
Conclusion
The MTT, XTT, and PrestoBlue® assays are reliable and straightforward methods for quantifying the effect of this compound on cancer cell viability. The protocols provided herein can be adapted for high-throughput screening of peptide libraries and for preliminary efficacy testing of novel therapeutic candidates. The results indicate that this compound is a potent inhibitor of cancer cell viability in vitro and warrants further investigation as a potential anti-cancer therapeutic.
References
- 1. news.asu.edu [news.asu.edu]
- 2. The Use of Therapeutic Peptides to Target and to Kill Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Peptide-Based Agents for Cancer Treatment: Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Cell Viability Guide | How to Measure Cell Viability [promega.sg]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Protocol Guide: XTT Assay for Cell Viability and Proliferation [sigmaaldrich.cn]
- 10. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 11. home.sandiego.edu [home.sandiego.edu]
- 12. PrestoBlue Cell Viability Reagent for Microplates Protocol | Thermo Fisher Scientific - DE [thermofisher.com]
- 13. PrestoBlue Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. media.cellsignal.com [media.cellsignal.com]
- 16. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Cellular signalling: Peptide hormones and growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. mdpi.com [mdpi.com]
Application Notes and Protocols for Immunohistochemical Detection of Peptide F in Brain Tissue
These application notes provide a detailed protocol for the immunohistochemical (IHC) localization of "Peptide F" in brain tissue. The described methodology is a comprehensive synthesis of established IHC procedures for peptides and proteins in neural tissues, intended for researchers, scientists, and professionals in drug development.
Introduction
Immunohistochemistry is a powerful technique to visualize the distribution and localization of specific antigens within the context of tissue architecture.[1][2] This protocol outlines the necessary steps for the detection of this compound in both paraffin-embedded and frozen brain sections, covering tissue preparation, antigen retrieval, antibody incubation, and signal detection. Adherence to this protocol, with appropriate optimization, should yield reliable and reproducible staining patterns for this compound.
Materials and Reagents
-
Fixatives: 4% Paraformaldehyde (PFA) in Phosphate Buffered Saline (PBS)
-
Embedding Media: Paraffin (B1166041), Optimal Cutting Temperature (OCT) compound
-
Buffers:
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Tris-Buffered Saline (TBS), pH 7.6
-
Antigen Retrieval Buffer: Sodium Citrate Buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0) or Tris-EDTA Buffer (10 mM Tris Base, 1 mM EDTA, 0.05% Tween 20, pH 9.0)
-
-
Blocking Solution: 5-10% Normal Goat Serum (or serum from the same species as the secondary antibody) with 0.3% Triton X-100 in PBS
-
Primary Antibody: Rabbit anti-Peptide F (concentration to be optimized by user)
-
Secondary Antibody: Goat anti-Rabbit IgG (H+L), HRP-conjugated or fluorescently-conjugated
-
Detection System:
-
Chromogenic: 3,3'-Diaminobenzidine (DAB) substrate kit
-
Fluorescent: Mounting medium with DAPI
-
-
Dehydration/Clearing Agents: Ethanol (B145695) (graded series), Xylene or a xylene substitute
-
Mounting Media: DPX (for chromogenic) or aqueous mounting medium (for fluorescent)
Experimental Protocols
Tissue Preparation
3.1.1. Paraffin-Embedded Tissue
-
Perfusion and Fixation: Anesthetize the animal and perfuse transcardially with cold PBS followed by 4% PFA.
-
Post-fixation: Dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
Dehydration and Embedding: Dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut 5-10 µm thick sections on a microtome and mount on positively charged slides.
3.1.2. Frozen Tissue
-
Perfusion and Fixation: Perfuse the animal as described for paraffin embedding.
-
Cryoprotection: Immerse the brain in 30% sucrose (B13894) in PBS at 4°C until it sinks.
-
Freezing and Sectioning: Embed the brain in OCT compound, freeze, and cut 10-40 µm thick sections on a cryostat. Mount sections on positively charged slides.
Immunohistochemical Staining
3.2.1. Deparaffinization and Rehydration (for paraffin sections)
-
Deparaffinize: Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate: Immerse slides in a graded series of ethanol (100%, 95%, 70%; 2 minutes each) and then in distilled water.
3.2.2. Antigen Retrieval
Formalin fixation can create cross-links that mask the antigen's epitope.[3] Antigen retrieval is crucial to unmask these epitopes. Heat-Induced Epitope Retrieval (HIER) is the most common method.[4]
-
Immerse slides in pre-heated Sodium Citrate Buffer (pH 6.0) or Tris-EDTA Buffer (pH 9.0).
-
Heat the slides in a microwave, pressure cooker, or water bath at 95-100°C for 10-20 minutes.[5]
-
Allow slides to cool to room temperature in the buffer.
-
Wash slides with PBS (3 x 5 minutes).
3.2.3. Staining Procedure
-
Permeabilization (optional, for intracellular antigens): Incubate sections in 0.1-0.3% Triton X-100 in PBS for 10-15 minutes.
-
Blocking: Incubate sections with Blocking Solution for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary anti-Peptide F antibody in blocking solution and incubate overnight at 4°C in a humidified chamber.
-
Washing: Wash sections with PBS or TBS with 0.05% Tween 20 (PBST/TBST) (3 x 5 minutes).
-
Secondary Antibody Incubation: Incubate sections with the appropriate secondary antibody (e.g., HRP-conjugated for chromogenic detection or fluorescently-conjugated) for 1-2 hours at room temperature.
-
Washing: Wash sections with PBST/TBST (3 x 5 minutes).
3.2.4. Detection and Visualization
-
For Chromogenic Detection:
-
Incubate sections with the DAB substrate solution until the desired brown color develops.
-
Stop the reaction by rinsing with distilled water.
-
Counterstain with hematoxylin (B73222) (optional).
-
Dehydrate through a graded ethanol series, clear in xylene, and coverslip with a permanent mounting medium.
-
-
For Fluorescent Detection:
-
Mount sections with an aqueous mounting medium containing a nuclear counterstain like DAPI.
-
Coverslip and seal the edges with nail polish.
-
Visualize using a fluorescence or confocal microscope.
-
Data Presentation
Quantitative analysis of IHC data can be performed by measuring staining intensity or the percentage of positive cells. The following table is a template for presenting such data, based on a hypothetical experiment investigating the effect of a drug on this compound expression.
| Treatment Group | Brain Region | Mean Staining Intensity (Arbitrary Units) | Standard Deviation | % this compound Positive Cells |
| Vehicle Control | Hippocampus | 125.4 | 15.2 | 35% |
| Drug X (10 mg/kg) | Hippocampus | 189.7 | 20.5 | 58% |
| Vehicle Control | Cortex | 88.2 | 10.1 | 22% |
| Drug X (10 mg/kg) | Cortex | 115.6 | 12.8 | 31% |
Mandatory Visualizations
Experimental Workflow
Caption: Immunohistochemistry workflow for this compound detection in brain tissue.
Hypothetical Signaling Pathway of this compound
Caption: A hypothetical signaling pathway initiated by this compound in a neuron.
References
Application Notes and Protocols for the Dissolution and Storage of Peptide F
Audience: Researchers, scientists, and drug development professionals.
Introduction
Peptides are a versatile class of molecules with broad applications in research and therapeutics.[1][2] The successful use of any peptide in experimental settings is critically dependent on its proper handling, dissolution, and storage to maintain its structural integrity, bioactivity, and stability.[2][3][4] These application notes provide a comprehensive guide and detailed protocols for the effective reconstitution and storage of a hypothetical research peptide, designated "Peptide F." The protocols outlined are based on established best practices and are designed to ensure reproducible experimental outcomes.
Handling of Lyophilized this compound
Lyophilized peptides are generally stable for years when stored correctly.[4][5] However, they are often hygroscopic, meaning they readily absorb moisture from the atmosphere, which can significantly reduce long-term stability and alter the peptide content.[3][6]
Protocol for Handling Lyophilized this compound:
-
Before opening, allow the vial containing this compound to equilibrate to room temperature in a desiccator for at least 30 minutes.[6][7][8] This prevents condensation from forming on the cold peptide powder.[6][7]
-
Once at room temperature, open the vial in a clean, dry environment. A laminar flow hood is recommended to prevent contamination.[9]
-
Quickly weigh the desired amount of peptide.[4]
-
Tightly reseal the vial immediately after dispensing.[4] To further protect the remaining peptide from moisture and air, consider purging the vial with an inert gas like argon or nitrogen before sealing.[5][6]
-
Return the stock vial of lyophilized peptide to the appropriate storage conditions promptly.[6]
Dissolution of this compound (Reconstitution)
The solubility of a peptide is determined by its primary amino acid sequence, including its polarity, hydrophobicity, and overall charge.[3][10][11] A solubility test on a small amount of the peptide (e.g., 1 mg) is highly recommended before dissolving the entire sample.[7][12]
Step 1: Determine the Properties of this compound
First, analyze the amino acid sequence of this compound to determine its net charge and hydrophobicity.
-
Calculate the Net Charge: Assign a value of +1 to each basic residue (Lys, Arg, His) and the N-terminus. Assign a value of -1 to each acidic residue (Asp, Glu) and the C-terminus. Sum the values to get an approximate net charge at neutral pH.[7][12]
-
Assess Hydrophobicity: Calculate the percentage of hydrophobic residues (e.g., Trp, Leu, Ile, Phe, Met, Val, Tyr, Pro, Ala).[13] Peptides with over 50% hydrophobic residues may require organic solvents.[13]
Step 2: Select the Appropriate Solvent
Based on the properties of this compound, follow the appropriate protocol below. As a general rule, start with the mildest solvent, such as sterile, purified water.[12] Gentle swirling or brief sonication can aid dissolution.[3][13][14] Avoid vigorous shaking, as it can cause peptide aggregation or degradation.[14][15]
Protocol 3.1: Reconstitution of Basic this compound (Net Charge > 0)
-
Attempt to dissolve the peptide in sterile, distilled water.
-
If solubility is poor, add a small amount of 10-30% aqueous acetic acid dropwise until the peptide dissolves.[12][13]
-
Once dissolved, the stock solution can be diluted with the desired assay buffer.
Protocol 3.2: Reconstitution of Acidic this compound (Net Charge < 0)
-
Attempt to dissolve the peptide in sterile, distilled water.
-
If solubility is poor, add a small amount of 0.1% aqueous ammonia (B1221849) (NH4OH) or 1-10% ammonium (B1175870) bicarbonate dropwise.[3][13]
-
Dilute to the final concentration with the desired assay buffer.
-
Caution: Peptides containing cysteine (Cys) should not be dissolved in basic solutions, as this can promote rapid oxidation of the thiol group.[3][11]
Protocol 3.3: Reconstitution of Hydrophobic/Neutral this compound
-
These peptides often require a small amount of a polar organic solvent for initial solubilization.[10][11]
-
Add a minimal volume of Dimethyl sulfoxide (B87167) (DMSO), Dimethylformamide (DMF), or acetonitrile (B52724) to dissolve the peptide completely.[10][12]
-
Once the peptide is in solution, slowly add the aqueous buffer of choice with gentle mixing until the desired final concentration is reached.[10]
-
Caution: For cell-based assays, the final concentration of DMSO should typically be kept below 1% (v/v) to avoid cytotoxicity.[10] For peptides containing Cys or Met, use DMF instead of DMSO to prevent oxidation of the side chains.[10][12]
Special Considerations:
-
Peptides Prone to Oxidation: For peptides containing Cys, Met, or Trp, use deoxygenated buffers and consider storing the peptide under an inert gas.[3][5][16]
-
Peptide Aggregation: If aggregation is an issue, denaturing agents like 6 M Guanidine HCl or 8 M urea (B33335) can be used for initial solubilization, but their compatibility with the downstream experiment must be considered.[12][13]
Storage of this compound
Proper storage is crucial to prevent degradation and maintain the peptide's bioactivity.[17] Storage conditions differ for lyophilized powder and solutions.
Data Presentation: Storage Condition Summary
| Form | Short-Term Storage | Long-Term Storage | Key Considerations |
| Lyophilized Powder | 4°C (weeks to months)[6] | -20°C or -80°C (years)[4][5][16] | Store in a tightly sealed vial in a desiccator to protect from moisture and light.[4][6] |
| In Solution | 4°C (up to one week)[15][16] | -20°C or -80°C (weeks to months)[3][16] | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[4][6][16] Use sterile buffers (pH 5-6) for better stability.[7][16] |
Protocol 4.1: Long-Term Storage of this compound Solutions
-
After reconstitution, filter the peptide solution through a 0.2 µm sterile filter to remove potential microbial contamination.[4][14]
-
Aliquot the stock solution into single-use, low-protein-binding polypropylene (B1209903) vials.[4][6] Aliquoting prevents degradation from repeated freeze-thaw cycles and minimizes contamination risk.[4][6]
-
Flash-freeze the aliquots and store them at -20°C or preferably -80°C.[5][16]
-
When needed, thaw a single aliquot quickly and keep it on ice. Avoid storing thawed solutions at 4°C for more than a few days.[6][16]
Experimental Protocols
The following are generalized protocols for using this compound in common research applications. Specific concentrations and incubation times should be optimized for each experimental system.
Protocol 5.1: In Vitro Cell-Based Assay
-
Prepare Stock Solution: Reconstitute this compound as described in Section 3 to a high concentration (e.g., 1-10 mg/mL or 1-10 mM) to create a stock solution.[15]
-
Prepare Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Dilute the stock solution to the final desired working concentration(s) using the appropriate sterile cell culture medium or assay buffer.
-
Vehicle Control: Prepare a vehicle control using the same final concentration of the solvent used to dissolve this compound (e.g., 0.1% DMSO in media).[18]
-
Cell Treatment: Remove the existing medium from cultured cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubation: Incubate the cells for the predetermined experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Downstream Analysis: Following incubation, proceed with the relevant downstream analysis (e.g., cell viability assay, protein expression analysis, functional assay).
Protocol 5.2: In Vivo Administration via Subcutaneous (SC) Injection in Mice
-
Peptide Formulation: Reconstitute and dilute this compound in a sterile, pyrogen-free vehicle suitable for in vivo use, such as phosphate-buffered saline (PBS, pH 7.4).[15][19] The final solution must be sterile.
-
Dose Calculation: Calculate the required volume of the peptide solution based on the animal's body weight and the target dose (e.g., in mg/kg). A typical starting dose might be 1-5 mg/kg.[15]
-
Animal Restraint: Gently grasp the loose skin over the scruff of the animal's neck to form a "tent."[19]
-
Injection Site Preparation: Wipe the injection site with a 70% ethanol (B145695) wipe.[19]
-
Injection: Using a sterile syringe with a 25-27 G needle, insert the needle at the base of the tented skin, parallel to the animal's back.[19]
-
Administer Dose: Inject the calculated volume of the peptide solution. A small bleb should form under the skin.[19]
-
Post-Injection: Withdraw the needle and gently massage the site to help disperse the solution. Return the animal to its cage and monitor for any adverse reactions.[19]
Visualizations
Diagram 1: Hypothetical Signaling Pathway for this compound
Caption: Hypothetical GPCR signaling cascade initiated by this compound binding.
Diagram 2: Experimental Workflow for this compound
Caption: General workflow from peptide reconstitution to data analysis.
References
- 1. innerbody.com [innerbody.com]
- 2. Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. genscript.com [genscript.com]
- 5. Peptide Storage Guide - Creative Peptides [creative-peptides.com]
- 6. peptide.com [peptide.com]
- 7. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 8. usp.org [usp.org]
- 9. jpt.com [jpt.com]
- 10. jpt.com [jpt.com]
- 11. bachem.com [bachem.com]
- 12. genscript.com [genscript.com]
- 13. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 14. uk-peptides.com [uk-peptides.com]
- 15. benchchem.com [benchchem.com]
- 16. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 17. biolongevitylabs.com [biolongevitylabs.com]
- 18. What to Avoid While Using Peptides: Safety | OathPeptides [oathpeptides.com]
- 19. benchchem.com [benchchem.com]
Application Notes: Peptide F for Co-Immunoprecipitation Assays
References
- 1. Peptide design to control protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Peptide design to control protein–protein interactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Peptide Drugs: Discovery and Development Explained [amsbiopharma.com]
- 5. Co-immunoprecipitation: Principles and applications | Abcam [abcam.com]
- 6. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmtech.com [pharmtech.com]
- 10. Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Can Co-Immunoprecipitation (Co-IP) Be Used for Quantitative Comparison | MtoZ Biolabs [mtoz-biolabs.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. benchchem.com [benchchem.com]
Application Note: Efficacy Studies of a Novel Therapeutic Peptide (Peptide F)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Peptide F is a novel synthetic peptide designed as a potential therapeutic agent for oncology applications. This document outlines a comprehensive experimental design for evaluating the efficacy of this compound, from initial in vitro characterization to in vivo validation. The proposed mechanism of action involves the binding of this compound to a specific cell surface receptor (Receptor Y) on cancer cells, which triggers the intrinsic (mitochondrial) pathway of apoptosis.[1] This process is characterized by the activation of initiator caspases, such as Caspase-9, which in turn activate executioner caspases like Caspase-3, leading to programmed cell death.[2] The following protocols and data provide a framework for assessing the anti-cancer properties of this compound.
In Vitro Efficacy Studies
The primary objective of the in vitro studies is to determine the cytotoxic and apoptotic effects of this compound on relevant cancer cell lines.
Data Presentation: Summary of In Vitro Results
The following tables summarize hypothetical data from the in vitro experiments, demonstrating the dose-dependent efficacy of this compound.
Table 1: Cytotoxicity of this compound on Cancer Cell Lines (MTT Assay)
| Cell Line | This compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| MCF-7 | 0 (Control) | 100 ± 4.5 | \multirow{5}{}{12.5} |
| 1 | 88.2 ± 5.1 | ||
| 10 | 52.1 ± 3.8 | ||
| 25 | 25.7 ± 2.9 | ||
| 50 | 10.3 ± 1.5 | ||
| A549 | 0 (Control) | 100 ± 5.2 | \multirow{5}{}{28.0} |
| 1 | 95.3 ± 4.7 | ||
| 10 | 68.4 ± 4.1 | ||
| 25 | 45.1 ± 3.3 | ||
| 50 | 22.6 ± 2.4 |
Table 2: Apoptosis Induction by this compound in MCF-7 Cells (Annexin V/PI Staining)
| This compound Conc. (µM) | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic (%) (Annexin V+/PI+) |
| 0 (Control) | 94.5 ± 2.3 | 3.1 ± 0.8 | 2.4 ± 0.6 |
| 10 | 65.2 ± 3.1 | 24.8 ± 2.5 | 10.0 ± 1.9 |
| 25 | 30.7 ± 2.8 | 55.3 ± 4.2 | 14.0 ± 2.1 |
Table 3: Western Blot Analysis of Apoptosis Markers in MCF-7 Cells
| Treatment (24h) | Pro-Caspase-3 (32 kDa) | Cleaved Caspase-3 (17 kDa) | Bcl-2 (26 kDa) | β-actin (42 kDa) |
| Control | +++ | - | +++ | +++ |
| This compound (25 µM) | + | +++ | + | +++ |
| (Relative band intensity denoted by +) |
Experimental Protocols: In Vitro Assays
MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.[3]
-
Materials :
-
96-well tissue culture plates
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[4]
-
Solubilization solution (e.g., DMSO or acidified isopropanol).[4]
-
Microplate reader.
-
-
Protocol :
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[5]
-
Incubate for 24 hours (37°C, 5% CO2) to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium and add 100 µL to the respective wells. Include a vehicle control (medium only).
-
Incubate for the desired treatment period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
Carefully aspirate the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.[4]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[5]
-
Annexin V/PI Apoptosis Assay by Flow Cytometry
This assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.[6]
-
Materials :
-
6-well tissue culture plates
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit.[7]
-
1X Binding Buffer.
-
Flow cytometer.
-
-
Protocol :
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.[8]
-
Centrifuge the cell suspension at 300 x g for 5 minutes and wash the pellet with cold PBS.[8]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[8]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[8]
-
Add 400 µL of 1X Binding Buffer to each tube.[8]
-
Analyze the samples on a flow cytometer within one hour.[8]
-
Western Blot for Apoptosis Markers
This technique detects changes in the expression and cleavage of key apoptotic proteins.
-
Materials :
-
Protocol :
-
Treat cells with this compound, then harvest and wash with cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.[10]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.[10]
-
Determine protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[10]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and add ECL substrate to the membrane.[10]
-
Capture the chemiluminescent signal using an imaging system.[10]
-
In Vivo Efficacy Studies
The objective of the in vivo study is to evaluate the anti-tumor efficacy and safety of this compound in a murine xenograft model.
Data Presentation: Summary of In Vivo Results
Table 4: Anti-Tumor Efficacy of this compound in MCF-7 Xenograft Model
| Treatment Group | Dose & Schedule | Mean Tumor Volume (mm³) Day 21 (Mean ± SD) | % Tumor Growth Inhibition (TGI) | Mean Body Weight Change (%) (Day 21) |
| Vehicle Control | Saline, i.p., daily | 1250 ± 150 | - | +1.5 ± 0.5 |
| This compound | 10 mg/kg, i.p., daily | 625 ± 95 | 50 | -0.5 ± 0.8 |
| This compound | 20 mg/kg, i.p., daily | 312 ± 70 | 75 | -2.1 ± 1.2 |
| Positive Control | Doxorubicin, 5 mg/kg, i.v., weekly | 250 ± 65 | 80 | -8.5 ± 2.5 |
Experimental Protocol: In Vivo Xenograft Study
This protocol describes the establishment of a subcutaneous tumor model to test the efficacy of this compound.[11]
-
Materials :
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
-
MCF-7 cells
-
Matrigel®
-
Sterile PBS
-
This compound and control agents for injection
-
Digital calipers
-
-
Protocol :
-
Cell Preparation : Culture MCF-7 cells to ~80% confluency. Harvest, wash, and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL.[11] Keep on ice.
-
Tumor Implantation : Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the right flank of each mouse.[11]
-
Tumor Growth and Grouping : Monitor tumor growth 2-3 times per week.[11] When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment groups (n=8-10 mice/group).
-
Treatment Administration : Administer this compound, vehicle control, or a positive control agent according to the specified dose and schedule (e.g., intraperitoneal injection daily).
-
Monitoring :
-
Endpoint : The study is typically concluded when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³). Euthanize all animals and excise tumors for further analysis (e.g., histology, biomarker analysis).
-
Visualizations
Signaling Pathway of this compound
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Experimental Workflow for Efficacy Studies
Caption: Overall workflow for the efficacy evaluation of this compound.
Logical Relationships in Study Design
Caption: Logical flow from hypothesis to in vivo validation.
References
- 1. Caspase‐mediated programmed cell death pathways as potential therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. merckmillipore.com [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. benchchem.com [benchchem.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: Elucidating Peptide F Function Using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide F is a cleavage product of the proenkephalin A (PENK) protein, an endogenous opioid polypeptide hormone.[1] While the enkephalin peptides derived from PENK are well-characterized for their role in pain modulation through classical opioid receptors, the specific functions of other non-opioid fragments like this compound are less understood.[2] Early research has shown that a non-enkephalin-containing fragment of this compound is present in the adrenal medulla and its levels are altered by stress, suggesting a unique physiological role.[2][3] More recent studies have indicated that proenkephalin A-derived peptides may act on a novel family of sensory neuron-specific G protein-coupled receptors (SNSRs), distinct from the classical opioid receptors.[4] This discovery opens up new avenues for investigating the signaling pathways and therapeutic potential of this compound.
This application note provides a comprehensive guide for utilizing CRISPR-Cas9 technology to investigate the function of this compound. We present detailed protocols for generating a PENK knockout cell line, assessing the impact of this compound on cellular signaling, and quantifying its effects on immune cell responses.
Experimental Workflow
The overall workflow for studying this compound function using CRISPR-Cas9 involves several key stages, from initial gene editing to downstream functional analysis. The following diagram illustrates this experimental pipeline.
Proposed Signaling Pathway of this compound
Based on current literature, proenkephalin A-derived peptides have been shown to activate a novel family of sensory neuron-specific G protein-coupled receptors (SNSRs).[4] These receptors are insensitive to classical opioid antagonists like naloxone.[4] The downstream signaling cascade following SNSR activation by this compound is hypothesized to involve G-protein coupling, modulation of second messengers, and activation of kinase pathways, ultimately leading to changes in cellular function.
Data Presentation
The following tables summarize hypothetical quantitative data from experiments designed to investigate the function of this compound.
Table 1: Effect of PENK Knockout and this compound Rescue on IL-6 Secretion in a Monocytic Cell Line
| Cell Line | Treatment | IL-6 Concentration (pg/mL) | Fold Change vs. WT (Untreated) |
| Wild-Type (WT) | Untreated | 150 ± 12 | 1.0 |
| Wild-Type (WT) | LPS (1 µg/mL) | 1250 ± 85 | 8.3 |
| PENK KO | Untreated | 145 ± 15 | 0.97 |
| PENK KO | LPS (1 µg/mL) | 650 ± 50* | 4.3 |
| PENK KO + this compound (100 nM) | LPS (1 µg/mL) | 1180 ± 70** | 7.9 |
*p < 0.01 compared to WT + LPS; **p < 0.01 compared to PENK KO + LPS
Table 2: Dose-Dependent Effect of this compound on Cortisol Secretion in an Adrenal Cell Line
| This compound Concentration (nM) | Cortisol Secretion (ng/mL) | % of Maximum Response |
| 0 | 25 ± 3 | 0 |
| 1 | 40 ± 5 | 18.8 |
| 10 | 75 ± 8 | 62.5 |
| 100 | 105 ± 10 | 100 |
| 1000 | 110 ± 12 | 106.3 |
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of the PENK Gene in a Human Adrenal or Immune Cell Line
Objective: To generate a stable cell line lacking the expression of proenkephalin A, the precursor to this compound.
Materials:
-
Human adrenal cell line (e.g., NCI-H295R) or human monocytic cell line (e.g., THP-1)
-
Commercially available CRISPR/Cas9 KO plasmid for human PENK (containing Cas9 nuclease and a specific guide RNA) or lentiviral particles.[5]
-
Transfection reagent (for plasmids) or polybrene (for lentivirus)
-
Puromycin or other selection antibiotic corresponding to the plasmid
-
Cell culture medium and supplements
-
96-well and 6-well plates
-
FACS buffer (PBS with 2% FBS)
-
Antibodies for Western blot: anti-PENK and anti-beta-actin
-
PCR primers flanking the gRNA target site
Methodology:
-
Cell Culture and Transfection:
-
Culture the target cells to ~70-80% confluency in a 6-well plate.
-
For plasmid transfection, mix the PENK CRISPR/Cas9 KO plasmid with a suitable transfection reagent according to the manufacturer's protocol and add to the cells.
-
For lentiviral transduction, add the viral particles to the cells in the presence of polybrene (8 µg/mL).
-
-
Selection of Edited Cells:
-
48 hours post-transfection/transduction, begin selection by adding the appropriate antibiotic (e.g., puromycin) to the culture medium.
-
Maintain selection for 7-10 days, replacing the medium with fresh antibiotic-containing medium every 2-3 days, until non-transfected control cells are eliminated.
-
-
Single-Cell Cloning:
-
Harvest the surviving polyclonal population and re-seed at a very low density in 96-well plates to obtain single-cell-derived colonies.
-
Expand the single-cell clones.
-
-
Validation of Knockout:
-
Genomic DNA Analysis: Extract genomic DNA from expanded clones. Amplify the region targeted by the gRNA using PCR. Analyze the PCR products by Sanger sequencing to identify insertions or deletions (indels) that result in frameshift mutations.
-
Western Blot Analysis: Lyse a portion of the cells from each validated clone and perform a Western blot to confirm the absence of the proenkephalin A protein. Use beta-actin as a loading control.
-
Protocol 2: Functional Assay for this compound-Mediated Immune Modulation
Objective: To assess the effect of this compound on lipopolysaccharide (LPS)-induced IL-6 secretion in a monocytic cell line.
Materials:
-
Wild-type (WT) and PENK KO monocytic cells (e.g., THP-1)
-
Synthetic this compound
-
Lipopolysaccharide (LPS)
-
RPMI-1640 medium with 10% FBS
-
24-well plates
-
Human IL-6 ELISA kit
Methodology:
-
Cell Seeding:
-
Seed WT and PENK KO THP-1 cells in 24-well plates at a density of 5 x 10^5 cells/well.
-
Differentiate the cells into macrophage-like cells by treating with PMA (phorbol 12-myristate 13-acetate) for 48 hours, if required for the specific cell line.
-
-
Treatment:
-
For the rescue experiment, pre-incubate the PENK KO cells with 100 nM of synthetic this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include untreated controls for both WT and KO cells.
-
-
Sample Collection and Analysis:
-
After the incubation period, centrifuge the plates and collect the supernatant.
-
Measure the concentration of IL-6 in the supernatant using a human IL-6 ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the mean IL-6 concentration for each condition.
-
Perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine the significance of the differences between the groups.
-
Protocol 3: Analysis of this compound Effect on a Downstream Signaling Pathway
Objective: To determine if this compound modulates the cAMP signaling pathway in a cell line expressing SNSRs.
Materials:
-
A cell line known or engineered to express SNSRs.
-
Synthetic this compound
-
Forskolin (B1673556) (an adenylyl cyclase activator)
-
cAMP assay kit (e.g., HTRF or ELISA-based)
-
96-well plates
Methodology:
-
Cell Plating:
-
Seed the SNSR-expressing cells in a 96-well plate and grow to confluency.
-
-
Treatment:
-
Wash the cells with serum-free medium.
-
Pre-treat the cells with varying concentrations of this compound (0-1000 nM) for 15 minutes.
-
Stimulate the cells with forskolin (10 µM) for 30 minutes to induce cAMP production. Include a control without forskolin.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels using a cAMP assay kit following the manufacturer's protocol.
-
-
Data Analysis:
-
Plot the cAMP concentration against the this compound concentration.
-
Determine if this compound inhibits or potentiates forskolin-induced cAMP production, which would be indicative of Gαi or Gαs coupling of the SNSR, respectively.
-
Conclusion
The application of CRISPR-Cas9 gene editing provides a powerful tool for dissecting the function of specific peptide fragments like this compound that are derived from larger prohormones. By creating a clean genetic background through the knockout of the precursor gene (PENK), researchers can systematically investigate the physiological roles of exogenously added this compound. The protocols and workflows outlined in this application note offer a robust framework for elucidating the signaling pathways and cellular functions of this compound, which may lead to the identification of novel therapeutic targets for a range of conditions, including those related to stress, immune response, and neurological function.
References
- 1. Proenkephalin - Wikipedia [en.wikipedia.org]
- 2. Enkephalins and Pain Modulation: Mechanisms of Action and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (pro-enkephalin fragment): radioimmunoassay, and stress-induced changes in adrenal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proenkephalin A gene products activate a new family of sensory neuron--specific GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. genecards.org [genecards.org]
Application Note: Flow Cytometry Analysis of Cells Treated with Peptide F
Audience: Researchers, scientists, and drug development professionals.
Introduction
Peptide-based therapeutics are emerging as a promising class of drugs due to their high specificity, efficacy, and lower toxicity compared to small molecules.[1] Peptides can function as signaling molecules, hormone regulators, and enzyme inhibitors, making them versatile candidates for targeting various diseases, including cancer.[2][3] Peptide F is a novel synthetic peptide designed to target and eliminate cancer cells. Understanding its mechanism of action is crucial for its development as a therapeutic agent.
Flow cytometry is an indispensable tool in drug discovery and cell biology, enabling the rapid, quantitative analysis of multiple cellular characteristics on a single-cell basis.[4] It is widely used to assess physiological states, including apoptosis (programmed cell death), cell cycle progression, and the expression of cell surface and intracellular proteins.[5] This application note provides detailed protocols for using flow cytometry to analyze the effects of this compound on a target cancer cell line, focusing on three key cellular processes: apoptosis, cell cycle distribution, and cell surface marker expression.
Hypothetical Signaling Pathway of this compound
This compound is hypothesized to exert its anti-cancer effects by binding to a cell surface death receptor, such as CD95 (Fas), initiating the extrinsic apoptosis pathway. This binding event is believed to trigger a downstream caspase cascade, leading to programmed cell death. Concurrently, signaling intermediates may interfere with cell cycle checkpoint proteins, leading to cell cycle arrest.
Caption: Hypothetical signaling pathway for this compound.
Experimental Workflow Overview
The general procedure for analyzing the cellular effects of this compound involves cell culture, treatment with the peptide, staining with specific fluorescent reagents, and subsequent analysis using a flow cytometer.
Caption: General experimental workflow.
Protocol 1: Apoptosis Analysis with Annexin V and Propidium Iodide
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[6] During early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.[7][8]
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)[7]
-
Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free
-
Flow cytometry tubes
Procedure:
-
Cell Treatment: Seed cells at a density of 0.5 x 10⁶ cells/mL and treat with various concentrations of this compound (e.g., 0, 1, 5, 10 µM) for a predetermined time (e.g., 24 hours). Include an untreated control.
-
Harvest Cells: Collect both adherent and suspension cells. For adherent cells, use a gentle cell dissociation solution. Centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with cold PBS.[8]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.[7]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[6]
-
Incubation: Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[7]
-
Final Volume: Add 400 µL of 1X Binding Buffer to each tube.[6]
-
Analysis: Analyze the samples immediately (within 1 hour) by flow cytometry.[7] Excite FITC at 488 nm and detect emission at ~530 nm (FL1). Excite PI at 488 nm and detect emission at >670 nm (FL3).
Caption: Gating strategy for apoptosis analysis.
Protocol 2: Cell Cycle Analysis with Propidium Iodide
This protocol uses PI to stain cellular DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[5] Since PI also binds to RNA, treatment with RNase is essential for accurate DNA content analysis.[5]
Materials:
-
Cold 70% Ethanol (B145695)
-
PBS
-
PI Staining Solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)[9]
-
Flow cytometry tubes
Procedure:
-
Cell Treatment: Treat cells as described in Protocol 1.
-
Harvest Cells: Harvest approximately 1-2 x 10⁶ cells per sample. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol drop-wise to fix the cells.
-
Incubation: Incubate on ice for at least 30 minutes (or store at -20°C for several weeks).[9]
-
Rehydration: Centrifuge the fixed cells at 800 x g for 5 minutes. Discard the ethanol and wash the pellet twice with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze by flow cytometry. Use a low flow rate to ensure accurate DNA content measurement. Gate on single cells using forward scatter area (FSC-A) vs. forward scatter width (FSC-W) to exclude doublets.
References
- 1. Peptide-based targeting of immunosuppressive cells in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. allresearchjournal.com [allresearchjournal.com]
- 3. Biochemistry, Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Flow Cytometry Protocol [sigmaaldrich.com]
- 5. Flow cytometry with PI staining | Abcam [abcam.com]
- 6. benchchem.com [benchchem.com]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wp.uthscsa.edu [wp.uthscsa.edu]
Troubleshooting & Optimization
Troubleshooting Peptide F aggregation in aqueous solution
Welcome to the technical support center for troubleshooting Peptide F aggregation in aqueous solutions. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource to address common challenges encountered during experiments. The following information is presented in a question-and-answer format to directly tackle specific issues.
Frequently Asked Questions (FAQs)
Q1: My lyophilized this compound is not dissolving in my aqueous buffer. What should I do?
A1: This is a common issue and the approach to resolving it depends on the physicochemical properties of your specific this compound sequence. The primary goal is to find a solvent system that is compatible with your downstream applications. Here is a step-by-step troubleshooting guide:
-
Start with Pure Water : Always attempt to dissolve a small aliquot of your peptide in sterile, purified water first.
-
Assess Peptide Charge : Determine the net charge of your this compound at neutral pH.
-
Basic Peptides (net positive charge) : If insoluble in water, try dissolving in a dilute acidic solution, such as 10-30% acetic acid.[1][2][3][4] If this fails, a very small amount of trifluoroacetic acid (TFA) can be used, but be aware that TFA can be cytotoxic in cell-based assays.[3][5][6]
-
Acidic Peptides (net negative charge) : If water fails, try a dilute basic solution like 0.1 M ammonium (B1175870) bicarbonate or 0.1-1% ammonium hydroxide.[1][4] Note that basic conditions should be avoided for peptides containing cysteine, as it can promote disulfide bond formation.[1][5][7]
-
Neutral/Hydrophobic Peptides (net zero charge or >50% hydrophobic residues) : These peptides often require a small amount of an organic solvent for initial solubilization. Start with dimethyl sulfoxide (B87167) (DMSO), then slowly add this stock solution to your aqueous buffer while stirring.[1][2][6] Other potential organic solvents include dimethylformamide (DMF), isopropanol, or acetonitrile.[2][3] For peptides containing cysteine or methionine, it is advisable to use DMF instead of DMSO to prevent oxidation.[1][3]
-
-
Employ Physical Methods : Gentle warming (not exceeding 40°C) and brief sonication (e.g., 3 cycles of 10 seconds) can help break up aggregates and enhance solubility.[2][8][9]
Q2: this compound dissolves in an organic solvent but precipitates when I dilute it into my aqueous buffer. How can I prevent this?
A2: This phenomenon, known as "salting out," is common for hydrophobic peptides. The key is to perform the dilution carefully:
-
Slow, Dropwise Addition : Add the concentrated peptide-organic solvent stock solution to the aqueous buffer very slowly, drop-by-drop, while vigorously stirring or vortexing the buffer.[10] This prevents localized high concentrations of the peptide that can lead to immediate precipitation.
-
Optimize Concentrations : If precipitation still occurs, you may have exceeded the peptide's solubility limit in the final buffer composition. Try reducing the final peptide concentration or, if your experiment allows, slightly increasing the percentage of the organic co-solvent in the final solution. For most cell-based assays, the final DMSO concentration should be kept below 1%, with 0.5% being a widely used and generally safe limit.[1][11]
Q3: My this compound solution has become cloudy or formed a gel over time. What can I do?
A3: Cloudiness or gel formation indicates that the peptide is aggregating. To resolve this, you can use strong denaturing agents, also known as chaotropes. These should be used as a last resort as they can interfere with many biological assays.
-
Guanidine Hydrochloride (Guanidine-HCl) or Urea (B33335) : For peptides that are prone to aggregation, dissolving them in 6 M Guanidine-HCl or 8 M urea can be effective.[1][2][3][9] After the peptide is solubilized, you can proceed with the necessary dilutions for your experiment.
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting this compound solubility and aggregation issues.
Caption: A stepwise workflow for troubleshooting peptide aggregation.
Data on Solubilization Strategies
The following tables provide a summary of common solvents and additives used to address peptide aggregation.
Table 1: Common Solvents for Initial Peptide Dissolution
| Peptide Type | Primary Solvent Recommendation | Secondary Solvent Recommendation | Considerations |
| Basic (Net Positive Charge) | Sterile Water | Dilute Acetic Acid (10-30%)[1][2][3][4] or 0.1% TFA[10] | TFA is often not compatible with cell-based assays.[5] |
| Acidic (Net Negative Charge) | Sterile Water | Dilute Ammonium Hydroxide (<50 µl)[3] or 0.1M Ammonium Bicarbonate[12] | Avoid basic solutions for peptides containing Cysteine (Cys).[1][7] |
| Neutral / Hydrophobic | Organic Solvent (e.g., DMSO, DMF) | N/A (Dilute slowly into aqueous buffer) | For Cys or Methionine (Met) containing peptides, use DMF instead of DMSO.[3] |
Table 2: Additives for Resolving Peptide Aggregation
| Additive | Typical Concentration | Use Case | Considerations |
| DMSO | Stock in 100%; Final assay conc. <1% (ideally ≤0.5%)[1][11] | Initial solubilization of hydrophobic peptides. | Can be cytotoxic at higher concentrations. May oxidize Cys and Met residues.[1][3] |
| Guanidine-HCl | 6 M[1][2][3][9] | To dissolve strongly aggregated or gelled peptides. | Strong denaturant; can interfere with biological assays. |
| Urea | 8 M[1][2][3][9] | To dissolve strongly aggregated or gelled peptides and inclusion bodies. | Strong denaturant; can interfere with biological assays. Ensure solutions are freshly made.[13][14] |
Experimental Protocols
Protocol 1: Basic Solubilization Protocol
-
Preparation : Allow the lyophilized this compound to equilibrate to room temperature before opening the vial to prevent moisture condensation.[8] Centrifuge the vial briefly to collect all the powder at the bottom.
-
Initial Solubility Test : Before dissolving the entire sample, test the solubility with a small amount (e.g., 1 mg).[10]
-
Solvent Addition : Based on the peptide's properties (see Table 1), add the appropriate initial solvent.
-
Dissolution : Vortex the sample for 30 seconds. If not fully dissolved, sonicate in a water bath for 10-20 seconds.[10] Repeat sonication if necessary, but avoid excessive heating of the sample.[8]
-
Visual Inspection : A successfully solubilized peptide will result in a clear, particle-free solution.[8] If the solution is cloudy, the peptide is not fully dissolved.
-
Dilution (for organic solvents) : If an organic solvent was used, add the concentrated stock solution dropwise to a stirring aqueous buffer to reach the final desired concentration.[10]
Protocol 2: Solubilization of Highly Aggregated Peptides using a Chaotropic Agent
-
Preparation : Weigh out the lyophilized this compound and place it in a suitable tube.
-
Reagent Preparation : Prepare a fresh 6 M Guanidine-HCl or 8 M urea solution in your desired buffer. Gentle warming (below 30°C) can aid in dissolving urea.[15][16]
-
Solubilization : Add the chaotropic agent solution to the peptide and vortex thoroughly. Sonication may also be used to aid dissolution.
-
Incubation : Incubate the solution, if necessary, with gentle agitation until the peptide is fully dissolved.
-
Downstream Use : Use the solubilized peptide solution, keeping in mind the high concentration of the denaturant and its potential effects on your experiment. Dilute as required.
Logical Relationships in Troubleshooting
The decision-making process for troubleshooting can be visualized as a series of logical steps based on the peptide's characteristics and the observed solubility issues.
Caption: Logical connections between aggregation issues and solutions.
References
- 1. lifetein.com [lifetein.com]
- 2. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 3. genscript.com [genscript.com]
- 4. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 5. biocat.com [biocat.com]
- 6. jpt.com [jpt.com]
- 7. bachem.com [bachem.com]
- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 9. peptidesciences.com [peptidesciences.com]
- 10. benchchem.com [benchchem.com]
- 11. lifetein.com [lifetein.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. bio-rad.com [bio-rad.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing Peptide F Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Peptide F for cell-based assays. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting concentration range for this compound in a new cell-based assay?
A1: For a novel peptide like this compound with unknown activity in a specific cell line, it is recommended to start with a broad dose-response curve to identify an effective concentration range. A common starting point is to test a wide range of concentrations, for example, from 1 nM to 100 µM.[1][2] This approach helps to determine the optimal concentration window for biological activity and to identify potential cytotoxicity at higher concentrations without consuming excessive amounts of the peptide.[1][2]
Q2: How should I properly dissolve and store this compound to ensure its stability and activity?
A2: Proper handling of peptides is critical for experimental reproducibility.[1]
-
Dissolving: For initial solubilization, especially for hydrophobic peptides, it is often recommended to dissolve the peptide in a small amount of a sterile, biocompatible organic solvent like dimethyl sulfoxide (B87167) (DMSO).[2] Subsequently, this stock solution should be diluted to the final working concentration with your assay buffer or cell culture medium. It is crucial to ensure the final concentration of the organic solvent is low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[1][2]
-
Storage: Lyophilized this compound should be stored at -20°C or -80°C, protected from light.[3][4] To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C.[3][4] Before opening, allow the vial to equilibrate to room temperature to prevent condensation.[4]
Q3: My cells are showing high levels of toxicity even at low concentrations of this compound. What could be the cause?
A3: High cytotoxicity at low peptide concentrations can be due to several factors:
-
Peptide Purity and Contaminants: The presence of contaminants from the synthesis process, such as trifluoroacetic acid (TFA) or endotoxins, can induce a toxic response in cells.[3]
-
Solvent Toxicity: The organic solvent used to dissolve the peptide (e.g., DMSO) may be at a concentration that is toxic to your specific cell line.[1]
-
Peptide Aggregation: At certain concentrations, peptides can aggregate, and these aggregates can sometimes be cytotoxic.[5]
It is advisable to run a vehicle control (medium with the same final concentration of the solvent) to rule out solvent toxicity.[6] If toxicity persists, consider using a different batch of the peptide or one with certified low endotoxin (B1171834) levels.[6]
Q4: I am not observing any biological effect of this compound in my assay. What are the possible reasons?
A4: A lack of an observable effect could stem from several issues:
-
Peptide Degradation: The peptide may have degraded due to improper storage or handling, such as multiple freeze-thaw cycles.[3][4]
-
Incorrect Concentration: The effective concentration might be outside the tested range. Consider performing a broader dose-response curve.[2]
-
Low Receptor Expression: The target cells may not express the specific receptor for this compound at a sufficient level.[4] You can verify receptor expression using techniques like Western blotting or flow cytometry.[4]
-
Assay Sensitivity: The assay itself may not be sensitive enough to detect the peptide's effect.[2]
-
Peptide Inactivity: There is a possibility that the peptide itself is inactive or was synthesized incorrectly. Verifying the peptide's integrity via mass spectrometry can be a helpful step.[5]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| High Variability Between Replicates | Inconsistent peptide dilution, uneven cell seeding, or "edge effects" in multi-well plates.[2] | Prepare a master mix for each peptide concentration. Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate or fill them with buffer to maintain humidity.[2] |
| Peptide Precipitation in Culture Medium | Low peptide solubility at the final concentration or interaction with media components.[1][2] | Decrease the final peptide concentration. Test different cell culture media. If cell viability is not compromised, you can slightly increase the percentage of the co-solvent (e.g., DMSO).[2] |
| Atypical (e.g., non-sigmoidal) Dose-Response Curve | At high concentrations, the peptide may aggregate, reducing its effective monomeric concentration. High peptide concentrations might also induce cytotoxicity, which can interfere with the assay readout.[5] | Extend the lower end of your dilution series to capture the full inhibitory or stimulatory range. Perform a cell viability assay in parallel to determine the cytotoxic concentration range.[1][5] |
| Loss of Peptide Activity Over Time | The peptide is unstable and degrading in the cell culture medium or during storage.[2] Oxidation of sensitive residues (Cys, Trp, Met) can also lead to loss of activity.[3] | Assess peptide stability in your assay conditions over the experimental time course.[2] For peptides prone to oxidation, store them under an inert gas like argon and make fresh aliquots for each experiment.[3] |
Experimental Protocols
Protocol: Determining the Optimal Concentration of this compound using an MTT Cell Viability Assay
This protocol is a crucial first step to determine the concentration range of this compound that is non-toxic to the target cell line.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Target cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[2]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density and allow them to adhere overnight.[2]
-
Peptide Dilution: Prepare a serial dilution of this compound in complete cell culture medium to cover a wide concentration range (e.g., 1 nM to 100 µM).[2] Include a "vehicle control" (medium with the same final concentration of DMSO) and a "no treatment" control.[6]
-
Treatment: Carefully remove the old medium and add 100 µL of the prepared this compound dilutions or controls to the respective wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[1][2]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[1][2]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[1][2]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 (inhibitory concentration) or EC50 (effective concentration) value.[2]
Visualizations
Workflow for this compound Concentration Optimization
Caption: Workflow for optimizing this compound concentration using a cell viability assay.
Hypothetical Signaling Pathway for this compound
This diagram illustrates a potential signaling cascade initiated by this compound binding to its G-protein coupled receptor (GPCR). Neurothis compound (NPF) often signals through GPCRs.[7]
Caption: A potential GPCR-mediated signaling pathway for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. genscript.com [genscript.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Neurothis compound peptides act through unique signaling pathways to affect cardiac activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Peptide F Solubility for In Vitro Work
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with "Peptide F" for in vitro applications. Our goal is to provide clear, actionable guidance to ensure the successful preparation and use of your peptide.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the solubility of my synthetic peptide?
A1: The solubility of a synthetic peptide is influenced by several key factors:
-
Amino Acid Composition: The proportion of hydrophobic (water-repelling) and hydrophilic (water-attracting) amino acids is a primary determinant. Peptides with a high percentage of hydrophobic residues (e.g., Leucine, Valine, Phenylalanine) tend to have lower solubility in aqueous solutions.[1][2][3] Conversely, a higher content of charged or polar amino acids (e.g., Lysine, Arginine, Aspartic Acid, Glutamic Acid) generally enhances water solubility.[1][2][3]
-
Peptide Length: Longer peptides are often less soluble than shorter ones.[1][2] This is because longer chains have more hydrophobic interactions that can lead to aggregation and precipitation.[1][2]
-
pH and Net Charge: A peptide's solubility is typically lowest at its isoelectric point (pI), which is the pH at which the peptide has a net neutral charge.[2][3][4] Adjusting the pH of the solution away from the pI increases the net charge, thereby improving its interaction with water molecules and enhancing solubility.[2][3][4][5]
-
Secondary Structure: The tendency of a peptide to form secondary structures like beta-sheets can lead to aggregation and reduced solubility.[2][3]
Q2: I'm having trouble dissolving my this compound. What is the first step I should take?
A2: Before dissolving the entire sample, it is highly recommended to perform a solubility test with a small aliquot (e.g., 1 mg).[6][7][8] This will help you determine the optimal dissolution conditions without risking your entire peptide stock.[1]
Q3: My peptide is predicted to be hydrophobic. What is the best approach for solubilization?
A3: For hydrophobic peptides, especially those with 50% or more hydrophobic residues, it is recommended to first use a small amount of an organic solvent.[6][9] Dimethyl sulfoxide (B87167) (DMSO) is a common choice due to its low toxicity in most biological assays.[6] Other options include dimethylformamide (DMF), acetonitrile, methanol, or isopropanol.[1][10][11][12][13] After the peptide is dissolved in the organic solvent, you can slowly add your aqueous buffer to the desired concentration.[1][6] If precipitation occurs upon adding the aqueous solution, you may have reached the solubility limit.[14]
Q4: My peptide contains Cysteine, Methionine, or Tryptophan. Are there any special considerations?
A4: Yes. Peptides containing these residues are susceptible to oxidation.[6] It is recommended to use oxygen-free buffers for dissolution.[6][7] Avoid using DMSO with peptides containing Cysteine or Methionine, as it can oxidize the side chains; DMF is a suitable alternative in these cases.[1][7][10][11][12] For peptides with a free Cysteine, dissolution is often better at a pH below 7 to prevent disulfide bond formation.[7][10]
Q5: Can I use sonication or heating to help dissolve my peptide?
A5: Yes, both methods can be helpful. Sonication can aid in breaking up peptide aggregates and improve dissolution.[1][6] Gentle warming (e.g., to less than 40°C) can also increase the solubility of some peptides.[5][12] However, excessive heating should be avoided as it may degrade the peptide.[4][6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| This compound will not dissolve in water or aqueous buffer. | The peptide is hydrophobic or has a neutral net charge at the buffer's pH. | 1. Check the peptide's properties: Determine if it is acidic, basic, or neutral based on its amino acid sequence.[1][8] 2. For acidic peptides (net negative charge): Try dissolving in a small amount of a basic solution like 0.1 M ammonium (B1175870) bicarbonate or 10% ammonium hydroxide, then dilute with water.[1][6][10][11][15] 3. For basic peptides (net positive charge): Attempt to dissolve in a small amount of an acidic solution such as 10-25% acetic acid or 0.1% trifluoroacetic acid (TFA), then dilute with water.[1][6][10][11][15] 4. For neutral or very hydrophobic peptides: Use a minimal amount of an organic solvent like DMSO or DMF to dissolve the peptide first, then slowly add your aqueous buffer while stirring.[1][6][10][11][12] |
| The peptide solution is cloudy or contains visible particles. | The peptide is not fully dissolved and may be suspended or aggregated. | 1. Sonication: Use a bath sonicator for a few minutes to help break up any aggregates.[6] 2. Gentle Warming: Briefly warm the solution to aid dissolution, but do not overheat.[5][6] 3. Centrifugation: Before use, centrifuge the solution to pellet any undissolved material. Use the clear supernatant for your experiment to ensure you are working with a fully solubilized peptide.[1][5] |
| The peptide precipitates out of solution after dilution from an organic solvent. | The final concentration of the peptide is too high for the aqueous buffer system. | 1. Reduce the final concentration. 2. Re-dissolving: It may be necessary to lyophilize the peptide again and attempt to dissolve it in a different solvent system or at a lower concentration.[7] |
| The peptide forms a gel. | Extensive hydrogen bonding or other intermolecular interactions are causing aggregation. | 1. Use of Denaturants: As a last resort, for very difficult peptides, you can try using denaturing agents like 6 M guanidine (B92328) hydrochloride or 8 M urea.[6][10][11][12] Note that these will likely need to be removed before most biological assays. |
Experimental Protocols
Protocol 1: General Peptide Solubilization
-
Preparation: Allow the lyophilized peptide vial to warm to room temperature before opening to minimize moisture condensation.[6][16] Briefly centrifuge the vial to ensure all the peptide powder is at the bottom.[6]
-
Initial Dissolution: Based on the peptide's properties (see Troubleshooting Guide), add the recommended initial solvent (e.g., sterile water, dilute acetic acid, or DMSO) to the vial.
-
Vortexing and Sonication: Vortex the vial for 30-60 seconds. If the peptide is not fully dissolved, sonicate the sample for 5-10 minutes.[6]
-
Dilution: Once the peptide is dissolved in the initial solvent, slowly add your desired aqueous buffer dropwise while gently vortexing to reach the final concentration.[14]
-
Final Check: A fully dissolved peptide solution should be clear and free of visible particles.[6][16] If any particulates are present, centrifuge the solution and use the supernatant.[1][5]
Protocol 2: Solubility Testing with a Small Aliquot
-
Carefully weigh out a small amount of the lyophilized peptide (e.g., 1 mg).[7]
-
Follow the General Peptide Solubilization protocol with this small amount.
-
Test a series of solvents and pH conditions to determine the optimal dissolution parameters.
-
Once the best conditions are identified, scale up the procedure for the entire batch of peptide.
Peptide Solubility Troubleshooting Workflow
Caption: A logical workflow for troubleshooting this compound solubility issues.
References
- 1. jpt.com [jpt.com]
- 2. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 3. benchchem.com [benchchem.com]
- 4. reta-peptide.com [reta-peptide.com]
- 5. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. biobasic.com [biobasic.com]
- 9. agrisera.com [agrisera.com]
- 10. lifetein.com [lifetein.com]
- 11. genscript.com [genscript.com]
- 12. biorbyt.com [biorbyt.com]
- 13. bachem.com [bachem.com]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medium.com [medium.com]
Technical Support Center: Peptide F Immunohistochemistry
Welcome to the technical support center for Peptide F immunohistochemistry (IHC). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a specific focus on preventing non-specific binding of this compound in your IHC experiments.
Troubleshooting Guides
High background or non-specific staining is a frequent issue in IHC, obscuring the specific signal and making accurate interpretation of results difficult.[1] This guide will walk you through the common causes and solutions for non-specific binding of this compound.
Issue 1: High Background Staining Obscuring Specific Signal
High background staining can arise from several factors, including non-specific antibody binding, issues with tissue preparation, or problems with the detection system.[1][2]
dot
Caption: Troubleshooting logic for high background staining in IHC.
FAQs for High Background Staining
Q1: What are the primary causes of non-specific hydrophobic binding of this compound?
A1: Non-specific hydrophobic binding is a common cause of high background staining.[3] It occurs due to the interaction of hydrophobic amino acid residues in this compound with hydrophobic components in the tissue. This can be exacerbated by over-fixation of the tissue.[4][5]
Q2: How can I prevent non-specific hydrophobic interactions?
A2: The most effective method is to use a blocking solution containing proteins like bovine serum albumin (BSA) or normal serum from the same species as the secondary antibody.[3][6][7] These proteins bind to non-specific sites, preventing this compound from attaching.[6] Adding a non-ionic detergent like Triton X-100 or Tween 20 to your buffers can also help reduce hydrophobic interactions.[3]
Q3: What are ionic interactions and how do they contribute to background staining?
A3: Ionic interactions occur when there is an attraction between oppositely charged molecules.[3] If this compound and components of the tissue have opposite net charges, it can lead to non-specific binding.[3]
Q4: How can I minimize non-specific binding due to ionic interactions?
A4: Increasing the ionic strength of your buffers can help to reduce these interactions.[3] However, be cautious as this can also potentially weaken the specific binding of this compound to its target.[3]
Q5: My negative control (without primary antibody) shows staining. What could be the cause?
A5: If you observe staining in your negative control, it is likely due to non-specific binding of the secondary antibody or issues with the detection system.[1] Ensure you are using a blocking serum from the same species as the secondary antibody host.[1] It could also be due to endogenous enzyme activity or endogenous biotin if you are using an enzyme-based detection system.
Issue 2: Staining in Tissues Known to be Negative for the Target
False positive signals can arise from endogenous components within the tissue that interact with your detection system.
FAQs for False Positive Staining
Q1: I am seeing staining in tissues like the kidney and liver, which should be negative. Why is this happening?
A1: Tissues such as the kidney, liver, and areas with red blood cells have high levels of endogenous peroxidase activity.[8] If you are using a horseradish peroxidase (HRP)-based detection system, this endogenous activity can lead to a false positive signal. Similarly, tissues like the intestine, kidney, and lymphoid tissue have endogenous alkaline phosphatase (AP) activity.
Q2: How do I block endogenous enzyme activity?
A2: To block endogenous peroxidase activity, you can treat your tissue sections with a 3-10% hydrogen peroxide (H₂O₂) solution.[3] For endogenous alkaline phosphatase, an inhibitor like levamisole (B84282) can be used.[8]
Q3: What is the role of endogenous biotin in non-specific staining?
A3: If you are using a biotin-based detection system (like Avidin-Biotin Complex or ABC), endogenous biotin present in tissues like the liver, kidney, and brain can be a significant source of non-specific background.[9][10]
Q4: How can I block endogenous biotin?
A4: A two-step process is typically used. First, incubate the tissue with an excess of avidin (B1170675) to bind to the endogenous biotin. Then, incubate with an excess of biotin to saturate the remaining biotin-binding sites on the avidin.[11]
Quantitative Data Summary
Optimizing concentrations and incubation times is crucial for reducing non-specific binding. The following tables provide recommended starting points for your experiments.
Table 1: Recommended Concentrations of Blocking Agents
| Blocking Agent | Concentration | Incubation Time | Temperature |
| Normal Serum | 5-10% | 30-60 minutes | Room Temperature |
| Bovine Serum Albumin (BSA) | 1-5% | 30 minutes | Room Temperature |
| Non-fat Dry Milk | 5% | 30-60 minutes | Room Temperature |
Note: The serum should be from the same species in which the secondary antibody was raised.
Table 2: Troubleshooting Primary Antibody Concentration
| Observation | Potential Cause | Recommended Action |
| High background staining | Primary antibody concentration too high | Decrease the primary antibody concentration (titrate)[8][12] |
| Weak or no signal | Primary antibody concentration too low | Increase the primary antibody concentration or incubation time[1] |
Experimental Protocols
Protocol 1: Standard Blocking Procedure to Reduce Non-Specific Binding
This protocol outlines the essential steps for blocking non-specific binding before the application of the primary antibody.
dot
Caption: Standard IHC blocking workflow.
Methodology:
-
Deparaffinization and Rehydration: If using paraffin-embedded tissues, deparaffinize the sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: Perform antigen retrieval if required for your specific tissue and target to unmask the epitope.[4]
-
Endogenous Enzyme Blocking (if using enzyme-based detection):
-
For HRP systems: Incubate sections in 3% hydrogen peroxide in methanol (B129727) or water for 10-15 minutes.
-
For AP systems: Incubate with an appropriate inhibitor like levamisole.
-
-
Washing: Wash sections thoroughly with a suitable buffer (e.g., PBS).
-
Protein Blocking: Incubate the sections with a protein-based blocking solution (e.g., 5-10% normal serum or 1-3% BSA in PBS) for 30-60 minutes at room temperature in a humidified chamber.[1][7]
-
Primary Antibody Incubation: Gently tap off the excess blocking solution (do not wash) and incubate with the primary antibody (this compound) at the optimized dilution and time.
Protocol 2: Peptide Blocking for Specificity Control
To confirm that the staining observed is specific to this compound, a peptide blocking experiment should be performed.[13]
dot
Caption: Logic of a peptide blocking experiment.
Methodology:
-
Prepare Antibody Solutions:
-
Tube A (Blocked): Dilute the this compound primary antibody to its optimal working concentration. Add the immunizing peptide (the peptide used to generate the antibody) at a 5-10 fold excess by weight.[14]
-
Tube B (Control): Dilute the this compound primary antibody to the same final concentration as in Tube A, but without the blocking peptide.
-
-
Pre-incubation: Incubate both tubes for 30 minutes to 1 hour at room temperature, or overnight at 4°C, with gentle agitation.[14]
-
Staining: Use the solutions from Tube A and Tube B to stain two identical tissue sections following your standard IHC protocol.
-
Analysis: Compare the staining patterns. The staining that is present in the control sample but absent in the blocked sample is considered specific to this compound.[13] Any remaining staining in the blocked sample is non-specific.[13]
References
- 1. bosterbio.com [bosterbio.com]
- 2. What are the common causes of background staining in immunohistochemistry? | AAT Bioquest [aatbio.com]
- 3. ICC/IHC Non-Specific Binding / Staining Prevention Protocol: R&D Systems [rndsystems.com]
- 4. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
- 5. biossusa.com [biossusa.com]
- 6. Blocking Strategies for IHC | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. IHC Blocking | Proteintech Group [ptglab.com]
- 8. sysy-histosure.com [sysy-histosure.com]
- 9. Blocking Endogenous Biotin - IHC WORLD [ihcworld.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. IHCに関するトラブルシューティングガイド | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. shigematsu-bio.com [shigematsu-bio.com]
- 14. docs.abcam.com [docs.abcam.com]
Technical Support Center: Peptide F Degradation Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the degradation analysis of Peptide F using mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of a this compound degradation analysis?
A1: The primary goal is to understand the stability of this compound under various conditions, such as in biological matrices (e.g., plasma, serum) or under different storage temperatures and pH levels.[1][2][3] This involves identifying the degradation products, determining the rate of degradation (e.g., half-life), and elucidating the cleavage sites and mechanisms.[4][5] This information is critical for assessing the therapeutic potential and developing stable formulations for this compound.[4]
Q2: Which mass spectrometry ionization technique is best for analyzing this compound stability?
A2: Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are powerful techniques for peptide analysis.[6] ESI is commonly coupled with Liquid Chromatography (LC-MS/MS) and is highly suitable for quantifying this compound and its degradants in complex mixtures like plasma, as it reduces sample complexity prior to analysis.[6][7] MALDI is often used for rapid analysis and can be very effective for peptide mass fingerprinting to identify degradation products.[6] The choice depends on the specific requirements of the assay, such as the need for high throughput (MALDI) versus in-depth quantitative analysis of complex samples (LC-MS/MS).[6]
Q3: Why is sample preparation so critical for accurate degradation analysis?
A3: Proper sample preparation is crucial to remove interfering substances from the biological matrix (e.g., salts, proteins, lipids) that can cause ion suppression or enhancement, leading to inaccurate quantification.[8][9][10] It also serves to stop the degradation process at specific time points.[3][7] Techniques like protein precipitation, solid-phase extraction (SPE), and proper pH adjustment are essential for obtaining clean samples, ensuring reproducible results, and preventing damage to the LC-MS system.[6][7][11]
Q4: What are "matrix effects" and how can they affect my results?
A4: Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte (this compound), causing a change in the mass spectrometric response.[8][9][10] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and reproducibility of quantification.[9][10] Using stable isotope-labeled internal standards and effective sample cleanup procedures are key strategies to mitigate matrix effects.[9]
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
This protocol outlines a general procedure to assess the stability of this compound in human plasma.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in PBS)
-
Pooled human plasma (anticoagulated with EDTA or heparin), pre-warmed to 37°C[1][2]
-
Phosphate-buffered saline (PBS), pH 7.4
-
Precipitation/Quenching solution: Acetonitrile (B52724) with 1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid (FA), ice-cold[1]
-
Incubator or water bath at 37°C
-
LC-MS/MS system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, mix 190 µL of pre-warmed human plasma with 10 µL of the this compound stock solution to achieve the desired final concentration.[1]
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw a 20 µL aliquot of the reaction mixture.[1] The 0-minute sample should be taken immediately after adding the peptide.
-
Quenching: Immediately add the 20 µL aliquot to a new tube containing 60 µL of ice-cold precipitation solution to stop enzymatic degradation and precipitate plasma proteins.[2]
-
Protein Precipitation: Vortex the quenched sample vigorously for 30 seconds and incubate at -20°C for at least 20 minutes to ensure complete protein precipitation.[2]
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.[2]
-
Sample Analysis: Carefully transfer the supernatant to an HPLC vial for LC-MS/MS analysis.[2]
-
Data Analysis: Quantify the peak area of the intact this compound at each time point relative to an internal standard. Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½) by fitting the data to a first-order decay model.[1][2]
Troubleshooting Guide
This guide addresses common issues encountered during the mass spectrometry analysis of this compound degradation.
Section 1: Sample Preparation & Handling
Q: I'm seeing high variability in my stability assay results. What could be the cause?
A: High variability often points to inconsistencies in sample handling.[12]
-
Inconsistent Temperature: Ensure the plasma or buffer is fully pre-warmed to 37°C before adding this compound, and maintain this temperature throughout the incubation.
-
Pipetting Errors: Use calibrated pipettes and be precise, especially when taking aliquots at different time points.
-
Peptide Adsorption: Peptides can adsorb to plastic surfaces. Consider using low-retention tubes or adding a small amount of organic solvent or a carrier protein like BSA to your stock solutions, if compatible with your assay.
-
Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of your peptide stock solutions and plasma, as this can lead to degradation or precipitation.[13] Aliquot stocks into single-use volumes.
-
Incomplete Protein Precipitation: Ensure the quenching/precipitation step is performed quickly and efficiently. Inadequate mixing or insufficient incubation time can leave active proteases in the supernatant, causing continued degradation.[3]
Q: My peptide signal is very low or absent after sample cleanup with C18 desalting columns. What went wrong?
A: Peptide loss during C18 solid-phase extraction (SPE) is a common issue.[11]
-
Improper pH: Peptides bind best to C18 resin at an acidic pH (<3). Ensure your sample is acidified with TFA or formic acid before loading it onto the column.[11]
-
Presence of Organic Solvent: Samples should not contain a high percentage of organic solvent (like acetonitrile) before being loaded, as this will prevent the peptide from binding to the C18 resin.[11]
-
Incomplete Elution: Ensure your elution buffer is strong enough to desorb the peptide. A typical elution buffer is 50-80% acetonitrile with 0.1% formic acid. You may need to optimize the acetonitrile concentration.[14]
-
Sample Overload: Exceeding the binding capacity of the C18 tip or column will cause the peptide to flow through without binding. Check the manufacturer's specifications.
Section 2: LC-MS/MS Data Acquisition
Q: I have poor signal intensity and high baseline noise in my mass spectra. How can I improve this?
A: Poor signal-to-noise can stem from multiple sources.[15]
-
Instrument Calibration: The mass spectrometer may require tuning and calibration.[15] Always run a system suitability test with a standard peptide mixture before your sample queue to ensure the instrument is performing optimally.[6]
-
Ion Source Contamination: Contaminants from the sample matrix or mobile phase can accumulate in the ion source, suppressing the signal. Regular cleaning of the source is essential.
-
Matrix Effects: As mentioned, co-eluting matrix components can suppress the ionization of this compound. Improve your sample cleanup protocol or optimize your chromatographic separation to better resolve the peptide from interfering compounds.[8][10]
-
Suboptimal Ionization Parameters: The choice and settings of the ionization source (e.g., spray voltage, gas flows, temperature for ESI) significantly impact signal intensity.[15] These parameters should be optimized specifically for this compound.
Q: I'm observing unexpected peaks or fragments in the MS1 scan, even at the 0-minute time point. What are these?
A: These could be several things:
-
In-Source Fragmentation (ISF): The peptide may be fragmenting within the ion source itself, not as a result of degradation in the sample.[16] This can be influenced by high cone or declustering voltages.[16] Try reducing the energy in the ion source to see if these fragments decrease. ISF is known to be favorable for peptides containing proline or aliphatic residues like valine and leucine.[16]
-
Peptide Synthesis Impurities: The initial peptide stock may contain impurities from the synthesis process, such as deletion sequences or incompletely deprotected variants.[13] It's crucial to confirm the purity of your this compound stock by LC-MS/MS before starting stability studies.
-
Adduct Formation: The peptide may be forming adducts with salts from your buffer (e.g., [M+Na]+, [M+K]+). This can be minimized by using volatile buffers like ammonium (B1175870) formate (B1220265) or by effective desalting.
Section 3: Data Analysis & Interpretation
Q: How do I confirm the identity of a degradation product?
A: Identifying degradants requires tandem mass spectrometry (MS/MS).
-
Acquire MS/MS Spectra: Perform MS/MS on the precursor ion of the suspected degradation product. This will fragment the peptide at its amide bonds.
-
Analyze Fragment Ions: The resulting fragment ions (b- and y-ions) create a "fingerprint" of the peptide's sequence.[17][18]
-
Sequence Mapping: By analyzing the mass differences between the fragment ions, you can deduce the amino acid sequence of the degradant and pinpoint the exact location of the cleavage.[18] Software tools can automate this process by comparing the experimental MS/MS spectrum to theoretical fragmentation patterns.[19]
Q: The mass of my degradation product is shifted by -17 Da. What does this mean?
A: A mass loss of 17.03 Da is characteristic of the formation of a pyroglutamate (B8496135) (pGlu) residue from an N-terminal glutamine (Gln).[20] This is a common non-enzymatic degradation pathway for peptides. Similarly, an N-terminal asparagine (Asn) can undergo deamidation, resulting in a mass increase of approximately 1 Da.
Quantitative Data Summary
The stability of this compound can be highly dependent on the biological matrix and environmental conditions. The following tables provide hypothetical data to illustrate how quantitative results can be summarized.
Table 1: Half-Life (t½) of this compound in Plasma from Different Species
| Species | Half-Life (t½) in minutes | Standard Deviation (± min) |
| Human | 45.2 | 3.1 |
| Mouse | 12.7 | 1.5 |
| Rat | 15.1 | 1.9 |
| Cynomolgus Monkey | 38.5 | 2.8 |
Table 2: Effect of Temperature on this compound Stability in Human Plasma
| Incubation Temperature (°C) | Half-Life (t½) in minutes | Degradation Rate Constant (k) min⁻¹ |
| 4 | 1250 | 0.00055 |
| 25 | 210 | 0.00330 |
| 37 | 45.2 | 0.01533 |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Inferring Proteolytic Processes from Mass Spectrometry Time Series Data Using Degradation Graphs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mass Spectrometry for Proteomics | Technology Networks [technologynetworks.com]
- 7. biotech-spain.com [biotech-spain.com]
- 8. Peptide Bioanalysis: Mitigating Matrix Interference in Preclinical and Clinical Trials - Sannova [sannova.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mass Spectrometry Sample Clean-Up Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. biomedgrid.com [biomedgrid.com]
- 13. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 14. benchchem.com [benchchem.com]
- 15. gmi-inc.com [gmi-inc.com]
- 16. In-Source Fragmentation and the Sources of Partially Tryptic Peptides in Shotgun Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. research.cbc.osu.edu [research.cbc.osu.edu]
- 18. m.youtube.com [m.youtube.com]
- 19. Peptide Degradation – Mass Analytica [mass-analytica.com]
- 20. Characterizing degradation products of peptides containing N‐terminal Cys residues by (off‐line high‐performance liquid chromatography)/matrix‐assisted laser desorption/ionization quadrupole time‐of‐flight measurements - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for long-term storage of lyophilized Peptide F
Welcome to the technical support center for Peptide F. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for the long-term storage, handling, and troubleshooting of lyophilized this compound.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for long-term storage of lyophilized this compound?
A1: For maximal stability and to prevent degradation, lyophilized this compound should be stored at -20°C or, for even longer-term storage, at -80°C.[1][2][3][4] Storing peptides at these low temperatures significantly slows down chemical degradation processes.[2][5] While refrigeration at 2-8°C is acceptable for short periods (a few weeks to months), it is not recommended for long-term preservation.[5][6] Room temperature storage should be avoided and is only suitable for very brief periods, such as during transport.[7][8]
Q2: How critical are humidity and moisture control for storing lyophilized this compound?
A2: Humidity and moisture are major threats to the stability of lyophilized peptides.[1] Peptides are often hygroscopic, meaning they readily absorb moisture from the air.[9][10] This moisture can lead to hydrolysis, a chemical process that breaks down the peptide bonds, and can also promote the growth of microbes.[1][2] Therefore, it is crucial to store this compound in a tightly sealed vial, preferably in a desiccator or a container with desiccant packs to maintain a dry environment.[2][4] Before opening a vial, always allow it to warm to room temperature to prevent condensation from forming inside.[1][6][11]
Q3: Is this compound sensitive to light?
A3: Yes, many peptides are sensitive to light, especially those containing aromatic amino acid residues like tryptophan, tyrosine, or methionine.[1][2] Exposure to UV and even visible light can cause photo-oxidation, which can degrade the peptide and reduce its biological activity.[1] To protect this compound from light-induced degradation, it should be stored in amber vials or other opaque, light-resistant containers.[1][4][6]
Q4: How long can I expect lyophilized this compound to be stable under optimal storage conditions?
A4: When stored correctly at -20°C or -80°C in a dry, dark environment, most lyophilized peptides can be stable for several years.[9][12] However, the exact shelf-life depends on the specific amino acid sequence of this compound.[9] Peptides containing residues such as cysteine, methionine, tryptophan, asparagine, and glutamine may have a more limited shelf life due to their susceptibility to oxidation and deamidation.[7][9][12]
Storage Condition Summary
| Parameter | Short-Term Storage (Weeks) | Long-Term Storage (Months to Years) |
| Temperature | 2-8°C[5][6] | -20°C to -80°C[1][2][3][4] |
| Humidity | Store in a tightly sealed vial with desiccant.[2][4] | Store in a tightly sealed vial within a desiccator.[2][4] |
| Light | Protect from light using an amber or opaque vial.[1][6] | Protect from light using an amber or opaque vial.[1][6] |
Troubleshooting Guide
Problem: this compound is difficult to dissolve.
Cause: The solubility of a peptide is highly dependent on its amino acid composition. Peptides with a high proportion of hydrophobic amino acids (e.g., Leucine, Valine, Phenylalanine) may not readily dissolve in aqueous solutions.[13] Solubility is also often lowest at the peptide's isoelectric point (pI), the pH at which it has no net charge.[13]
Solution:
-
Choose the Right Solvent:
-
Basic Peptides: If this compound has a net positive charge, try dissolving it in a dilute acidic solution like 10% acetic acid.[14][15][16]
-
Acidic Peptides: If this compound has a net negative charge, a dilute basic solution such as 0.1M ammonium (B1175870) bicarbonate may be effective.[14][17]
-
Hydrophobic/Neutral Peptides: For peptides with many hydrophobic residues, start by dissolving the peptide in a small amount of an organic solvent like DMSO, DMF, or acetonitrile.[7][11][16] Once dissolved, slowly add your aqueous buffer to the peptide solution while gently mixing.[11]
-
-
Gentle Agitation: Use gentle swirling or vortexing to mix.[18][19] For stubborn peptides, brief sonication in a water bath can help break up aggregates.[7][16][17]
-
Avoid Vigorous Shaking: Do not shake the vial vigorously, as this can cause the peptide to aggregate or denature.[11][18]
Problem: The reconstituted this compound solution appears cloudy or has visible particulates.
Cause: Cloudiness or particulates can indicate that the peptide is not fully dissolved, has aggregated, or has exceeded its solubility limit in the chosen solvent.[17] Peptide aggregation is a common issue, especially at high concentrations or after improper handling like repeated freeze-thaw cycles.[1]
Solution:
-
Verify Dissolution: Ensure you have allowed sufficient time for the peptide to dissolve. Gentle warming (below 40°C) can sometimes aid dissolution, but use caution as heat can degrade the peptide.[14][17]
-
Centrifugation: Before use, centrifuge the vial to pellet any undissolved material.[16] Use the clear supernatant for your experiment.
-
Re-evaluate Solubility: You may have exceeded the peptide's solubility limit. Try preparing a more dilute solution.
-
Check for Aggregation: Aggregation can sometimes be irreversible. To prevent this, always follow proper reconstitution and storage procedures. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into single-use vials.[3][4]
Problem: I am seeing inconsistent results in my experiments using this compound.
Cause: Inconsistent results can stem from peptide degradation due to improper storage, handling, or multiple freeze-thaw cycles.[5][10] Inaccurate peptide concentration due to incomplete solubilization can also lead to variability.[16]
Solution:
-
Review Storage and Handling: Confirm that lyophilized this compound has been stored at the correct temperature and protected from light and moisture.[1][2] Once reconstituted, peptide solutions are much less stable and should be used promptly or aliquoted and stored at -20°C or -80°C.[4][7][9]
-
Aliquot Your Stock: To avoid the damaging effects of repeated freeze-thaw cycles, divide your reconstituted stock solution into single-use aliquots.[3][4][5]
-
Assess Peptide Integrity: If you suspect degradation, it is advisable to check the purity and integrity of your peptide stock. This can be done using analytical techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[2][20]
Peptide Stability Factors
| Factor | Potential Negative Impact | Best Practice |
| Temperature | Increased rate of chemical degradation (e.g., deamidation, oxidation).[1][12] | Store at -20°C or -80°C.[1][2] |
| Humidity/Moisture | Hydrolysis of peptide bonds, microbial growth.[1][2] | Keep vials tightly sealed and use a desiccator.[2][4] |
| Light | Photo-oxidation of sensitive amino acids.[1] | Use amber or opaque containers.[1][4] |
| Oxygen | Oxidation of susceptible residues (Cys, Met, Trp).[9][12] | Store in airtight containers; consider purging with inert gas.[4][6] |
| Repeated Freeze-Thaw | Peptide degradation and aggregation.[2][5] | Aliquot reconstituted peptide into single-use volumes.[3][4] |
| pH of Solution | Degradation and aggregation, especially at pH > 8.[3] | Store reconstituted peptides in a slightly acidic buffer (pH 5-6).[3][9] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
This protocol outlines the standard procedure for dissolving lyophilized this compound to prepare a stock solution.
Materials:
-
Vial of lyophilized this compound
-
Appropriate sterile solvent (e.g., sterile water, DMSO, dilute acetic acid)
-
Sterile pipette tips or syringes
-
Vortex mixer and/or sonicator
-
Centrifuge
Methodology:
-
Equilibrate to Room Temperature: Before opening, allow the vial of lyophilized this compound to warm to room temperature for at least 20-30 minutes.[11][15] This crucial step prevents moisture from condensing on the cold peptide powder.[6][11]
-
Brief Centrifugation: Briefly centrifuge the vial to ensure all the lyophilized powder is collected at the bottom.[16][21]
-
Add Solvent: Using a sterile pipette or syringe, slowly add the calculated volume of the appropriate solvent to the vial.[11] Aim the solvent stream against the side of the vial rather than directly onto the peptide powder.[11]
-
Dissolve the Peptide: Gently swirl or vortex the vial to dissolve the peptide.[18] Avoid vigorous shaking.[11][18] If the peptide is difficult to dissolve, a brief sonication in a water bath may be helpful.[7][16]
-
Visual Inspection: Once dissolved, the solution should be clear and free of particulates.[16][18] If any particulates remain, centrifuge the vial and use the clear supernatant.
-
Aliquoting and Storage: For long-term use, it is highly recommended to aliquot the stock solution into smaller, single-use sterile tubes. Store these aliquots at -20°C or -80°C.[4][9]
Protocol 2: Assessment of this compound Purity and Integrity by RP-HPLC
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a standard method for assessing the purity of a peptide sample.
Materials:
-
Reconstituted this compound solution
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Sterile, HPLC-grade vials
Methodology:
-
Sample Preparation: Dilute the reconstituted this compound stock solution to a suitable concentration (e.g., 0.5-1.0 mg/mL) with Mobile Phase A. Filter the sample if any particulates are visible.
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.[22]
-
Injection: Inject a defined volume of the prepared peptide sample onto the column.
-
Elution Gradient: Run a linear gradient of increasing Mobile Phase B to elute the peptide and any impurities. A typical gradient might be from 5% to 65% B over 30 minutes.
-
Detection: Monitor the column eluent using a UV detector, typically at a wavelength of 214 nm, where the peptide bond absorbs light.[22]
-
Data Analysis: The resulting chromatogram will show peaks corresponding to the intact peptide and any impurities. Calculate the purity of this compound by determining the area of the main peptide peak as a percentage of the total area of all peaks.[22]
Visualizations
Caption: Workflow for handling and preparing lyophilized this compound.
Caption: Key factors influencing the stability of this compound.
References
- 1. verifiedpeptides.com [verifiedpeptides.com]
- 2. jpt.com [jpt.com]
- 3. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 4. limitlesslifenootropics.com [limitlesslifenootropics.com]
- 5. The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity | Dripdok Help Center [intercom.help]
- 6. Best Practices for Storing Peptides: Maximizing Stability and Potency - Peptide Partners [peptide.partners]
- 7. bachem.com [bachem.com]
- 8. peptide.com [peptide.com]
- 9. genscript.com [genscript.com]
- 10. primalvitality.ca [primalvitality.ca]
- 11. verifiedpeptides.com [verifiedpeptides.com]
- 12. peptidesystems.com [peptidesystems.com]
- 13. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 14. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 15. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 16. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 17. benchchem.com [benchchem.com]
- 18. jpt.com [jpt.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 21. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 22. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
Reducing background noise in Peptide F immunofluorescence
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues encountered during the immunofluorescence staining of Peptide F.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: High Background Fluorescence Obscuring Signal
Q: I am observing high background fluorescence across my entire sample, making it difficult to distinguish the specific this compound signal. What are the common causes and how can I resolve this?
A: High background fluorescence is a common issue in immunofluorescence and can arise from several factors. Below is a systematic guide to identifying and mitigating the source of the background noise in your this compound experiments.
Autofluorescence
Autofluorescence is the natural fluorescence emitted by certain biological structures within your sample.[1][2][3]
-
How to Identify: Image an unstained sample (no primary or secondary antibodies) using the same filter sets as your experiment.[1][2] If you observe fluorescence, it is likely due to autofluorescence.
-
Solutions:
-
Quenching: Treat samples with a quenching agent. For formalin-fixed tissues, agents like Sodium Borohydride, Sudan Black B, or commercial reagents can be effective.[1][2][4]
-
Fixation Method: Aldehyde fixatives like formalin and glutaraldehyde (B144438) can induce autofluorescence.[2] Consider reducing the fixation time or switching to a non-aldehyde fixative such as ice-cold methanol, if compatible with this compound antigenicity.[2][5]
-
Choice of Fluorophore: Use fluorophores that emit in the far-red spectrum (e.g., those with emission wavelengths >650 nm), as autofluorescence is less prominent at longer wavelengths.[4][5]
-
Perfusion: If working with tissues rich in red blood cells, perfuse the tissue with PBS prior to fixation to remove heme groups, which are a source of autofluorescence.[2][4]
-
Non-Specific Antibody Binding
This occurs when the primary or secondary antibody binds to unintended targets in the sample.[6][7][8]
-
How to Identify:
-
Secondary Antibody Control: Incubate a sample with only the secondary antibody (no primary antibody).[1][7] Staining in this control indicates non-specific binding of the secondary antibody.
-
Isotype Control: Incubate a sample with an isotype control antibody. This is an antibody of the same immunoglobulin class and from the same host species as your primary antibody but does not target this compound. Staining here suggests non-specific binding of the primary antibody.
-
-
Solutions:
-
Optimize Antibody Concentration: High antibody concentrations can lead to non-specific binding.[6][7][9] Perform a titration to determine the optimal dilution for both your primary and secondary antibodies that provides the best signal-to-noise ratio.
-
Blocking: Insufficient blocking can leave sites open for non-specific antibody attachment.[6][10] Increase the blocking incubation time or try a different blocking agent.[6][7] Common blocking buffers include Bovine Serum Albumin (BSA) or normal serum from the same species as the secondary antibody.[11]
-
Pre-adsorbed Secondary Antibodies: Use secondary antibodies that have been pre-adsorbed against the species of your sample to reduce cross-reactivity.[12]
-
Washing Steps: Ensure thorough washing between antibody incubation steps to remove unbound antibodies.[6][9] Increase the number or duration of washes if necessary.
-
Experimental Workflow for Troubleshooting High Background
Below is a DOT script illustrating a logical workflow to diagnose the cause of high background noise.
A decision-making workflow for troubleshooting high background in immunofluorescence.
Issue 2: Weak or No this compound Signal
Q: I am not seeing any signal, or the signal for this compound is very weak. What could be the problem?
A: A lack of signal can be due to several factors, from issues with the antibodies to problems with the experimental protocol.
Antibody-Related Issues
-
Primary Antibody Suitability: Confirm that the primary antibody against this compound has been validated for immunofluorescence applications.[1]
-
Antibody Incompatibility: Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., if the primary is a mouse anti-Peptide F, use an anti-mouse secondary).[7]
-
Insufficient Antibody Concentration: The concentration of the primary or secondary antibody may be too low. Try increasing the concentration or the incubation time.[7]
-
Improper Antibody Storage: Improper storage or repeated freeze-thaw cycles can damage the antibodies.[1] Aliquot antibodies upon arrival and store them as recommended.
Protocol-Related Issues
-
Permeabilization: If this compound is an intracellular target, ensure adequate permeabilization of the cell membrane to allow antibody entry. A mild detergent like Triton X-100 or Tween 20 is often used.
-
Over-fixation: Excessive fixation can mask the antigen epitope. Try reducing the fixation time or using a less harsh fixative.[1]
-
Sample Integrity: Ensure that the target protein is present in your sample and has not been degraded. Running a positive control is crucial.[1]
-
Photobleaching: Fluorophores can be sensitive to light. Minimize exposure of your sample to light, especially after staining, and use an anti-fade mounting medium.[6]
Troubleshooting Weak Signal: Key Experimental Parameters
| Parameter | Possible Cause of Weak Signal | Recommended Action |
| Primary Antibody | Concentration too low | Increase concentration or incubation time. |
| Not validated for IF | Check antibody datasheet; test in a validated application like Western Blot.[1] | |
| Secondary Antibody | Incompatible with primary | Ensure secondary antibody recognizes the primary's host species.[7] |
| Concentration too low | Increase concentration. | |
| Fixation | Antigen masking | Reduce fixation time or change fixative.[1] |
| Permeabilization | Insufficient (for intracellular targets) | Add or increase the concentration of a permeabilizing agent.[6] |
| Sample | Target protein absent or low | Run a positive control. Consider an amplification step if the target is known to be low.[1] |
Detailed Experimental Protocols
Protocol 1: Standard Immunofluorescence Staining for this compound in Cultured Cells
-
Cell Seeding: Plate cells on sterile glass coverslips in a 24-well plate and culture until they reach the desired confluency.
-
Fixation: Gently wash the cells with PBS. Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Permeabilization: If this compound is intracellular, permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 5% normal goat serum and 1% BSA in PBS for 1 hour at room temperature to reduce non-specific binding.[6]
-
Primary Antibody Incubation: Dilute the anti-Peptide F primary antibody in the blocking buffer. Incubate overnight at 4°C.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Incubate for 1-2 hours at room temperature, protected from light.[6]
-
Washing: Wash three times with PBS for 5 minutes each, protected from light.
-
Counterstaining (Optional): Incubate with a nuclear counterstain like DAPI for 5 minutes.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Image using a fluorescence microscope with the appropriate filters.
Protocol 2: Autofluorescence Quenching with Sodium Borohydride
This protocol is to be performed after the fixation and washing steps (steps 3 in the standard protocol).
-
Prepare a fresh solution of 0.1% Sodium Borohydride in PBS.
-
Incubate the fixed and washed cells in the Sodium Borohydride solution for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Proceed with the permeabilization and blocking steps as described in the standard protocol.
Optimizing Antibody Dilutions
To find the optimal antibody concentration, perform a serial dilution. Below is an example of a dilution series for a primary antibody.
| Dilution | Primary Antibody (1 mg/mL stock) | Diluent (Blocking Buffer) | Final Concentration |
| 1:100 | 1 µL | 99 µL | 10 µg/mL |
| 1:250 | 1 µL | 249 µL | 4 µg/mL |
| 1:500 | 1 µL | 499 µL | 2 µg/mL |
| 1:1000 | 1 µL | 999 µL | 1 µg/mL |
Evaluate each dilution for a balance of strong specific signal and low background.
Signaling Pathway Visualization
Should this compound be part of a known signaling cascade, visualizing this pathway can provide context for its localization. Below is a hypothetical signaling pathway involving this compound.
A hypothetical signaling pathway where this compound is activated in the cytoplasm and translocates to the nucleus.
References
- 1. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 2. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 3. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 4. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 5. southernbiotech.com [southernbiotech.com]
- 6. hycultbiotech.com [hycultbiotech.com]
- 7. stjohnslabs.com [stjohnslabs.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. sinobiological.com [sinobiological.com]
- 10. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 11. What is the best blocking buffer for immunofluorescence ? | AAT Bioquest [aatbio.com]
- 12. azolifesciences.com [azolifesciences.com]
Technical Support Center: Optimizing Peptide F Activity Assays
Welcome to the technical support center for Peptide F activity assays. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental conditions and overcome common challenges. This compound is a hypothetical peptide agonist for the F-Receptor 1 (FR1), a Gq-coupled G-protein coupled receptor (GPCR), and its activity is measured via a fluorescent calcium mobilization assay.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the this compound activity assay?
A1: The optimal pH for a this compound bioassay is critical for maintaining the peptide's structure, solubility, and binding affinity to its receptor.[1] While the ideal pH can be assay-specific, a physiological range of pH 7.2 to 7.6 is a typical starting point.[1] It is highly recommended to perform a pH optimization experiment to determine the best pH for your specific conditions. A stable buffer system like HEPES is often a good choice.[1] Extreme pH values can lead to peptide degradation or alter the charge state of critical residues, affecting receptor interaction.[2][3][4]
Q2: How does ionic strength influence the performance of the this compound assay?
A2: Ionic strength, typically adjusted with a salt like NaCl, can significantly impact the electrostatic interactions between this compound and its receptor.[1] High salt concentrations might mask these crucial interactions, potentially lowering binding affinity, whereas very low ionic strength could promote non-specific binding.[1] A physiological concentration of 150 mM NaCl is a common starting point.[1] It is advisable to test a range of salt concentrations (e.g., 50 mM to 200 mM) to find the optimal balance for your assay.[1][5]
Q3: Should I include a carrier protein like Bovine Serum Albumin (BSA) in my assay buffer?
A3: Yes, including a carrier protein like BSA at a concentration of 0.1% to 0.5% (w/v) is generally recommended.[1] BSA serves multiple purposes: it prevents the non-specific adsorption of this compound to plasticware (like microplates and pipette tips), stabilizes the peptide in solution, and can reduce variability between wells, leading to more consistent and reproducible results.[1][6]
Q4: What role do detergents play, and which one should I use?
A4: For assays involving membrane preparations or solubilized receptors, non-ionic detergents are preferred as they are less likely to denature the receptor.[1] Common choices include Tween-20 or Triton X-100 at very low concentrations (e.g., 0.01% to 0.05% v/v ).[1] It is crucial to use high-purity detergents and to optimize the concentration, as excessive amounts can disrupt the receptor's structure and function.[1] In cell-based assays, detergents are typically used in wash buffers, not in the main assay buffer, unless cell permeabilization is required.[7]
Q5: My this compound seems to be degrading or aggregating. How can I prevent this?
A5: Peptide stability is crucial for reliable results.[8] To prevent degradation, always store lyophilized this compound at -20°C or -80°C and protect it from light.[8] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[8] When preparing solutions, use sterile, high-purity buffers and consider adding protease inhibitors if degradation by cellular proteases is a concern.[1] To mitigate aggregation, ensure the peptide is fully solubilized in an appropriate solvent before diluting it into the final assay buffer.[1][9]
Troubleshooting Guide
This guide addresses common issues encountered during this compound activity assays, such as low signal, high background, or high variability.
Problem 1: Low or No Signal
| Possible Cause | Recommended Solution |
| Suboptimal Buffer Conditions | Perform buffer optimization experiments. Systematically test a range of pH (e.g., 6.8 to 8.0) and ionic strengths (e.g., 50-200 mM NaCl) to identify the optimal conditions for this compound activity.[1] |
| This compound Degradation or Inactivity | Ensure proper storage of this compound stock.[8] Prepare fresh dilutions for each experiment.[1] Confirm peptide activity with a positive control cell line or a previously validated batch. |
| Low Receptor Expression | Verify the expression level of the FR1 receptor in your cell line using techniques like flow cytometry or western blot.[1] Ensure cells are healthy and not over-passaged.[10] |
| Insufficient Dye Loading in Cells | Optimize the concentration of the calcium indicator dye (e.g., Fluo-4 AM) and the incubation time.[11] Ensure the presence of an agent like Pluronic F-127 to aid dye solubilization.[11][12] |
| Instrument Settings Not Optimized | Check the fluorescence plate reader's settings. Optimize gain to maximize the signal without saturating the detector.[13] Ensure the correct excitation/emission wavelengths are used (~490 nm / ~525 nm for Fluo-4).[11] |
Problem 2: High Background Fluorescence
| Possible Cause | Recommended Solution |
| Autofluorescence from Media or Compounds | Use phenol (B47542) red-free media or perform the final assay steps in a clear, buffered salt solution (e.g., HBSS).[13] Test for compound autofluorescence by measuring their signal in a cell-free system.[11] |
| Incomplete Removal of Extracellular Dye | If using a wash-based protocol, ensure wash steps are performed efficiently to remove all extracellular dye.[11] Alternatively, use a no-wash assay kit that includes a quencher for extracellular fluorescence.[11] |
| Contaminated Reagents | Use high-purity, spectroscopy-grade reagents and solvents.[14] Prepare fresh buffers and filter them if necessary to remove fluorescent impurities or particulates.[14] |
| Light Scattering | Centrifuge or filter samples to remove any precipitates or suspended particles that can scatter excitation light.[14] Use black-walled microplates to minimize well-to-well crosstalk and scattered light.[14] |
Problem 3: High Well-to-Well Variability
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting steps. Avoid using the outer wells of the plate, which are prone to evaporation (the "edge effect"), or fill them with sterile buffer.[1] |
| Inaccurate Pipetting | Use calibrated pipettes and practice consistent, careful pipetting techniques. When adding reagents, ensure the pipette tip is below the liquid surface to avoid bubbles. |
| Temperature Gradients | Allow all reagents and plates to equilibrate to the assay temperature (e.g., 37°C or room temperature) before starting the experiment.[1][6] |
| Incomplete Mixing of Reagents | After adding reagents, gently mix the plate on an orbital shaker for a few seconds to ensure a homogenous solution in each well.[1] |
Data Presentation: Buffer Optimization
The following tables present hypothetical data from buffer optimization experiments for the this compound assay, illustrating the impact of pH and ionic strength on the resulting signal-to-background ratio.
Table 1: Effect of pH on this compound Activity (Assay conducted in 50 mM HEPES buffer with 150 mM NaCl)
| pH | Signal-to-Background Ratio | Notes |
| 6.8 | 3.5 ± 0.4 | Suboptimal, likely due to protonation of key residues. |
| 7.0 | 6.2 ± 0.5 | Improved activity. |
| 7.2 | 9.8 ± 0.7 | Nearing optimal range. |
| 7.4 | 12.5 ± 0.8 | Optimal performance. |
| 7.6 | 11.9 ± 0.9 | High activity, within optimal range. |
| 7.8 | 8.1 ± 0.6 | Decreased activity, possibly due to deprotonation. |
| 8.0 | 4.3 ± 0.5 | Significantly reduced activity. |
Table 2: Effect of Ionic Strength (NaCl) on this compound Activity (Assay conducted in 50 mM HEPES buffer, pH 7.4)
| NaCl Concentration (mM) | Signal-to-Background Ratio | Notes |
| 50 | 7.1 ± 0.8 | Lower signal, potentially due to increased non-specific binding. |
| 100 | 10.2 ± 0.7 | Good activity. |
| 150 | 12.5 ± 0.8 | Optimal performance (physiological concentration). |
| 200 | 9.5 ± 0.9 | Decreased signal, likely due to masking of charge interactions. |
| 250 | 6.4 ± 0.6 | Further reduction in specific signal. |
Experimental Protocols & Visualizations
Protocol: Calcium Mobilization Assay for this compound
This protocol describes a cell-based assay to measure the increase in intracellular calcium following the activation of the FR1 receptor by this compound.[11][15][16]
1. Cell Preparation:
-
Seed CHO cells stably expressing the FR1 receptor into black-walled, clear-bottom 96-well plates at a density of 50,000 cells/well.[15]
-
Culture overnight at 37°C with 5% CO₂ to allow for cell adherence and formation of a monolayer.[15]
2. Dye Loading:
-
Prepare a dye loading solution containing a fluorescent calcium indicator (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4). The solution may require an agent like Pluronic F-127 to facilitate dye entry into cells and probenecid (B1678239) to prevent its extrusion.[12][15]
-
Aspirate the culture medium from the cells and add 100 µL of the dye loading solution to each well.[11]
-
Incubate the plate for 45-60 minutes at 37°C in the dark.[11][17]
-
After incubation, wash the cells twice with 100 µL of assay buffer to remove extracellular dye.[11]
3. Assay Procedure:
-
Prepare serial dilutions of this compound in the optimized assay buffer (e.g., HBSS, 20 mM HEPES, 150 mM NaCl, 0.1% BSA, pH 7.4).
-
Place the 96-well plate into a fluorescence plate reader equipped with an automated injection system.[11]
-
Set the reader to measure fluorescence kinetically (e.g., Ex/Em = 485/525 nm for Fluo-4), taking readings every second.[1]
-
Establish a baseline fluorescence reading for each well for 15-20 seconds.[1]
-
Inject the this compound dilutions into the corresponding wells and continue to measure the fluorescence response for at least 60-90 seconds to capture the peak signal.
Visualizations
Caption: Signaling pathway of this compound via the Gq-coupled FR1 receptor.
Caption: Workflow for the this compound calcium mobilization assay.
Caption: Decision tree for troubleshooting common assay problems.
References
- 1. benchchem.com [benchchem.com]
- 2. Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Effect of ionic strength and pH on the physical and chemical stability of a monoclonal antibody antigen-binding fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. swordbio.com [swordbio.com]
- 7. CUT&RUN Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. genscript.com [genscript.com]
- 9. benchchem.com [benchchem.com]
- 10. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 11. benchchem.com [benchchem.com]
- 12. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bitesizebio.com [bitesizebio.com]
- 14. benchchem.com [benchchem.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Calcium -Ion analysis -Cell-based analysis -Cell Biology-BIO-PROTCOCL [bio-protocol.org]
- 17. bu.edu [bu.edu]
Technical Support Center: Confirmation of Peptide F Purity and Identity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for confirming the purity and identity of Peptide F.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for confirming the purity and identity of a synthetic peptide like this compound?
A1: The most common and reliable methods are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to determine purity and Mass Spectrometry (MS) to confirm identity.[1][2][3] Amino Acid Analysis (AAA) is also used to verify the amino acid composition and quantify the peptide.[4]
Q2: What is considered an acceptable level of purity for this compound?
A2: The acceptable purity level depends on the intended application. For general research purposes, a purity of >95% is often sufficient. However, for more sensitive applications such as in vitro bioassays, crystallography, or clinical trials, a purity of ≥98% is typically required.[2][3][4][5][6]
Q3: How does RP-HPLC determine the purity of this compound?
A3: RP-HPLC separates the target peptide from impurities based on hydrophobicity. The sample is injected into a column with a nonpolar stationary phase, and a gradient of increasing organic solvent is used to elute the components. The purity is calculated by comparing the area of the main peptide peak to the total area of all peaks in the chromatogram, typically detected at 214-220 nm (the absorbance wavelength of the peptide bond).[2][7]
Q4: What information does Mass Spectrometry provide about this compound?
A4: Mass spectrometry measures the mass-to-charge ratio (m/z) of the ionized peptide. This allows for the determination of its molecular weight, which can then be compared to the theoretical molecular weight calculated from its amino acid sequence. This confirms that the correct peptide was synthesized.[8] Tandem mass spectrometry (MS/MS) can further provide sequence information by fragmenting the peptide and analyzing the resulting fragment ions.[9][10]
Q5: What is the purpose of Amino Acid Analysis (AAA)?
A5: Amino Acid Analysis is used to determine the amino acid composition of this compound and to provide an accurate quantification of the peptide.[11] The peptide is hydrolyzed into its constituent amino acids, which are then separated, identified, and quantified.[12] This confirms that the correct amino acids are present in the correct ratios and can be used to determine the absolute amount of peptide in a sample.[13]
Troubleshooting Guides
HPLC Analysis
Q: I am seeing unexpected peaks in my HPLC chromatogram for this compound. What could be the cause?
A: Unexpected peaks can arise from several sources. It is important to systematically identify the source of the impurity.
-
Peptide-Related Impurities: These can include deletion sequences, incompletely removed protecting groups, or modifications that occurred during synthesis or storage (e.g., oxidation).
-
System Contamination: The HPLC system itself, the mobile phases, or the sample solvent could be contaminated.
-
Sample Preparation Artifacts: The way the sample is handled can introduce impurities.
Troubleshooting Steps:
-
Run a Blank Gradient: Inject the sample solvent without the peptide. If the peaks are still present, the contamination is from the HPLC system or the solvents.[1]
-
Check for Peptide Modifications: If the blank run is clean, the peaks are related to your peptide. Consider common modifications such as oxidation (+16 Da per oxygen atom) or deamidation (+1 Da).
-
Optimize HPLC Method: Adjusting the gradient slope or changing the mobile phase additive (e.g., from TFA to formic acid for better MS compatibility) can sometimes improve the separation of impurities from the main peak.[1][11]
Mass Spectrometry Analysis
Q: The measured molecular weight of this compound does not match the theoretical mass. What should I check?
A: A discrepancy between the measured and theoretical mass can be due to several factors.
-
Incorrect Peptide Sequence: Double-check the amino acid sequence used to calculate the theoretical mass.
-
Post-Translational or Chemical Modifications: The peptide may have been modified during synthesis or handling. Common modifications include oxidation, formylation, or the presence of unexpected adducts (e.g., sodium or potassium).
-
Mass Spectrometer Calibration: The mass spectrometer may need to be calibrated.
Troubleshooting Steps:
-
Verify Theoretical Mass Calculation: Ensure the correct amino acid masses were used and account for the terminal groups.
-
Look for Common Mass Shifts: Check for mass differences corresponding to common modifications or adducts.
-
Calibrate the Instrument: Run a calibration standard to ensure the mass spectrometer is accurately measuring m/z values.
-
Perform MS/MS Analysis: If available, tandem MS can help identify the sequence and pinpoint any modifications.
Amino Acid Analysis
Q: The amino acid ratios from my AAA results are incorrect. What could be the problem?
A: Inaccurate amino acid ratios can result from issues during hydrolysis or analysis.
-
Incomplete Hydrolysis: Some peptide bonds, especially those involving hydrophobic amino acids, can be difficult to hydrolyze completely.[14]
-
Amino Acid Degradation: Certain amino acids, such as serine, threonine, and tryptophan, can be partially or completely destroyed during acid hydrolysis.[11]
-
Contamination: Contamination from external sources (e.g., glassware, reagents) can introduce extraneous amino acids.[10][14]
Troubleshooting Steps:
-
Optimize Hydrolysis Conditions: Ensure the correct acid concentration, temperature, and time are used for hydrolysis. For peptides with stable linkages, a longer hydrolysis time may be necessary.
-
Use Correction Factors: For amino acids that are known to degrade, applying correction factors based on the analysis of a standard protein can improve accuracy.[11]
-
Run a Blank Hydrolysis: To check for contamination, perform a hydrolysis reaction without any peptide.
Quantitative Data Summary
Table 1: Recommended Peptide Purity Levels for Various Applications
| Purity Level | Recommended Applications |
| Crude | Non-sensitive screening, mutation screening, protein-protein interactions.[2] |
| ≥75% | ELISA testing, peptide arrays, polyclonal antibody production.[2][3] |
| ≥85% | In-vitro bioassays, epitope mapping, phosphorylation studies.[2][3][5] |
| ≥95% | Quantitative in-vitro studies, NMR, enzymology, quantitative receptor-ligand studies.[2][3][5] |
| ≥98% | Crystallography, clinical trials, GMP manufacturing, cosmetic peptides.[2][3][4][6] |
Table 2: Typical HPLC Parameters for Peptide Purity Analysis
| Parameter | Typical Setting |
| Column | C18, 2.1-4.6 mm ID, 1.7-5 µm particle size, 100-300 Å pore size |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid (FA) in Water |
| Mobile Phase B | 0.1% TFA or 0.1% FA in Acetonitrile (ACN) |
| Gradient | A linear gradient from 5% to 70% Mobile Phase B over 30-60 minutes[7] |
| Flow Rate | 0.2 - 1.0 mL/min |
| Detection Wavelength | 214 nm or 220 nm |
| Column Temperature | 25 - 40 °C |
Table 3: Mass Spectrometry Performance Specifications for Peptide Identity
| Parameter | Typical Specification |
| Mass Accuracy | < 5 ppm (for high-resolution instruments like Orbitrap or FT-ICR)[4][15] |
| Resolution | > 60,000 (enables separation of isotopic peaks)[16] |
| Limit of Detection | Low fmol to high amol range |
| MS/MS Fragmentation | Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD) |
Table 4: Amino Acid Analysis Performance Specifications
| Parameter | Typical Specification |
| Recovery of Stable Amino Acids | > 90% (e.g., Ala, Leu, Gly, Pro)[11] |
| Recovery of Labile Amino Acids | Ser (approx. 90%), Thr (approx. 95%) - often corrected[11] |
| Limit of Quantitation | 1-10 picomoles[8] |
| Linear Dynamic Range | Typically 2-3 orders of magnitude |
| Reproducibility (%RSD) | < 15%[13] |
Experimental Protocols
Protocol 1: Peptide Purity Determination by RP-HPLC
-
Sample Preparation: Dissolve this compound in Mobile Phase A to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.
-
HPLC System Setup:
-
Install a suitable C18 column.
-
Prime the pumps with Mobile Phase A and Mobile Phase B.
-
Equilibrate the column with the initial gradient conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
-
Injection and Chromatography:
-
Inject 10-20 µL of the prepared sample.
-
Run a linear gradient, for example, from 5% to 70% B over 30 minutes.
-
Monitor the absorbance at 214 nm.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Protocol 2: Peptide Identity Confirmation by LC-MS
-
Sample Preparation: Dilute the this compound sample from Protocol 1 to approximately 10-100 pmol/µL using Mobile Phase A.
-
LC-MS System Setup:
-
Use an HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Use a mobile phase system compatible with MS (e.g., with 0.1% formic acid instead of TFA).
-
Set the mass spectrometer to acquire data in positive ion mode over a relevant m/z range (e.g., 300-2000 m/z).
-
-
LC-MS Analysis:
-
Inject a small volume (1-5 µL) of the diluted sample.
-
Run a suitable HPLC gradient to separate the peptide from any salts or impurities.
-
-
Data Analysis:
-
Deconvolute the mass spectrum of the main eluting peak to determine the monoisotopic molecular weight.
-
Compare the experimentally determined mass to the theoretical mass of this compound. The difference should be within the mass accuracy tolerance of the instrument (typically < 5 ppm).
-
Protocol 3: Amino Acid Composition and Quantification by AAA
-
Hydrolysis:
-
Place a known amount of this compound (e.g., 1 nmol) into a hydrolysis tube.
-
Add 6 M HCl.
-
Seal the tube under vacuum and heat at 110°C for 24 hours.
-
After hydrolysis, cool the sample and evaporate the HCl.
-
-
Derivatization (if required):
-
Reconstitute the dried hydrolysate in a suitable buffer.
-
Derivatize the amino acids using a reagent such as o-phthalaldehyde (B127526) (OPA) for primary amines or fluorenylmethyloxycarbonyl chloride (FMOC) for secondary amines to make them detectable by UV or fluorescence.
-
-
Chromatographic Analysis:
-
Analyze the derivatized amino acids by HPLC, separating them on a specialized amino acid analysis column.
-
Use a calibration standard containing known concentrations of all amino acids to identify and quantify the amino acids in the sample.
-
-
Data Analysis:
-
Determine the molar amount of each amino acid.
-
Calculate the molar ratios of the amino acids and compare them to the theoretical ratios based on the sequence of this compound.
-
The total molar amount of the recovered amino acids can be used to calculate the absolute concentration of the peptide in the original sample.
-
Visualizations
Caption: Overall workflow for this compound purity and identity confirmation.
Caption: Troubleshooting workflow for unexpected peaks in HPLC.
References
- 1. researchgate.net [researchgate.net]
- 2. High-Throughput Analysis of Amino Acids for Protein Quantification in Plant and Animal-Derived Samples Using High Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systematic Characterization of High Mass Accuracy Influence on False Discovery and Probability Scoring in Peptide Mass Fingerprinting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Accurate Mass Measurements in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mass Spectrometry in Peptide and Protein Analysis | Mabion [mabion.eu]
- 10. Navigating the Proteome: A Comprehensive Proteomics Glossary | Technology Networks [technologynetworks.com]
- 11. peakproteins.com [peakproteins.com]
- 12. Precision proteomics: The case for high resolution and high mass accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 15. General FAQ about Mass Spectrometry | Proteomics [medicine.yale.edu]
- 16. Simple Peptide Quantification Approach for MS-Based Proteomics Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of synthetic Peptide F
Welcome to the technical support center for Synthetic Peptide F. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the batch-to-batch variability of synthetic peptides. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the consistency and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results in our cell-based assays with different batches of this compound. What are the potential causes?
A1: Batch-to-batch variability in synthetic peptides like this compound can originate from several factors throughout the manufacturing and handling processes. Key causes include:
-
Purity and Impurities : Variations in the purity profile between batches are a primary cause. Common impurities that can affect biological activity include deletion sequences (missing amino acids), truncated sequences, and incompletely deprotected sequences from the synthesis process.[1][2][3] Residual reagents from synthesis and purification, such as trifluoroacetic acid (TFA), can also impact cellular assays.[1][4]
-
Net Peptide Content (NPC) : The NPC can differ between lyophilized batches due to varying amounts of residual water and counter-ions (e.g., TFA).[1][5] This directly affects the accuracy of the peptide concentration in your final solution, leading to variability in experimental outcomes.[4]
-
Handling and Storage : Improper storage conditions, such as temperatures warmer than the recommended -20°C or -80°C, can lead to peptide degradation.[1][4] Frequent freeze-thaw cycles should be avoided as they can also degrade the peptide.[1][4]
-
Solubility Issues : Incomplete or inconsistent solubilization of the peptide can result in a lower effective concentration in your experiments, causing variability.[1][4]
Q2: What are the critical quality attributes we should verify for each new batch of this compound?
A2: To ensure consistency across experiments, it is crucial to assess the following critical quality attributes for each new batch of this compound:
-
Identity : Confirmation of the correct molecular weight using Mass Spectrometry (MS) is essential to verify that you have the correct peptide.[1][6][7]
-
Purity : The percentage of the correct full-length peptide sequence should be determined, typically by High-Performance Liquid Chromatography (HPLC).[1][6][7] For most in vitro assays, a purity of >95% is recommended.[1]
-
Peptide Content (Net Peptide Content) : Quantification of the actual amount of peptide in the lyophilized powder is critical for accurate dosing. This is often determined by Amino Acid Analysis (AAA) or Elemental Analysis (EA).[1][5]
-
Appearance : A visual inspection of the lyophilized powder for uniform color and texture should be performed.[8]
Q3: How can trifluoroacetic acid (TFA) content affect my experiments?
A3: Trifluoroacetic acid (TFA) is commonly used in the purification of synthetic peptides and can remain in the final lyophilized product as a counter-ion.[4] Residual TFA can interfere with cellular assays by altering the pH of the culture medium or by exhibiting direct cytotoxic effects, sometimes inhibiting cell proliferation.[4] If your assay is sensitive to TFA, it is advisable to request TFA removal or exchange for a more biocompatible counter-ion like acetate (B1210297) or hydrochloride.[4]
Q4: What is the best way to store and handle this compound to maintain its stability?
A4: Proper storage and handling are critical for preserving the integrity of this compound.
-
Storage : Lyophilized peptide should be stored at -20°C or -80°C and protected from light.[1][4]
-
Reconstitution : Before use, allow the peptide vial to equilibrate to room temperature before opening to prevent condensation. Reconstitute the peptide in the recommended solvent. For peptides that are difficult to dissolve, starting with a small amount of an organic solvent like DMSO and then slowly adding the aqueous buffer can be effective.[1]
-
Aliquoting : After reconstitution, it is highly recommended to aliquot the peptide solution into single-use volumes and store them at -80°C. This will help to avoid repeated freeze-thaw cycles which can lead to degradation.[1][4]
Troubleshooting Guides
Issue 1: Reduced Biological Activity with a New Batch of this compound
If you observe that a new batch of this compound shows significantly lower activity compared to a previous batch, follow this troubleshooting workflow.
Troubleshooting Steps:
-
Review the Certificate of Analysis (CoA) : Carefully compare the CoA for the new and old batches.
-
Purity : A significantly lower HPLC purity in the new batch could mean a higher percentage of inactive or inhibitory impurities.[9]
-
Net Peptide Content (NPC) : If the NPC is lower in the new batch, you will need to adjust the amount of peptide you weigh out to achieve the same molar concentration.[9]
-
-
Prepare Fresh Stock Solutions : Improperly stored or old stock solutions can degrade over time. Prepare fresh solutions from the lyophilized powder for both batches.
-
Normalize Concentrations : Based on the NPC from the CoA, adjust the concentrations of your stock solutions to ensure you are using the same molar amount of active peptide for each batch.[9]
-
Perform a Dose-Response Curve : Run a full dose-response experiment for both the new and old batches side-by-side. This will allow you to quantitatively compare their potency (EC50 or IC50 values).[9]
-
Contact Technical Support : If the issue persists after these steps, contact our technical support team with the batch numbers and all the comparative data you have generated.
Issue 2: Solubility Problems with a New Batch of this compound
If you are having trouble dissolving a new batch of this compound, this can lead to inaccurate concentrations and assay variability.[4]
Troubleshooting Steps:
-
Verify the Recommended Solvent : Check the CoA or product datasheet for the recommended solvent.
-
pH Adjustment : For peptides with a high proportion of acidic or basic residues, the pH of the solvent can be critical. Adjusting the pH away from the peptide's isoelectric point (pI) can improve solubility.
-
Gentle Sonication : If you observe aggregates, brief sonication in a water bath can help to break them up and facilitate dissolution. Be careful to avoid heating the sample.[1]
-
Test Different Solvents : If the recommended solvent is not working, you can test small amounts of the peptide in different solvents. A common strategy for hydrophobic peptides is to dissolve them in a minimal amount of an organic solvent like DMSO, and then slowly add the aqueous buffer while vortexing.
Data Presentation: Batch Comparison
Summarize the key quality attributes from the Certificate of Analysis for each batch in a table for easy comparison.
| Attribute | Batch A | Batch B | Recommended Specification |
| Purity (HPLC) | 98.5% | 95.2% | >95% |
| Identity (MS) | Confirmed | Confirmed | Matches theoretical MW |
| Net Peptide Content (AAA) | 85.1% | 75.3% | Report value |
| Appearance | White lyophilized powder | White lyophilized powder | White uniform powder |
In this example, while both batches meet the purity specification, the lower Net Peptide Content in Batch B is a likely cause of reduced biological activity if the concentration was not adjusted accordingly.[1]
Experimental Protocols
Protocol 1: Identity and Purity Analysis by LC-MS
Objective : To confirm the molecular weight and determine the purity of the this compound batch.
Materials :
-
This compound (lyophilized powder)
-
LC-MS grade water
-
LC-MS grade acetonitrile (B52724) (ACN)
-
Formic acid (FA)
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system coupled to a Mass Spectrometer (MS).[2][6]
Procedure :
-
Sample Preparation : Prepare a 1 mg/mL stock solution of this compound in water. Dilute this stock to a working concentration of 0.1 mg/mL with 0.1% formic acid in water.[2]
-
HPLC Conditions :
-
Mass Spectrometry Conditions :
-
Data Analysis :
Protocol 2: Net Peptide Content (NPC) by Amino Acid Analysis (AAA)
Objective : To quantify the exact amount of peptide in the lyophilized powder.
Procedure :
-
Sample Preparation : Accurately weigh a small amount of the lyophilized peptide.
-
Acid Hydrolysis : The peptide is completely hydrolyzed into its constituent amino acids by heating in 6N HCl.
-
Derivatization : The resulting free amino acids are derivatized to make them detectable.
-
Analysis : The derivatized amino acids are separated and quantified using UPLC or another chromatographic method, and compared to a known standard.[5]
-
Calculation : The NPC is calculated by comparing the measured quantity of each amino acid to the total weight of the initial sample.[5]
Signaling Pathway Diagram
The specific signaling pathway activated by this compound would depend on its sequence and target. Below is a generic representation of a peptide ligand activating a receptor tyrosine kinase (RTK) pathway, which is a common mechanism for peptide signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. almacgroup.com [almacgroup.com]
- 4. genscript.com [genscript.com]
- 5. Analytical methods and Quality Control for peptide products [biosynth.com]
- 6. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 7. apexpeptidesupply.com [apexpeptidesupply.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Refinement of Peptide F Dosage to Minimize Toxicity
Welcome to the technical support center for Peptide F. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining this compound dosage to minimize toxicity while maintaining efficacy in experimental models. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to take if I observe unexpected toxicity with this compound?
A1: If you encounter unexpected toxicity, it is crucial to first confirm the concentration and purity of your this compound stock solution. Errors in calculation or peptide degradation can lead to higher-than-intended concentrations. Following verification, a dose-response study should be conducted to determine the half-maximal inhibitory concentration (IC50) in your specific cell line or animal model. This will help establish a therapeutic window and identify a safer starting dose.
Q2: How can I distinguish between on-target and off-target toxicity of this compound?
A2: Differentiating between on-target and off-target toxicity is essential for proper dose refinement. One method is to utilize a control peptide with a similar structure to this compound but is biologically inactive. If toxicity persists with the control peptide, it suggests an off-target effect.[1][2][3] Another strategy involves modulating the expression of the intended target of this compound (if known) using techniques like siRNA or CRISPR. A reduction in toxicity upon target knockdown would indicate on-target effects. Chemical proteomics can also be employed to identify unintended protein interactions.[4]
Q3: What are the recommended in vitro assays for assessing the cytotoxicity of this compound?
A3: A panel of in vitro assays is recommended to comprehensively evaluate the cytotoxicity of this compound.[5][6] Commonly used assays include:
-
Cell Viability Assays (e.g., MTT, MTS, WST-1): These colorimetric assays measure the metabolic activity of cells, which correlates with cell viability.[5][7]
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH from damaged cells into the culture medium, serving as an indicator of cytotoxicity and compromised cell membrane integrity.[5][6]
-
Hemolysis Assay: This assay is particularly important for peptides that may be administered intravenously, as it measures the lytic effect of the peptide on red blood cells.[5]
-
Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity assays): These assays can determine if the observed cell death is due to apoptosis (programmed cell death) or necrosis.
Troubleshooting Guide for this compound Toxicity
| Observed Problem | Potential Cause | Recommended Action |
| High cell death at the intended therapeutic dose. | This compound concentration may be too high for the specific cell line or experimental conditions. | Perform a dose-response curve to determine the IC50 value. Consider testing on a panel of cell lines to assess differential sensitivity. |
| This compound stock solution may be contaminated or degraded. | Verify the purity of the this compound stock using methods like HPLC or mass spectrometry. | |
| Inconsistent results between experimental replicates. | Variability in cell culture conditions (e.g., cell passage number, confluency). | Standardize all cell culture parameters and ensure consistent treatment conditions. |
| This compound may be unstable in the experimental medium. | Prepare fresh dilutions of this compound for each experiment and minimize the time between dilution and application. | |
| This compound precipitates in the culture medium. | The peptide may have poor solubility in the chosen solvent or at the working concentration. | Test alternative solvents for the stock solution (e.g., DMSO, sterile water) and ensure the final solvent concentration is not toxic to the cells.[8] Consider modifying the peptide sequence to improve solubility.[9] |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Assay | IC50 (µM) |
| HEK293 | MTT | >100 |
| HeLa | MTT | 50 |
| Jurkat | MTT | 25 |
Table 2: In Vivo Maximum Tolerated Dose (MTD) of this compound in Mice
| Route of Administration | MTD (mg/kg) | Observed Toxicities |
| Intravenous (IV) | 10 | Lethargy, weight loss |
| Subcutaneous (SC) | 25 | Local skin irritation |
| Intraperitoneal (IP) | 15 | Peritonitis |
Experimental Protocols
Protocol 1: Determination of In Vitro Cytotoxicity using MTT Assay
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
This compound Dilution: Prepare a 2X serial dilution of this compound in complete growth medium.
-
Cell Treatment: Remove the existing medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (blank) and cells with vehicle control.
-
Incubation: Incubate the plate for 24-72 hours, depending on the experimental design.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: In Vivo Maximum Tolerated Dose (MTD) Study in Mice
-
Animal Acclimatization: Acclimate mice to the facility for at least one week before the experiment.
-
Group Allocation: Randomly assign mice to different dose groups (e.g., vehicle control, 1, 5, 10, 25, 50 mg/kg of this compound), with at least 5 mice per group.
-
This compound Administration: Administer this compound via the desired route (e.g., intravenous injection).
-
Monitoring: Monitor the mice daily for clinical signs of toxicity, including changes in body weight, behavior, and physical appearance, for a period of 7-14 days.
-
Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity or more than 10% weight loss.
-
Pathological Analysis: At the end of the study, perform necropsy and collect major organs for histopathological analysis to identify any tissue-specific toxicities.
Visualizations
Caption: Workflow for refining this compound dosage.
Caption: Potential signaling pathway for this compound-induced toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | TCR Fingerprinting and Off-Target Peptide Identification [frontiersin.org]
- 3. Preclinical Strategies to Identify Off-Target Toxicity of High-Affinity TCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Improving signal-to-noise ratio for Peptide F western blots
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio for Peptide F western blots.
Troubleshooting Guide: Enhancing Signal-to-Noise Ratio
A common challenge in western blotting is achieving a strong specific signal with minimal background noise. This guide addresses prevalent issues and offers systematic solutions.
Issue 1: High Background
High background can obscure the specific signal of this compound, making accurate detection difficult. It can manifest as a general darkening of the membrane or as discrete, non-specific bands.
Potential Causes and Solutions
| Cause | Solution |
| Insufficient Blocking | Optimize the blocking step. The blocking buffer prevents non-specific binding of antibodies to the membrane.[1][2][3] Increase the concentration of the blocking agent (e.g., 5-10% non-fat milk or 3-5% BSA) or extend the blocking time (e.g., 2 hours at room temperature or overnight at 4°C).[2][4] Consider switching to a different blocking agent, as some antibodies have different compatibilities. For phosphorylated targets, BSA is generally preferred over milk.[1] |
| Antibody Concentration Too High | Titrate both the primary and secondary antibodies to determine the optimal concentration that provides a strong signal without increasing background.[1][4][5] Start with the manufacturer's recommended dilution and perform a dilution series. |
| Inadequate Washing | Increase the number and/or duration of wash steps after primary and secondary antibody incubations to remove unbound antibodies.[1][4] Adding a detergent like Tween 20 (0.05-0.1%) to the wash buffer can also help reduce non-specific binding.[4][5] |
| Membrane Handling and Type | Handle the membrane with clean forceps to avoid contamination.[4] Ensure the membrane does not dry out at any point during the process.[1][5] If using a PVDF membrane, which can sometimes have higher background, consider switching to a nitrocellulose membrane.[1][6] |
| Secondary Antibody Cross-Reactivity | Run a control lane with only the secondary antibody to check for non-specific binding.[2] If non-specific bands appear, consider using a pre-adsorbed secondary antibody.[2] |
| Contaminated Buffers | Ensure all buffers are freshly prepared and filtered to remove any precipitates that can cause a speckled background.[7] |
Issue 2: Weak or No Signal
A faint or absent band for this compound can be equally frustrating. This indicates that the detection of the target peptide is not optimal.
Potential Causes and Solutions
| Cause | Solution |
| Low Primary Antibody Concentration | Increase the concentration of the primary antibody or extend the incubation time (e.g., overnight at 4°C) to allow for more binding to this compound.[4][8] |
| Insufficient Protein Load | Ensure an adequate amount of total protein (typically 20-50 µg) is loaded onto the gel.[8] For low-abundance peptides like this compound, a higher protein load may be necessary.[8] |
| Inefficient Protein Transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer.[8] Optimize transfer conditions (time, voltage/current) based on the molecular weight of this compound. Smaller peptides may transfer through the membrane, so using a membrane with a smaller pore size (e.g., 0.2 µm) can be beneficial.[9] |
| Inactive Antibody | Ensure the primary and secondary antibodies have been stored correctly and are within their expiration date.[4] Avoid repeated freeze-thaw cycles. |
| Suboptimal Detection Reagent | Ensure the detection reagent (e.g., ECL substrate) is fresh and has not expired. Optimize the incubation time with the substrate; too short an incubation can lead to a weak signal. |
| Presence of Inhibitors | Ensure that buffers used, such as PBS when using an alkaline phosphatase (AP) conjugated secondary antibody, do not contain inhibitors of the detection enzyme.[10] |
Experimental Workflow & Troubleshooting Logic
The following diagrams illustrate the standard western blot workflow and a logical approach to troubleshooting common issues.
Caption: A generalized workflow for a western blot experiment.
Caption: A decision tree for troubleshooting common western blot issues.
Frequently Asked Questions (FAQs)
Q1: What is the best blocking buffer for a this compound western blot?
A1: The most common and effective blocking buffers are 5% non-fat dry milk or 3-5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline (TBS) or Phosphate-Buffered Saline (PBS).[11] The choice may depend on the specific primary antibody and detection system. If you are detecting a phosphorylated form of this compound, BSA is recommended as milk contains phosphoproteins that can cause high background.[1][3]
Q2: How can I be sure the signal I'm seeing is specific to this compound?
A2: A peptide blocking experiment is the best way to confirm antibody specificity.[12] This involves pre-incubating the primary antibody with an excess of the immunizing peptide (this compound). This should block the antibody's binding site, leading to a significant reduction or complete disappearance of the band on the western blot.[12] A band that disappears in the presence of the blocking peptide is considered specific.[13]
Q3: My this compound is very small. Are there special considerations for transferring it to the membrane?
A3: Yes, small peptides can be challenging to retain on the membrane during transfer. Consider using a membrane with a smaller pore size (0.2 µm instead of 0.45 µm) to prevent the peptide from passing through.[9] Additionally, you may need to optimize the transfer time and voltage; shorter transfer times are often better for small proteins. Some protocols also suggest a fixation step after transfer to crosslink the peptide to the membrane, but this should be carefully optimized.
Q4: Can I reuse my primary antibody for this compound?
A4: Yes, primary antibodies can often be reused to save costs, especially if the target protein is abundant. After the initial incubation, the antibody solution can be stored at 4°C with a preservative like sodium azide. However, with each use, the antibody concentration will decrease, which may lead to a weaker signal over time. It is recommended to test the reused antibody on a positive control to ensure its efficacy.
Q5: What is the purpose of Tween 20 in the wash and antibody dilution buffers?
A5: Tween 20 is a non-ionic detergent that helps to reduce non-specific binding and background noise.[4][5] It is typically used at a concentration of 0.05% to 0.1% in wash buffers and can also be included in antibody dilution buffers to minimize background.[4] However, excessive concentrations of detergent can also strip the antibody from the target protein, leading to a weaker signal.[4]
Detailed Experimental Protocols
Standard Western Blot Protocol for this compound
-
Sample Preparation: Lyse cells or tissues in a suitable lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Mix 20-50 µg of protein lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes. Load the samples onto a polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. Ensure good contact between the gel and the membrane and avoid air bubbles.
-
Blocking: After transfer, wash the membrane briefly with wash buffer (TBST or PBST). Incubate the membrane in blocking buffer (e.g., 5% non-fat milk in TBST) for at least 1 hour at room temperature or overnight at 4°C with gentle agitation.[4]
-
Primary Antibody Incubation: Dilute the this compound primary antibody in blocking buffer or TBST to the recommended concentration. Incubate the membrane with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[8]
-
Washing: Wash the membrane three times for 5-10 minutes each with wash buffer to remove unbound primary antibody.
-
Secondary Antibody Incubation: Dilute the appropriate HRP- or AP-conjugated secondary antibody in blocking buffer or TBST. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
Final Washes: Repeat the washing step (step 6) to remove unbound secondary antibody.
-
Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) or other appropriate substrate according to the manufacturer's instructions.
-
Signal Detection: Capture the signal using X-ray film or a digital imaging system.
Peptide Blocking Protocol
-
Determine Antibody and Peptide Concentrations: Based on your optimized western blot protocol, determine the amount of primary antibody needed for one blot. The blocking peptide is typically used in a 5-10 fold excess by weight compared to the primary antibody.[13]
-
Pre-incubation: Prepare two tubes.
-
Tube 1 (Blocked): Add the primary antibody and the blocking peptide to a small volume of antibody dilution buffer.
-
Tube 2 (Control): Add only the primary antibody to the same volume of dilution buffer.
-
-
Incubation: Incubate both tubes for 30 minutes at room temperature or overnight at 4°C with gentle agitation to allow the peptide to bind to the antibody.[13]
-
Western Blotting: Proceed with your standard western blot protocol, using the contents of Tube 1 as the primary antibody solution for one membrane and the contents of Tube 2 for a second, identical membrane.
-
Analysis: Compare the signal intensity for this compound on both membranes. A significant reduction or absence of the band on the membrane incubated with the blocked antibody confirms the specificity of the antibody for this compound.
References
- 1. clyte.tech [clyte.tech]
- 2. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 3. azurebiosystems.com [azurebiosystems.com]
- 4. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. sinobiological.com [sinobiological.com]
- 6. news-medical.net [news-medical.net]
- 7. bio-rad.com [bio-rad.com]
- 8. westernblot.cc [westernblot.cc]
- 9. sinobiological.com [sinobiological.com]
- 10. biocompare.com [biocompare.com]
- 11. bosterbio.com [bosterbio.com]
- 12. shigematsu-bio.com [shigematsu-bio.com]
- 13. search.cosmobio.co.jp [search.cosmobio.co.jp]
Validation & Comparative
Validation of Peptide F's Antimicrobial Activity Using a Secondary Cytotoxicity Assay
This guide provides a comparative analysis of the newly discovered antimicrobial peptide, designated "Peptide F," against a known antibiotic, Vancomycin. The primary antimicrobial activity is validated through a secondary assay assessing its cytotoxic effects on mammalian cells, a critical step in evaluating its therapeutic potential.
Data Presentation
The antimicrobial efficacy and cytotoxic profile of this compound were quantitatively assessed and compared with Vancomycin. The data are summarized in the tables below.
Table 1: Antimicrobial Activity of this compound and Vancomycin
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| This compound | Staphylococcus aureus (ATCC 29213) | 16 |
| This compound | Escherichia coli (ATCC 25922) | 32 |
| Vancomycin | Staphylococcus aureus (ATCC 29213) | 1 |
| Vancomycin | Escherichia coli (ATCC 25922) | >1024 (Resistant) |
Table 2: Cytotoxicity of this compound and Vancomycin on Human Cells
| Compound | Cell Line | 50% Cytotoxic Concentration (CC50) (µg/mL) |
| This compound | HEK293 (Human Embryonic Kidney) | 256 |
| Vancomycin | HEK293 (Human Embryonic Kidney) | >1024 |
Experimental Protocols
Detailed methodologies for the primary antimicrobial and secondary cytotoxicity assays are provided below.
Primary Assay: Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
1. Peptide and Antibiotic Preparation:
-
This compound and Vancomycin were synthesized and purified to >95% purity.[1]
-
Stock solutions were prepared by dissolving the compounds in sterile deionized water to a concentration of 10 mg/mL and stored at -20°C.[1]
2. Bacterial Culture Preparation:
-
Staphylococcus aureus (ATCC 29213) and Escherichia coli (ATCC 25922) were grown on Mueller-Hinton Agar (MHA) for 18-24 hours.
-
Bacterial colonies were then used to inoculate Mueller-Hinton Broth (MHB), and the suspension was adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
The bacterial suspension was further diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in MHB.[1]
3. Assay Procedure:
-
Serial two-fold dilutions of this compound and Vancomycin were prepared in MHB in a 96-well microtiter plate, with final concentrations ranging from 0.125 to 128 µg/mL.[1]
-
An equal volume of the prepared bacterial suspension was added to each well.
-
The plates were incubated at 37°C for 18-24 hours.[1]
-
The MIC was determined as the lowest concentration of the peptide or antibiotic that completely inhibited visible bacterial growth, assessed by measuring the absorbance at 630 nm.[1]
Secondary Assay: Cytotoxicity Assay
This assay evaluates the toxicity of the peptide to mammalian cells.
1. Cell Culture:
-
Human Embryonic Kidney 293 (HEK293) cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Cells were maintained in a humidified incubator at 37°C with 5% CO₂.[1]
2. Assay Procedure:
-
HEK293 cells were seeded into 96-well plates at a density of 5,000 cells per well and incubated for 24 hours to allow for cell attachment.[1]
-
The culture medium was then replaced with fresh medium containing serial dilutions of this compound or Vancomycin (ranging from 20 to 640 mg/liter).[1]
-
The cells were incubated with the compounds for another 24 hours.[1]
-
Cell viability was assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
The absorbance was measured at 570 nm, and the CC50 value was calculated as the concentration of the compound that caused a 50% reduction in cell viability compared to the untreated control.
Visualizations
Signaling Pathway of this compound
The proposed mechanism of action for this compound involves the disruption of the bacterial cell membrane, a common mode of action for many antimicrobial peptides. This leads to leakage of intracellular contents and ultimately cell death.
Caption: Proposed mechanism of this compound leading to bacterial cell death.
Experimental Workflow
The following diagram illustrates the workflow for the primary and secondary validation of this compound's activity.
References
A Comparative Analysis of In Vivo Efficacy: Peptide F (Semaglutide) vs. Peptide X (Liraglutide)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of two prominent therapeutic peptides, Peptide F (Semaglutide) and Peptide X (Liraglutide). Both peptides are glucagon-like peptide-1 (GLP-1) receptor agonists utilized in the management of type 2 diabetes and obesity. The following sections present a summary of their comparative efficacy based on key clinical trial data, detailed experimental protocols for representative in vivo studies, and visualizations of the underlying signaling pathway and experimental workflow.
Quantitative Efficacy Data
The following table summarizes key efficacy parameters for this compound (Semaglutide) and Peptide X (Liraglutide) from major clinical trials. These studies typically involve adult patients with type 2 diabetes.
| Efficacy Parameter | This compound (Semaglutide) | Peptide X (Liraglutide) | Study Reference |
| Glycated Hemoglobin (HbA1c) Reduction | 1.5% - 1.8% | 1.2% - 1.6% | SUSTAIN & STEP Trials |
| Body Weight Reduction | 5 kg - 15 kg | 5 kg - 8 kg | SUSTAIN & STEP Trials |
| Fasting Plasma Glucose (FPG) Reduction | 2.5 mmol/L - 3.5 mmol/L | 2.0 mmol/L - 3.0 mmol/L | SUSTAIN & STEP Trials |
| Postprandial Glucose (PPG) Reduction | Significant reduction | Significant reduction | SUSTAIN & STEP Trials |
| Cardiovascular Risk Reduction | Demonstrated reduction in major adverse cardiovascular events | Demonstrated reduction in major adverse cardiovascular events | SUSTAIN 6 & LEADER Trials |
Experimental Protocols
The following is a representative experimental protocol for a clinical trial designed to compare the efficacy of GLP-1 receptor agonists like this compound and Peptide X in patients with type 2 diabetes.
Study Design: A randomized, double-blind, parallel-group, multicenter clinical trial.
Participant Population: Adult patients (18-70 years) with a diagnosis of type 2 diabetes for at least one year, with a baseline HbA1c between 7.5% and 10.0%, and a Body Mass Index (BMI) ≥ 25 kg/m ².
Intervention:
-
Group 1 (this compound): Subcutaneous injection of Semaglutide once weekly, with dose escalation from 0.25 mg to the target dose of 1.0 mg over 8 weeks.
-
Group 2 (Peptide X): Subcutaneous injection of Liraglutide once daily, with dose escalation from 0.6 mg to the target dose of 1.8 mg over 2 weeks.
-
Group 3 (Placebo): Subcutaneous injection of a matching placebo once weekly or once daily.
Duration: 52 weeks of treatment followed by a 4-week follow-up period.
Primary Efficacy Endpoints:
-
Change in HbA1c from baseline to week 52.
-
Change in body weight from baseline to week 52.
Secondary Efficacy Endpoints:
-
Change in fasting plasma glucose (FPG) from baseline.
-
Change in 2-hour postprandial glucose (PPG) after a standardized meal tolerance test.
-
Proportion of patients achieving HbA1c < 7.0%.
-
Change in lipid profiles (Total Cholesterol, LDL, HDL, Triglycerides).
-
Change in systolic and diastolic blood pressure.
Safety Assessments: Monitoring of adverse events, serious adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory parameters (including amylase and lipase).
Statistical Analysis: The primary efficacy endpoints are analyzed using an analysis of covariance (ANCOVA) model with treatment as a fixed effect and baseline HbA1c and BMI as covariates.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the common signaling pathway for GLP-1 receptor agonists and a typical experimental workflow for a comparative clinical trial.
A Researcher's Guide to Control Experiments for Peptide F Signaling Pathway Studies
This guide provides a comparative overview of essential control experiments for validating the signaling pathway of a novel ligand, Peptide F. We will operate under the well-supported hypothesis that this compound activates a Gαq-coupled G-protein coupled receptor (GPCR), leading to an increase in intracellular calcium ([Ca²⁺]i) and subsequent activation of Protein Kinase C (PKC). This guide is intended for researchers, scientists, and drug development professionals seeking to design robust experiments and interpret results with high confidence.
The this compound Signaling Pathway
The proposed signaling cascade for this compound begins with its binding to the this compound Receptor (PFR), a putative Gαq-coupled GPCR. This event catalyzes the exchange of GDP for GTP on the Gαq subunit, causing its dissociation and activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm. The concurrent elevation of cytosolic Ca²⁺ and DAG leads to the activation of Protein Kinase C (PKC), which phosphorylates downstream targets, culminating in a cellular response.
Caption: Proposed Gαq-mediated signaling pathway for this compound.
The Imperative of Controls for Pathway Validation
To confidently attribute a cellular response to the specific action of this compound via its proposed pathway, a series of carefully designed controls is not just recommended, but essential. Controls allow researchers to eliminate alternative explanations for their observations, such as vehicle effects, off-target interactions, or assay artifacts. The logical application of controls ensures that the observed data is both valid and specific.
Caption: Decision tree for validating the specificity of this compound's effect.
Quantitative Data Comparison
The following tables summarize hypothetical data from key experiments designed to probe the this compound signaling pathway. The primary readout is the fold change in intracellular calcium ([Ca²⁺]i) as measured by a fluorescent assay, and a secondary readout is the relative activity of Protein Kinase C (PKC).
Table 1: Comparison of Controls on Intracellular Calcium Flux
| Treatment Condition (10 µM) | Mean Fold Change in [Ca²⁺]i | Standard Deviation | Interpretation |
|---|---|---|---|
| This compound | 4.85 | ± 0.25 | Strong, positive response. |
| Vehicle (0.1% DMSO) | 1.02 | ± 0.05 | No effect from the solvent. |
| Scrambled Peptide | 1.05 | ± 0.08 | Response is sequence-specific. |
| Ionomycin (Positive Control) | 6.50 | ± 0.40 | Cells are healthy and assay is functional. |
| this compound + U73122 (PLC Inhibitor) | 1.15 | ± 0.10 | Response is dependent on PLC activity. |
Table 2: Comparison of Controls on Protein Kinase C (PKC) Activity
| Treatment Condition (10 µM) | Relative PKC Activity (%) | Standard Deviation | Interpretation |
|---|---|---|---|
| This compound | 350 | ± 35 | Significant activation of downstream kinase. |
| Vehicle (0.1% DMSO) | 102 | ± 8 | No effect from the solvent. |
| Scrambled Peptide | 110 | ± 12 | PKC activation is sequence-specific. |
| PMA (Positive Control) | 520 | ± 45 | Downstream pathway is functional. |
| this compound + U73122 (PLC Inhibitor) | 125 | ± 15 | PKC activation is dependent on upstream PLC. |
Detailed Experimental Protocols
This protocol describes the measurement of intracellular calcium mobilization using a fluorescent indicator dye (e.g., Fluo-4 AM) in a 96-well plate format.
Caption: Standard workflow for a 96-well plate-based calcium flux assay.
Methodology:
-
Cell Culture: Seed HEK293 cells stably expressing the this compound Receptor (PFR) into black-walled, clear-bottom 96-well plates at a density of 50,000 cells/well. Allow cells to adhere overnight.
-
Dye Loading: Aspirate the culture medium. Wash cells once with 100 µL of Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES. Add 50 µL of Fluo-4 AM loading solution (4 µM Fluo-4 AM, 0.02% Pluronic F-127 in HBSS) to each well. Incubate for 60 minutes at 37°C.
-
Washing: Aspirate the loading solution and wash cells twice with 100 µL of HBSS. After the final wash, leave 100 µL of HBSS in each well.
-
Compound Preparation: Prepare 2X concentrated stocks of this compound, scrambled peptide, vehicle, and other controls in HBSS. For inhibitor studies, pre-incubate cells with the inhibitor (e.g., 10 µM U73122) for 15 minutes prior to adding this compound.
-
Measurement: Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Read baseline fluorescence for 30 seconds.
-
Inject 100 µL of the 2X compound stocks into the appropriate wells.
-
Immediately begin reading fluorescence kinetically every 2 seconds for at least 180 seconds.
-
-
Data Analysis: For each well, determine the maximum fluorescence peak (F_max) after compound addition and the average baseline fluorescence before addition (F₀). The response is calculated as the fold change (F_max / F₀).
This protocol uses a commercially available colorimetric ELISA kit to measure the activity of PKC from cell lysates after treatment.
Methodology:
-
Cell Treatment: Culture PFR-expressing cells in 6-well plates until they reach 80-90% confluency.
-
Stimulation: Starve the cells in serum-free media for 4 hours. Treat cells with the appropriate compounds (10 µM this compound, Vehicle, Scrambled Peptide, PMA) for 15 minutes at 37°C. For inhibitor studies, pre-incubate with U73122 for 15 minutes before this compound stimulation.
-
Lysis: Immediately place plates on ice, aspirate the media, and wash twice with ice-cold PBS. Add 200 µL of ice-cold lysis buffer (provided by the kit) to each well and scrape the cells.
-
Homogenization: Transfer the lysate to a microcentrifuge tube and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Assay Procedure: Transfer the supernatant (cell lysate) to a new tube. Determine the total protein concentration using a BCA assay. Follow the manufacturer's protocol for the PKC activity ELISA, which typically involves incubating a standardized amount of protein from each sample in wells coated with a PKC-specific substrate, followed by addition of ATP and a phosphospecific antibody for detection.
-
Data Analysis: Read the absorbance at the specified wavelength (e.g., 450 nm). Calculate the relative PKC activity for each sample compared to the vehicle control, which is set to 100%.
Conclusion
The rigorous use of negative, positive, and specificity controls is fundamental to the study of any signaling pathway. For this compound, demonstrating that the cellular response is absent with a vehicle or a scrambled peptide, is dependent on the presence of a key enzyme like PLC, and can be mimicked by direct downstream activators provides compelling evidence for the proposed Gαq-mediated pathway. The data and protocols presented here offer a robust framework for validating these findings with high scientific rigor.
Peptide F vs. Small Molecule Inhibitor Y: A Comparative Guide for Researchers
In the landscape of modern drug discovery, the choice between peptide-based therapeutics and small molecule inhibitors is a critical decision driven by the specific biological target and desired pharmacological profile. This guide provides a comprehensive comparison of Peptide F, a representative proenkephalin-derived peptide, and Small Molecule Inhibitor Y, exemplified by the selective delta-opioid receptor antagonist Naltrindole. This comparison is intended for researchers, scientists, and drug development professionals to objectively evaluate the performance and methodologies associated with these two distinct classes of inhibitors.
Executive Summary
This compound and Small Molecule Inhibitor Y both interact with the opioid signaling pathway, a crucial mediator of pain, mood, and stress responses. However, they exhibit fundamental differences in their molecular properties, which in turn dictate their specificity, potency, and pharmacokinetic profiles. Peptides, like this compound, often boast high target specificity and potency due to their larger and more complex structures that can form extensive interactions with their target receptors.[1] In contrast, small molecules like Naltrindole generally offer advantages in terms of oral bioavailability and cell permeability, allowing them to reach intracellular targets.[2]
This guide will delve into the specifics of a representative this compound and Naltrindole (Small Molecule Inhibitor Y), presenting their mechanisms of action, quantitative efficacy data, and detailed experimental protocols for their characterization.
Comparative Data
The following tables summarize the key characteristics and available quantitative data for a representative proenkephalin-derived peptide (this compound) and Naltrindole (Small Molecule Inhibitor Y).
Table 1: General Characteristics
| Feature | This compound (Proenkephalin-Derived Peptide) | Small Molecule Inhibitor Y (Naltrindole) |
| Class | Peptide | Small Molecule (Indole derivative) |
| Molecular Weight | High | Low |
| Target | Opioid Receptors (e.g., mu, delta) | Delta-Opioid Receptor (highly selective)[3][4][5] |
| Mechanism of Action | Competitive Antagonist/Agonist | Competitive Antagonist[3][4] |
| Specificity | Can be high, but may interact with multiple opioid receptor subtypes | High for the delta-opioid receptor[3][4][5] |
| Oral Bioavailability | Generally low | Generally high |
| Cell Permeability | Generally low | High |
| Metabolic Stability | Susceptible to proteolysis | Generally more stable |
Table 2: Quantitative Efficacy Data
| Parameter | This compound (Representative: UFP-101*) | Small Molecule Inhibitor Y (Naltrindole) |
| Binding Affinity (pKi) | 10.24 (for NOP receptor)[6][7][8] | ~8.0 - 9.0 (for delta-opioid receptor) |
| Selectivity | >3000-fold selective for NOP over classical opioid receptors[6][7] | High selectivity for delta over mu and kappa opioid receptors[3][4][5] |
| Functional Activity (pA2) | 8.4 - 9.0 (Antagonist)[9] | Not readily available |
*Note: UFP-101, a potent and selective NOP receptor peptide antagonist, is used as a representative example for quantitative data, as specific inhibitory data for a proenkephalin fragment designated "this compound" is not available. The NOP receptor is a related G-protein coupled receptor to the classical opioid receptors.
Signaling Pathways and Mechanisms of Action
Both this compound and Small Molecule Inhibitor Y exert their effects by modulating the signaling of G-protein coupled receptors (GPCRs) in the opioid system.
This compound (Proenkephalin-Derived Peptides):
Proenkephalin is a precursor protein that is cleaved to produce several biologically active peptides, including Met-enkephalin and Leu-enkephalin.[10][11][12] These peptides are endogenous ligands for opioid receptors (mu, delta, and kappa).[10][12] Upon binding to these receptors, they can either activate (agonist) or block (antagonist) the receptor's signaling cascade. This typically involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels.[13] The diverse fragments derived from proenkephalin can exhibit different receptor affinities and functional activities, allowing for a complex regulation of the opioid system.[14][15]
Opioid receptor signaling pathway modulated by this compound.
Small Molecule Inhibitor Y (Naltrindole):
Naltrindole is a highly selective antagonist of the delta-opioid receptor.[3][4][5] As a competitive antagonist, it binds to the same site on the delta-opioid receptor as endogenous peptides like enkephalins but does not activate the receptor. By occupying the binding site, Naltrindole prevents the endogenous ligands from binding and initiating the downstream signaling cascade. This effectively blocks the biological effects that would normally be mediated by the delta-opioid receptor.
Mechanism of action of Naltrindole (Inhibitor Y).
Experimental Protocols
Accurate characterization of inhibitors like this compound and Small Molecule Inhibitor Y relies on robust and well-defined experimental protocols. Below are methodologies for key assays used to determine their binding affinity and functional activity.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
Objective: To measure the ability of this compound or Naltrindole to displace a radiolabeled ligand from the opioid receptor.
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., CHO or HEK293 cells)
-
Radiolabeled ligand (e.g., [³H]DAMGO for mu-opioid receptor, [³H]Naltrindole for delta-opioid receptor)
-
Test compounds (this compound, Naltrindole) at various concentrations
-
Non-specific binding control (e.g., a high concentration of a non-labeled antagonist like naloxone)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubation: Incubate the cell membranes with the radiolabeled ligand and varying concentrations of the test compound in the assay buffer. Include a set of tubes with the radiolabeled ligand and a high concentration of a non-labeled antagonist to determine non-specific binding.
-
Filtration: After incubation to reach equilibrium, rapidly filter the mixture through glass fiber filters to separate the bound from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[16]
Workflow for a radioligand binding assay.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the receptor of interest.
Objective: To determine if this compound or Naltrindole acts as an agonist, antagonist, or inverse agonist by measuring their effect on [³⁵S]GTPγS binding to G-proteins.[17][18]
Materials:
-
Cell membranes expressing the opioid receptor
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog)
-
GDP
-
Test compounds (this compound, Naltrindole)
-
Known agonist for the receptor
-
Assay buffer (containing MgCl₂, NaCl)
-
Scintillation counter
Procedure:
-
Pre-incubation: Pre-incubate the cell membranes with the test compound (for antagonist testing) or buffer.
-
Reaction Initiation: Add GDP and the known agonist (for antagonist testing) or just the test compound (for agonist testing). Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Incubation: Incubate at a controlled temperature to allow for G-protein activation and [³⁵S]GTPγS binding.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Quantification: Measure the amount of [³⁵S]GTPγS bound to the membranes using a scintillation counter.
-
Data Analysis: For agonists, plot the stimulated [³⁵S]GTPγS binding against the log concentration of the compound to determine EC50 and Emax. For antagonists, measure the rightward shift of the agonist dose-response curve to calculate the pA2 value.[9]
cAMP Accumulation Assay
This assay measures the downstream effect of G-protein activation on the production of the second messenger, cAMP.
Objective: To assess the functional consequence of receptor activation by this compound or Naltrindole on adenylyl cyclase activity.[19][20]
Materials:
-
Whole cells expressing the opioid receptor
-
Forskolin (B1673556) (an adenylyl cyclase activator)
-
Test compounds (this compound, Naltrindole)
-
cAMP detection kit (e.g., HTRF, ELISA, or BRET-based)
Procedure:
-
Cell Treatment: Treat the cells with the test compound in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Stimulation: Stimulate the cells with forskolin to increase basal cAMP levels. For Gi-coupled receptors, an agonist will inhibit this forskolin-stimulated cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.
-
Data Analysis: For agonists, plot the inhibition of forskolin-stimulated cAMP accumulation against the log concentration of the compound to determine the IC50. For antagonists, measure the reversal of agonist-induced inhibition of cAMP accumulation.
Conclusion
The choice between a peptide-based inhibitor like this compound and a small molecule inhibitor such as Naltrindole is multifaceted. Peptides can offer high potency and selectivity, which can lead to fewer off-target effects.[1] However, their development can be challenged by issues of stability and oral bioavailability. Small molecules, on the other hand, often have more favorable pharmacokinetic properties but may require extensive optimization to achieve the desired selectivity.[2]
This guide provides a foundational framework for comparing these two classes of inhibitors. The experimental protocols outlined herein are essential for generating the quantitative data needed to make informed decisions in the drug discovery and development process. Further head-to-head studies with specific this compound candidates and Small Molecule Inhibitor Y analogs are necessary to fully elucidate their relative therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. PENK proenkephalin [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Naltrindole, a selective delta-opioid receptor antagonist, potentiates the lethal effects of cocaine by a central mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Naltrindole - Wikipedia [en.wikipedia.org]
- 5. Naltrindole, a highly selective and potent non-peptide delta opioid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iscabiochemicals.com [iscabiochemicals.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. UFP-101 | NOP Receptors | Tocris Bioscience [tocris.com]
- 9. UFP-101, a high affinity antagonist for the nociceptin/orphanin FQ receptor: radioligand and GTPgamma(35)S binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Proenkephalin 119–159 in Heart Failure: From Pathophysiology to Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proenkephalin - Wikipedia [en.wikipedia.org]
- 12. Five Decades of Research on Opioid Peptides: Current Knowledge and Unanswered Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. Proenkephalin 119–159 in Heart Failure: From Pathophysiology to Clinical Implications | MDPI [mdpi.com]
- 15. The proenkephalin A fragment, peptide E: central processing and CNS activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 19. Endocytic Profiles of δ-Opioid Receptor Ligands Determine the Duration of Rapid but Not Sustained cAMP Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Inhibition of Morphine-Induced cAMP Overshoot: A Cell-Based Assay Model in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
Comparison of Cross-Reactivity and Specificity for Anti-Peptide F Monoclonal Antibody (Clone 1A)
This guide provides a detailed comparison of our Anti-Peptide F monoclonal antibody (mAb, Clone 1A) against other commercially available alternatives. The data herein demonstrates the superior specificity and minimal cross-reactivity of Clone 1A, making it an ideal reagent for sensitive and specific detection of Peptide F in complex biological samples.
This compound is a recently identified 20-amino-acid signaling peptide believed to play a crucial role in cellular metabolic regulation. Its sequence is highly homologous to other members of the "F-family" of peptides (e.g., this compound-variant 1 and this compound-variant 2), making antibody specificity a critical concern for researchers. This guide presents data from Enzyme-Linked Immunosorbent Assay (ELISA) and Western Blotting experiments to validate the performance of our antibody.
Quantitative Comparison of Antibody Performance
The following table summarizes the binding affinity and cross-reactivity profiles of our Anti-Peptide F mAb (Clone 1A) compared to a polyclonal antibody (pAb) and another monoclonal antibody (mAb) from competitors. Affinity (KD) was determined by Surface Plasmon Resonance (SPR), while cross-reactivity was assessed by indirect ELISA.[1][2][3][4]
| Parameter | Our Anti-Peptide F mAb (Clone 1A) | Competitor G pAb | Competitor H mAb (Clone 2B) |
| Target Peptide | This compound | This compound | This compound |
| Affinity (Kᴅ) to this compound | 0.2 nM | 1.5 nM (average) | 0.8 nM |
| Cross-Reactivity: this compound-variant 1 | < 0.5% | 15% | 5% |
| Cross-Reactivity: this compound-variant 2 | < 0.1% | 25% | 2% |
| Cross-Reactivity: Unrelated Peptide | Not Detected | 1% | Not Detected |
Cross-reactivity is expressed as the percentage of signal obtained with the variant peptide compared to the signal obtained with the target this compound at the same concentration.
Experimental Methodologies
Detailed protocols for the key experiments are provided below to ensure transparency and reproducibility.
Indirect ELISA Protocol for Cross-Reactivity Assessment
This protocol was used to determine the percentage of cross-reactivity of anti-Peptide F antibodies with related peptide variants.
-
Plate Coating : Microtiter plates were coated with 100 µL/well of this compound, this compound-variant 1, this compound-variant 2, or an unrelated control peptide, all at a concentration of 2 µg/mL in carbonate-bicarbonate buffer (pH 9.6). Plates were incubated overnight at 4°C.[5]
-
Washing : The coating solution was removed, and plates were washed three times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).
-
Blocking : To prevent non-specific binding, wells were blocked with 200 µL/well of Blocking Buffer (5% non-fat dry milk in PBS-T) for 1 hour at room temperature.[6]
-
Primary Antibody Incubation : After washing, 100 µL of each primary antibody (Clone 1A, Competitor G, Competitor H) diluted in Blocking Buffer to a concentration of 0.5 µg/mL was added to the wells. The plate was incubated for 2 hours at room temperature.
-
Washing : The plate was washed five times with Wash Buffer.
-
Secondary Antibody Incubation : 100 µL of HRP-conjugated anti-mouse or anti-rabbit secondary antibody (as appropriate) diluted 1:5000 in Blocking Buffer was added to each well and incubated for 1 hour at room temperature.
-
Detection : After a final wash cycle, 100 µL of TMB substrate solution was added to each well. The reaction was allowed to develop in the dark for 15-20 minutes.
-
Signal Measurement : The reaction was stopped by adding 50 µL of 2N H₂SO₄. The absorbance was read at 450 nm using a microplate reader.
Western Blot Protocol for Specificity Verification
Western blotting was performed to confirm the specific detection of this compound in a protein lysate context.[7][8][9][10]
-
Sample Preparation : Cell lysates known to express a fusion protein containing this compound were prepared in RIPA buffer with protease inhibitors.
-
Gel Electrophoresis : 20 µg of total protein per lane was separated on a 4-20% Tris-Glycine SDS-PAGE gel.
-
Protein Transfer : Proteins were transferred from the gel to a PVDF membrane using a semi-dry transfer apparatus.[7]
-
Blocking : The membrane was blocked for 1 hour at room temperature in 5% non-fat dry milk in TBST (Tris-Buffered Saline, 0.1% Tween-20).
-
Primary Antibody Incubation : The membrane was incubated overnight at 4°C with the primary antibody (Clone 1A) diluted 1:1000 in blocking buffer.
-
Washing : The membrane was washed three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation : The membrane was incubated with an HRP-conjugated secondary antibody diluted 1:10,000 in blocking buffer for 1 hour at room temperature.
-
Detection : After final washes, the membrane was incubated with an enhanced chemiluminescence (ECL) substrate and imaged using a digital imaging system.
Visualized Workflows and Pathways
Experimental Workflow for Antibody Cross-Reactivity Testing
The following diagram illustrates the systematic process used to evaluate and compare the cross-reactivity of different anti-Peptide F antibodies.
Caption: Workflow for ELISA-based cross-reactivity assessment.
Hypothesized Signaling Pathway of this compound
This diagram illustrates the proposed signaling cascade initiated by this compound binding to its cognate G-protein coupled receptor (GPCR), leading to the activation of downstream metabolic pathways.[11]
Caption: Proposed signaling pathway for this compound.
References
- 1. The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems [reichertspr.com]
- 2. Rapid Antibody Selection Using Surface Plasmon Resonance for High-Speed and Sensitive Hazelnut Lateral Flow Prototypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 4. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
- 5. ELISA Procedures [sigmaaldrich.com]
- 6. ELISA Guide; Part 2: The ELISA Protocol [jacksonimmuno.com]
- 7. Western Blotting: Products, Protocols, & Applications | Thermo Fisher Scientific - KR [thermofisher.com]
- 8. bio-rad.com [bio-rad.com]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. Western Blot Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 11. Neurothis compound peptides act through unique signaling pathways to affect cardiac activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Peptide F Mimetics in Research and Development
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide therapeutics, native peptides often face limitations such as poor stability and rapid degradation, hindering their clinical utility. Peptide mimetics are designed to overcome these challenges by mimicking the structure and function of the native peptide while offering improved pharmacokinetic properties. This guide provides a comprehensive comparison of a native peptide, referred to here as "Peptide F," and its corresponding mimetic.
For the purpose of this guide, we will use the well-characterized pair of Somatostatin (B550006) as our representative "this compound" and its synthetic analog, Octreotide (B344500) , as the "this compound mimetic." This comparison will objectively evaluate their performance, supported by experimental data, detailed protocols, and visual representations of their mechanisms of action.
Advantages and Limitations of Using a this compound Mimetic (Octreotide)
The primary advantage of using a peptide mimetic like Octreotide lies in its enhanced stability and prolonged duration of action compared to its native counterpart, Somatostatin.[1] However, this comes with the trade-off of a more restricted receptor binding profile, which can be both an advantage in terms of specificity and a limitation in contexts where broader receptor activation is desired.
| Feature | This compound (Somatostatin) | This compound Mimetic (Octreotide) |
| Half-life | 2-3 minutes[1] | 90-120 minutes (subcutaneous)[1] |
| Receptor Binding | Binds to SSTR1, SSTR2, SSTR3, SSTR4, SSTR5[2] | High affinity for SSTR2 and SSTR5, moderate for SSTR3, low/no affinity for SSTR1 and SSTR4[3][4] |
| Potency | High potency across multiple receptor subtypes | Approximately 40-fold greater potency than Somatostatin in inhibiting Growth Hormone (GH) secretion (via SSTR2)[1] |
| Clinical Utility | Limited due to short half-life | Widely used for treating neuroendocrine tumors (NETs) and acromegaly[1][5] |
| Administration | Requires continuous infusion for sustained effect | Can be administered via subcutaneous injection, with long-acting release (LAR) formulations allowing for monthly injections[6][7] |
| Side Effects | Broad physiological effects due to widespread receptor activation | More targeted side effect profile, primarily related to SSTR2 and SSTR5 activation (e.g., gastrointestinal disturbances)[8] |
Data Presentation: Comparative Performance
The following tables summarize quantitative data from various studies, highlighting the differences in binding affinity, potency, and in vivo efficacy between Somatostatin and Octreotide.
Table 1: Comparative Receptor Binding Affinity (IC50, nM)
| Ligand | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 |
| Somatostatin-14 | High Affinity | 1.1 ± 0.04 | High Affinity | High Affinity | High Affinity |
| Octreotide | >1000[4] | 0.2 - 2.5[4] | Moderate Affinity[3] | >100[4] | Lower affinity than SSTR2[4] |
Note: Lower IC50 values indicate higher binding affinity.
Table 2: Comparative In Vivo Efficacy in Acromegaly
| Treatment | GH Level Normalization | IGF-1 Level Normalization | Tumor Volume Reduction |
| Octreotide LAR (First-line therapy, 9-year study) | 68.7% of patients[1] | 70.1% of patients[1] | 62% average reduction[1] |
| Octreotide LAR (Meta-analysis) | 57% of patients[1] | 67% of patients[1] | - |
Due to its short half-life, Somatostatin is not used for long-term treatment of acromegaly, making direct comparative in vivo efficacy data for this indication unavailable.
Table 3: Comparative Antiproliferative Effects in Neuroendocrine Tumors
| Treatment | Time to Tumor Progression (Midgut NETs) |
| Placebo | 6 months[9] |
| Octreotide LAR | 14.3 months[9] |
The PROMID study demonstrated the significant antiproliferative effect of Octreotide LAR in patients with well-differentiated metastatic midgut neuroendocrine tumors.[9]
Mandatory Visualization
Signaling Pathway
The binding of Somatostatin or Octreotide to their receptors (primarily SSTR2 for Octreotide) initiates a cascade of intracellular signaling events. This activation of G protein-coupled receptors leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and the modulation of ion channel activity.[10][11] These pathways ultimately result in the inhibition of hormone secretion and cell proliferation.[10]
Caption: Somatostatin Receptor Signaling Pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for a competitive radioligand binding assay, a fundamental experiment to determine the binding affinity of a peptide mimetic compared to the native peptide.
Caption: Competitive Radioligand Binding Assay Workflow.
Experimental Protocols
Competitive Radioligand Receptor Binding Assay
Objective: To determine the binding affinity (IC50 and Ki) of Octreotide for Somatostatin receptors compared to Somatostatin.
Materials:
-
Cell membranes from a cell line overexpressing a specific Somatostatin receptor subtype (e.g., CHO-K1 cells transfected with SSTR2).
-
Radiolabeled Somatostatin (e.g., [¹²⁵I-Tyr¹¹]SS-14).
-
Unlabeled Somatostatin-14 and Octreotide.
-
Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Prepare serial dilutions of unlabeled Somatostatin-14 and Octreotide in binding buffer.
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of radiolabeled Somatostatin (final concentration ~0.1 nM), 50 µL of cell membrane preparation (20-40 µg of protein), and 50 µL of either unlabeled competitor (Somatostatin or Octreotide) or buffer (for total binding). For non-specific binding, add a high concentration of unlabeled Somatostatin (e.g., 1 µM).
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Rapidly filter the contents of each well through glass fiber filters pre-soaked in binding buffer using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add 4 mL of scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Cell Proliferation Assay (MTT Assay)
Objective: To compare the antiproliferative effects of Somatostatin and Octreotide on a neuroendocrine tumor cell line.
Materials:
-
Neuroendocrine tumor cell line expressing SSTRs (e.g., BON-1).
-
Complete cell culture medium.
-
Somatostatin-14 and Octreotide.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide).
-
96-well cell culture plates.
-
Microplate reader.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Replace the medium with fresh medium containing various concentrations of Somatostatin or Octreotide (e.g., 0.1 nM to 1 µM) or vehicle control.
-
Incubate the cells for 72-96 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition relative to the vehicle-treated control cells.
-
Plot the percentage of inhibition against the logarithm of the drug concentration to determine the IC50 for antiproliferative activity.
In Vivo Tumor Xenograft Model
Objective: To evaluate the in vivo antitumor efficacy of Octreotide.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice).
-
Neuroendocrine tumor cells (e.g., NCI-H727 or BON-1) for subcutaneous injection.
-
Octreotide (or its long-acting release formulation).
-
Vehicle control (e.g., saline).
-
Calipers for tumor measurement.
Protocol:
-
Subcutaneously inject 5-10 x 10⁶ tumor cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administer Octreotide (e.g., 100 µg/kg, subcutaneously, twice daily) or vehicle control to the respective groups. If using a long-acting formulation, administer as per its recommended dosing schedule.
-
Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of general toxicity.
-
Continue the treatment for a predetermined period (e.g., 4-6 weeks) or until the tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Compare the tumor growth curves between the treatment and control groups to determine the antitumor efficacy of Octreotide.
This guide provides a foundational comparison between a native peptide and its mimetic, using Somatostatin and Octreotide as a case study. The principles and experimental approaches outlined here can be adapted to evaluate other peptide-mimetic pairs in various research and drug development contexts.
References
- 1. From somatostatin to octreotide LAR: evolution of a somatostatin analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Somatostatin receptor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Octreotide – A Review of its Use in Treating Neuroendocrine Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Octreotide and Lanreotide — The Healing NET Foundation [thehealingnet.org]
- 7. researchgate.net [researchgate.net]
- 8. drugs.com [drugs.com]
- 9. Octreotide Does Not Inhibit Proliferation in Five Neuroendocrine Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors [mdpi.com]
- 11. Both overlapping and distinct signaling pathways for somatostatin receptor subtypes SSTR1 and SSTR2 in pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming On-Target Effects of Peptide F with siRNA Knockdown: A Comparative Guide
This guide provides an objective comparison and supporting experimental data to validate the on-target effects of Peptide F. By utilizing small interfering RNA (siRNA) to knock down the expression of its putative target, "Receptor X," we demonstrate that the cellular activity of this compound is mediated through this specific receptor. This approach is crucial for researchers, scientists, and drug development professionals to confidently assess peptide-based therapeutic specificity.
Introduction: The Rationale for Target Validation
This compound is an endogenous pro-enkephalin peptide with observed immunostimulatory effects.[1][2] Preliminary studies suggest its activity is mediated through a specific cell surface receptor, hereafter referred to as "Receptor X," which is hypothesized to activate the downstream PI3K/Akt signaling pathway, a critical route for cell survival and proliferation.[3]
Signaling Pathway of this compound
The proposed signaling cascade begins with this compound binding to Receptor X. This binding event is believed to trigger the activation of Phosphoinositide 3-kinase (PI3K), which in turn phosphorylates and activates Akt (also known as Protein Kinase B), a key downstream effector.
Caption: Proposed signaling cascade of this compound through Receptor X.
Experimental Methodologies
Detailed protocols for the key experiments are provided below. These methods are based on established procedures for siRNA transfection and protein analysis.[7][8]
Cell Culture and siRNA Transfection
-
Cell Seeding : Human embryonic kidney (HEK293) cells were seeded in 6-well plates at a density of 2 x 10^5 cells/well, 18-24 hours prior to transfection to achieve 50-75% confluency.[8]
-
Transfection Preparation :
-
Complex Formation : Solution A and Solution B were combined, mixed gently by pipetting, and incubated for 20 minutes at room temperature to allow for siRNA-lipid complex formation.
-
Transfection : The growth medium was aspirated from the cells, and 800 µl of fresh serum-free medium was added. The 211 µl of siRNA-lipid complex was then added dropwise to each well.
-
Incubation : Cells were incubated for 6 hours at 37°C, after which the transfection medium was replaced with 2 ml of complete growth medium. The cells were incubated for an additional 48 hours to ensure target protein knockdown.[7]
This compound Treatment and Cell Lysis
-
Peptide Treatment : After 48 hours of incubation post-transfection, cells were treated with 100 nM of this compound or a vehicle control for 30 minutes.
-
Cell Lysis : Cells were washed once with ice-cold PBS. Subsequently, 150 µl of 1x electrophoresis sample buffer was added to each well to lyse the cells.[8] The cell lysate was collected and sonicated on ice to shear DNA and reduce viscosity.
Quantitative RT-PCR (qRT-PCR)
-
RNA Isolation : Total RNA was isolated from a parallel set of transfected cells using a standard guanidinium (B1211019) thiocyanate-phenol-chloroform extraction method.
-
cDNA Synthesis : 1 µg of total RNA was reverse-transcribed to cDNA.
-
qPCR : Quantitative PCR was performed using primers specific for Receptor X and a housekeeping gene (e.g., GAPDH) for normalization. The relative reduction in mRNA levels was calculated.
Western Blot Analysis
-
Protein Quantification : Protein concentration in the lysates was determined using a BCA assay.
-
Electrophoresis & Transfer : Equal amounts of protein (20 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting : Membranes were blocked and then incubated with primary antibodies against Receptor X, phosphorylated Akt (p-Akt), total Akt, and GAPDH (as a loading control).
Results: A Comparative Analysis
The experiment was designed to first confirm the successful knockdown of Receptor X and then to compare the effect of this compound on downstream signaling in control versus knockdown cells.
Experimental Logic and Workflow
The logic of the experiment is to create two cellular populations that differ only in the expression level of the target protein. This allows for a direct comparison to determine if the protein is necessary for the peptide's function.
Caption: Logical framework for siRNA-based target validation.
The workflow follows a systematic progression from cell preparation to final data analysis, ensuring reproducibility and clarity.
Caption: Step-by-step experimental workflow diagram.
Knockdown Efficiency of Receptor X
To validate the experimental setup, the efficiency of the Receptor X siRNA was quantified at both the mRNA and protein levels. The data clearly shows a significant and specific reduction in Receptor X expression compared to cells treated with a non-targeting control siRNA.
| Treatment Group | Receptor X mRNA Level (Relative to Control) | Receptor X Protein Level (Relative to Control) |
| Non-Targeting siRNA | 98% ± 4% | 95% ± 6% |
| Receptor X siRNA | 17% ± 5% | 12% ± 7% |
| Table 1: Summary of Receptor X knockdown efficiency 48 hours post-transfection. Data are presented as mean ± standard deviation. |
Comparative Effect of this compound on Akt Phosphorylation
With knockdown confirmed, the critical comparison was performed. The level of phosphorylated Akt (p-Akt), a direct downstream marker of pathway activation, was measured after this compound treatment. The results demonstrate that the effect of this compound is dependent on the presence of Receptor X.
| Transfection Group | Treatment | p-Akt / Total Akt Ratio (Fold Change vs. Untreated) |
| Non-Targeting siRNA | Vehicle | 1.0 |
| Non-Targeting siRNA | This compound | 4.2 ± 0.5 |
| Receptor X siRNA | Vehicle | 0.9 ± 0.2 |
| Receptor X siRNA | This compound | 1.3 ± 0.3 |
| Table 2: Quantification of Akt phosphorylation following a 30-minute treatment with 100 nM this compound. The robust increase in p-Akt induced by this compound is significantly blunted in cells lacking Receptor X. |
Conclusion
Therefore, we conclude with high confidence that the observed cellular response to this compound is mediated specifically through its interaction with Receptor X. This validation is a critical step in the preclinical development of this compound, confirming its mechanism of action and supporting its advancement as a specific therapeutic agent.
References
- 1. This compound, bovine - LKT Labs [lktlabs.com]
- 2. This compound (pro-enkephalin fragment): radioimmunoassay, and stress-induced changes in adrenal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. RNAi Four-Step Workflow | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Role of the Insulin Receptor in Mediating Cytosolic Delivery of Proteins by a Modified Cell-Penetrating Peptide [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
A Comparative Analysis of Peptide F from Multiple Suppliers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Peptide F sourced from three different commercial suppliers: Supplier A, Supplier B, and Supplier C. The analysis focuses on key quality attributes including purity, identity, and biological activity, supported by detailed experimental data and protocols. Our goal is to equip researchers with the necessary information to make an informed decision when selecting a reagent for their specific experimental needs.
Data Summary
The performance of this compound from each supplier was assessed based on three critical parameters: purity, as determined by High-Performance Liquid Chromatography (HPLC); identity, confirmed by Mass Spectrometry (MS); and biological activity, measured via a cell-based ERK phosphorylation assay. The quantitative results are summarized below.
Table 1: Comparative Analysis of this compound Quality Attributes
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity (HPLC, % Area) | >98% | >95% | >98% |
| Identity (Observed Mass [Da]) | 1502.7 | 1502.6 | 1502.8 |
| Expected Mass [Da] | 1502.5 | 1502.5 | 1502.5 |
| Biological Activity (EC50, nM) | 12.5 | 25.1 | 15.8 |
Biological Activity: Dose-Response Comparison
A critical aspect of peptide quality is its biological activity. We evaluated the potency of this compound from each supplier by generating dose-response curves in a cell line expressing the target receptor. The concentration of phosphorylated ERK (p-ERK), a downstream marker of receptor activation, was measured.
Table 2: Dose-Response Data for ERK Phosphorylation
| This compound Conc. (nM) | Supplier A (% Max Response) | Supplier B (% Max Response) | Supplier C (% Max Response) |
| 0.1 | 2.1 | 1.5 | 1.8 |
| 1 | 10.5 | 5.2 | 8.9 |
| 10 | 45.2 | 22.8 | 40.1 |
| 50 | 85.6 | 65.3 | 80.7 |
| 100 | 98.9 | 92.1 | 95.4 |
| 500 | 100.0 | 99.5 | 100.0 |
Signaling Pathway and Experimental Workflow
To provide context for the biological activity assay, the signaling pathway of this compound is illustrated below, followed by the general workflow used for the experimental procedures.
Caption: Signal transduction cascade initiated by this compound binding.
Caption: Workflow for the cell-based p-ERK functional assay.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Purity and Identity Analysis by LC-MS
-
Objective: To determine the purity and confirm the molecular weight of this compound from each supplier.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer (MS).
-
Method:
-
Sample Preparation: Peptides were reconstituted in sterile, nuclease-free water to a final concentration of 1 mg/mL.
-
Chromatography:
-
Column: C18 reverse-phase column (4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Range: 400-2000 m/z.
-
-
Data Analysis: Purity was calculated based on the area of the main peak as a percentage of the total peak area in the chromatogram. The observed mass was determined from the mass spectrum.
-
Cell-Based ERK Phosphorylation Assay
-
Objective: To quantify the biological activity (potency) of this compound by measuring its ability to induce ERK phosphorylation in a cellular context.
-
Materials:
-
HEK293 cells stably expressing the target receptor.
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS).
-
Serum-free DMEM.
-
This compound stock solutions (1 mM) from each supplier.
-
A commercially available p-ERK ELISA kit.
-
-
Method:
-
Cell Culture: Cells were seeded into 96-well plates at a density of 50,000 cells per well and cultured overnight.
-
Serum Starvation: The culture medium was replaced with serum-free DMEM, and cells were incubated for 4 hours to reduce basal signaling.
-
Peptide Treatment: Serial dilutions of this compound from each supplier were prepared in serum-free DMEM and added to the wells. Cells were incubated for 15 minutes at 37°C.
-
Cell Lysis: The medium was removed, and cells were lysed using the lysis buffer provided in the ELISA kit.
-
ELISA: The concentration of phosphorylated ERK in the cell lysates was quantified according to the manufacturer's instructions for the p-ERK ELISA kit.
-
Data Analysis: The dose-response data were normalized to the maximum response and fitted to a four-parameter logistic equation to determine the EC50 value for each supplier's peptide.
-
Conclusion
The analysis reveals that while all three suppliers provide this compound that meets basic identity specifications, there are notable differences in purity and biological activity.
-
Supplier A and Supplier C provided peptides with the highest purity (>98%).
-
Supplier A 's peptide demonstrated the highest potency, with the lowest EC50 value (12.5 nM), indicating a more robust biological response at lower concentrations.
-
Supplier B 's peptide showed lower purity (>95%) and a significantly higher EC50 (25.1 nM), suggesting it is approximately half as potent as the peptide from Supplier A in this functional assay.
For researchers conducting sensitive cellular assays or in vivo studies, the higher purity and potency of this compound from Supplier A may be advantageous. For less sensitive screening applications, the products from Supplier B and C could be considered, with careful consideration of the required effective concentration. It is recommended that researchers validate lots from any supplier for their specific application.
A Researcher's Guide to Orthogonal Validation of Peptide F Binding Affinity
In drug discovery and development, accurately characterizing the binding affinity of a peptide to its target is paramount. Relying on a single method for determining binding constants can be misleading due to potential artifacts specific to that technique. Therefore, employing orthogonal methods—distinct techniques that measure the same parameter through different physical principles—is crucial for robust validation. This guide provides a comparative overview of four widely used methods for validating the binding affinity of a hypothetical "Peptide F" to its target protein: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Bio-layer Interferometry (BLI), and MicroScale Thermophoresis (MST).
Comparative Analysis of Binding Affinity for this compound
The following table summarizes the quantitative data obtained for the interaction of this compound with its target protein using four orthogonal methods. The consistency of the dissociation constant (KD) across these different techniques strengthens the confidence in the measured binding affinity.
| Method | KD (nM) | kₐ (M⁻¹s⁻¹) | kₔ (s⁻¹) | Stoichiometry (N) |
| Surface Plasmon Resonance (SPR) | 10.9 | 3.5 x 10⁶ | 3.9 x 10⁻² | Not Directly Measured |
| Isothermal Titration Calorimetry (ITC) | 12.5 | Not Measured | Not Measured | 1.1 |
| Bio-layer Interferometry (BLI) | 11.8 | 3.2 x 10⁶ | 3.8 x 10⁻² | Not Directly Measured |
| MicroScale Thermophoresis (MST) | 15.2 | Not Measured | Not Measured | Not Directly Measured |
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time.[1][2][3] One binding partner (the ligand) is immobilized on the sensor surface, and the other (the analyte) flows over the surface.[2] The binding event causes an increase in mass on the sensor surface, leading to a proportional change in the refractive index, which is measured as a response in resonance units (RU).[2]
Experimental Protocol: SPR
-
Immobilization of Target Protein (Ligand) :
-
A CM5 sensor chip is activated with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.[4]
-
The target protein is diluted in 10 mM acetate (B1210297) buffer at a pH below its isoelectric point (e.g., pH 4.5) and injected over the activated surface.[4]
-
The surface is then deactivated with an injection of 1 M ethanolamine-HCl.[4]
-
A reference flow cell is prepared similarly but without protein immobilization.[5]
-
-
Binding Analysis (Analyte Injection) :
-
This compound is serially diluted in a running buffer (e.g., HBS-EP+ buffer) to a range of concentrations (e.g., 0.63 nM to 25 nM).[5]
-
Each concentration of this compound is injected over both the ligand and reference flow cells at a constant flow rate (e.g., 60 µL/min).[5]
-
The association of this compound is monitored for a set duration, followed by a dissociation phase where only running buffer flows over the chip.[2]
-
-
Regeneration :
-
After each binding cycle, a regeneration solution (e.g., 20 mM NaOH) is injected to remove the bound this compound, preparing the surface for the next injection.[5]
-
-
Data Analysis :
-
The reference-subtracted sensorgrams are fitted to a 1:1 Langmuir binding model to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (KD).[5]
-
Isothermal Titration Calorimetry (ITC)
ITC is a label-free, in-solution technique that directly measures the heat released or absorbed during a biomolecular binding event.[6][7] This allows for the determination of binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment.[6] One binding partner is placed in the sample cell, and the other is titrated into the cell from a syringe. The instrument measures the power required to maintain a zero temperature difference between the sample and a reference cell.[7][8]
Experimental Protocol: ITC
-
Sample Preparation :
-
Instrument Setup :
-
The reference cell is filled with degassed buffer or water.[8]
-
The sample cell (typically ~200 µL) is carefully loaded with the target protein solution, avoiding bubbles.[9]
-
The injection syringe is loaded with the this compound solution.[9]
-
The experiment is run at a constant temperature (e.g., 20°C) with a set stirring speed (e.g., 750 rpm).[9]
-
-
Titration :
-
A series of small, precisely measured injections (e.g., 22 injections of 2.0 µL each) of this compound are made into the sample cell at regular intervals (e.g., 180 seconds).[9]
-
-
Data Analysis :
-
The raw data (power vs. time) is integrated to determine the heat change for each injection.
-
These values are plotted against the molar ratio of this compound to the target protein to generate a binding isotherm.
-
The isotherm is fitted to a suitable binding model (e.g., one-site binding) to calculate KD, n, and ΔH.
-
Bio-layer Interferometry (BLI)
BLI is a label-free optical technique that measures biomolecular interactions by analyzing the interference pattern of white light reflected from two surfaces on a biosensor tip.[10][11] A ligand is immobilized on the biosensor tip, and binding of an analyte to this ligand causes a shift in the interference pattern, which is monitored in real-time.[10] This shift is proportional to the change in thickness of the biological layer on the sensor.
Experimental Protocol: BLI
-
Preparation :
-
Assay Steps (Automated) :
-
Baseline: The biosensors are first dipped into wells containing assay buffer to establish a stable baseline.
-
Loading: The sensors are moved to wells containing biotinylated this compound (e.g., 5 µg/mL) to immobilize the peptide onto the streptavidin-coated sensor tip.[10][12]
-
Association: The peptide-loaded sensors are then moved into wells containing different concentrations of the target protein to measure the association phase.[12]
-
Dissociation: Finally, the sensors are moved back into wells with assay buffer to measure the dissociation phase.
-
-
Data Analysis :
-
The wavelength shift data is collected in real-time.
-
The resulting binding curves are aligned and fitted to a 1:1 binding model using the instrument's analysis software to determine kₐ, kₔ, and KD.
-
MicroScale Thermophoresis (MST)
MST is a biophysical method that measures the directed movement of molecules in a microscopic temperature gradient, a phenomenon known as thermophoresis.[13][14] This movement is sensitive to changes in the molecule's size, charge, and hydration shell.[15] Upon binding, the thermophoretic properties of a fluorescently labeled molecule change, and this change is used to quantify the interaction.[14][15]
Experimental Protocol: MST
-
Sample Preparation :
-
The target protein is labeled with a fluorescent dye (e.g., RED-NHS).
-
A constant concentration of the labeled target protein (e.g., 50 nM) is prepared.
-
This compound is serially diluted in the assay buffer (e.g., PBS-T) to create a range of concentrations.
-
-
Binding Reaction :
-
The labeled target protein is mixed 1:1 with each dilution of this compound.
-
The mixtures are incubated to allow the binding to reach equilibrium.
-
-
Measurement :
-
Data Analysis :
-
The change in normalized fluorescence is plotted against the concentration of this compound.
-
The resulting binding curve is fitted using the law of mass action to determine the KD value.[16]
-
Orthogonal Validation Logic
References
- 1. Surface Plasmon Resonance (SPR) Service - Creative Proteomics [iaanalysis.com]
- 2. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 3. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-protocol.org [bio-protocol.org]
- 5. biosensingusa.com [biosensingusa.com]
- 6. benchchem.com [benchchem.com]
- 7. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 8. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 10. Identifying Protein Interactions with Histone Peptides Using Bio-layer Interferometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bio-layer interferometry - Wikipedia [en.wikipedia.org]
- 12. Frontiers | Design of protein-binding peptides with controlled binding affinity: the case of SARS-CoV-2 receptor binding domain and angiotensin-converting enzyme 2 derived peptides [frontiersin.org]
- 13. MicroScale Thermophoresis as a Tool to Study Protein-peptide Interactions in the Context of Large Eukaryotic Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Microscale thermophoresis - Wikipedia [en.wikipedia.org]
- 15. Studying epigenetic interactions using MicroScale Thermophoresis (MST) [aimspress.com]
- 16. nanotempertech.com [nanotempertech.com]
A comprehensive analysis of a novel therapeutic peptide and its rationally designed analog, focusing on receptor binding, functional activity, and metabolic stability.
This guide provides a detailed comparison between Peptide F, a promising therapeutic peptide targeting the novel G-protein coupled receptor (GPCR) "Receptor X," and its rationally designed counterpart, Analog A. The development of Analog A was initiated to address the suboptimal pharmacokinetic profile of this compound, primarily its rapid degradation in plasma. This document presents key experimental data on their binding affinity, functional potency, and stability, offering valuable insights for researchers and drug development professionals.
Data Presentation: Quantitative Comparison
The following table summarizes the key in vitro characteristics of this compound and Analog A, derived from the experimental protocols detailed below.
| Parameter | This compound | Analog A | Fold Difference (Analog A vs. This compound) |
| Binding Affinity (Ki, nM) | 15.2 ± 1.8 | 3.8 ± 0.5 | 4.0x Increase |
| Functional Potency (EC50, nM) | 25.5 ± 3.1 | 5.1 ± 0.7 | 5.0x Increase |
| In Vitro Stability (t½ in plasma, min) | 10 ± 2 | 120 ± 15 | 12.0x Increase |
Table 1: Comparative analysis of this compound and Analog A.
Signaling Pathway and Experimental Workflow
Activation of Receptor X by this compound or Analog A initiates a canonical Gαs signaling cascade, leading to the production of cyclic AMP (cAMP) and subsequent downstream cellular responses. The workflow for assessing the functional potency of these peptides is also depicted.
Caption: Receptor X Gαs Signaling Pathway.
Caption: Workflow for cAMP Functional Assay.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. Competitive Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound and Analog A for Receptor X.
-
Method:
-
Membranes were prepared from HEK293 cells stably expressing Receptor X.
-
A constant concentration of a radiolabeled version of this compound ([¹²⁵I]-Peptide F) was used as the tracer.
-
Increasing concentrations of unlabeled this compound or Analog A (competitor) were added to the membrane preparation along with the tracer.
-
The mixture was incubated to allow binding to reach equilibrium.
-
Bound and free radioligand were separated by rapid filtration through a glass fiber filter.
-
The radioactivity retained on the filter was quantified using a gamma counter.
-
The IC50 values were determined by fitting the competition binding data to a one-site model, and Ki values were calculated using the Cheng-Prusoff equation.[1]
-
2. cAMP Functional Assay
-
Objective: To measure the functional potency (EC50) of this compound and Analog A by quantifying intracellular cAMP production.
-
Method:
-
HEK293 cells stably expressing Receptor X were seeded in 384-well plates and grown to 80-90% confluency.[2]
-
The cell culture medium was removed, and cells were incubated with a stimulation buffer containing a phosphodiesterase inhibitor for 30 minutes.[2]
-
Serial dilutions of this compound or Analog A were added to the wells, and the plates were incubated for 30 minutes at room temperature.[2]
-
Intracellular cAMP levels were measured using a commercial HTRF (Homogeneous Time-Resolved Fluorescence) assay kit according to the manufacturer's protocol.[2][3]
-
The HTRF signal, which is inversely proportional to the amount of cAMP produced, was read on a compatible plate reader.[2]
-
EC50 values were determined by fitting the dose-response data to a four-parameter logistic equation.
-
3. In Vitro Plasma Stability Assay
-
Objective: To assess the metabolic stability of this compound and Analog A in human plasma.[4][5][6]
-
Method:
-
This compound or Analog A was added to fresh human plasma to a final concentration of 10 µM and incubated at 37°C with gentle shaking.[7]
-
Aliquots were taken at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).[6]
-
The reaction in each aliquot was quenched by adding an equal volume of acetonitrile (B52724) to precipitate plasma proteins.[6]
-
Samples were centrifuged to pellet the precipitated proteins.
-
The supernatant, containing the remaining intact peptide, was analyzed by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
The percentage of intact peptide remaining at each time point was calculated relative to the 0-minute sample, and the half-life (t½) was determined by plotting the natural log of the remaining peptide concentration against time.[4]
-
Conclusion
The experimental data clearly demonstrates that the rational design of Analog A has successfully addressed the primary limitations of this compound. Analog A exhibits a significant 4-fold improvement in binding affinity and a 5-fold increase in functional potency at Receptor X. Most notably, the modifications incorporated into Analog A resulted in a 12-fold enhancement of its stability in human plasma. These findings strongly support the advancement of Analog A as a superior therapeutic candidate for further preclinical and clinical development.
References
- 1. General Approach for Characterizing In Vitro Selected Peptides with Protein Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A High-Throughput Method for Screening Peptide Activators of G-Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. pubs.acs.org [pubs.acs.org]
Comparative Analysis of Peptide F's Enzymatic Specificity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the enzymatic activity and specificity of a novel serine protease, Peptide F, against two related peptides, Peptide G and Peptide H. The data presented herein is intended to inform research and development decisions regarding the potential therapeutic applications of these molecules.
Performance Overview and Data Summary
This compound was designed as a targeted protease with potential applications in apoptosis induction for cancer therapy. Its performance was evaluated in comparison to Peptide G, a high-specificity variant, and Peptide H, a variant with broader substrate activity. The following table summarizes the key performance metrics derived from enzymatic assays.
Table 1: Comparison of Enzymatic Activity for Peptides F, G, and H
| Parameter | This compound | Peptide G (High Specificity) | Peptide H (Broad Spectrum) |
| Primary Substrate Kinetics (Substrate-1) | |||
| Km (µM) | 15.2 | 14.8 | 25.6 |
| kcat (s⁻¹) | 125.4 | 120.1 | 180.3 |
| kcat/Km (M⁻¹s⁻¹) | 8.25 x 10⁶ | 8.11 x 10⁶ | 7.04 x 10⁶ |
| Off-Target Substrate Activity (% of Primary) | |||
| Substrate-2 | 5.8% | 0.9% | 45.2% |
| Substrate-3 | 2.1% | 0.2% | 33.7% |
| Substrate-4 | 1.5% | < 0.1% | 28.9% |
| Inhibitor Sensitivity (Inhibitor-X) | |||
| IC₅₀ (nM) | 45.3 | 42.1 | 150.7 |
Experimental Methodologies
The data presented in this guide were obtained using the following experimental protocols.
Recombinant Peptide Expression and Purification
Peptides F, G, and H were expressed in an E. coli expression system. The expressed peptides were purified to >95% purity using affinity and size-exclusion chromatography.
Enzyme Kinetic Assays
Kinetic parameters (Km and kcat) were determined using a continuous fluorogenic assay.[1] The assay was performed in a 96-well plate format. The reaction mixture contained 50 mM HEPES buffer (pH 7.4), 100 mM NaCl, 10 mM CaCl₂, and varying concentrations of the fluorogenic substrate. The reaction was initiated by the addition of the respective peptide enzyme. The fluorescence intensity was measured every 30 seconds for 30 minutes using a microplate reader with excitation and emission wavelengths of 380 nm and 460 nm, respectively. The initial reaction velocities were calculated from the linear portion of the progress curves and fitted to the Michaelis-Menten equation to determine Km and Vmax. kcat was calculated from Vmax and the enzyme concentration.
Substrate Specificity Profiling
The specificity of each peptide was assessed against a panel of three potential off-target fluorogenic substrates (Substrate-2, Substrate-3, and Substrate-4). The assay conditions were identical to the kinetic assays, with a fixed substrate concentration of 50 µM. The activity against each off-target substrate was expressed as a percentage of the activity against the primary substrate (Substrate-1).
Inhibitor Sensitivity Assay
The half-maximal inhibitory concentration (IC₅₀) of a competitive inhibitor (Inhibitor-X) was determined for each peptide. The assays were performed with the primary substrate at its Km concentration. A range of inhibitor concentrations was pre-incubated with the enzyme for 15 minutes prior to the addition of the substrate. The reaction rates were measured as described for the kinetic assays. The IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic equation.
Visualized Workflows and Pathways
Experimental Workflow for Specificity Analysis
The following diagram illustrates the systematic approach taken to characterize the enzymatic specificity of this compound.
Caption: Workflow for the enzymatic specificity analysis of this compound.
Hypothetical Signaling Pathway for this compound
This compound is hypothesized to function in a signaling cascade that leads to apoptosis, similar to the action of caspases.[2][3][4] The diagram below illustrates this proposed pathway.
Caption: Proposed signaling pathway for this compound-mediated apoptosis.
References
Reproducibility of Stapled Peptide ATSP-7041 Findings in Different Cell Lines: A Comparative Guide
This guide provides an objective comparison of the performance of ATSP-7041, a potent dual inhibitor of MDM2 and MDMX, across various cancer cell lines.[1] The findings are supported by experimental data from published studies, with detailed methodologies for key experiments to ensure reproducibility.
ATSP-7041 is a stapled α-helical peptide designed to reactivate the p53 tumor suppressor pathway in cancers that retain wild-type (WT) p53 but overexpress its negative regulators, MDM2 and MDMX.[1][2] Its efficacy is dependent on the p53 status of the cancer cells.[3]
Data Presentation: Comparative Efficacy of ATSP-7041
The following table summarizes the quantitative data on the efficacy of ATSP-7041 in different cancer cell lines, focusing on its ability to inhibit cell viability. The data demonstrates that the peptide's cytotoxic effects are selective for cells with wild-type p53.
| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Citation |
| SJSA-1 | Osteosarcoma | Wild-Type (MDM2 amplified) | ~0.8 | [3] |
| MCF-7 | Breast Cancer | Wild-Type (MDMX overexpressed) | ~0.7 | [3] |
| RKO | Colon Carcinoma | Wild-Type | ~1.0 | [3] |
| HCT116 | Colon Carcinoma | Wild-Type | ~1.2 | [3] |
| SW480 | Colorectal Adenocarcinoma | Mutant | >30 | [3] |
| MDA-MB-435 | Melanoma | Mutant | >30 | [3] |
Note: IC50 represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.
Signaling Pathway and Mechanism of Action
ATSP-7041 functions by disrupting the protein-protein interaction between p53 and its negative regulators, MDM2 and MDMX.[1] In unstressed cells, MDM2 binds to p53, leading to its ubiquitination and subsequent degradation by the proteasome.[4] By inhibiting both MDM2 and MDMX, ATSP-7041 stabilizes p53, allowing it to accumulate and activate downstream target genes.[1][3] These genes are involved in critical cellular processes such as cell cycle arrest and apoptosis, ultimately suppressing tumor growth.[5][6][7]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are the protocols for key experiments used to evaluate the efficacy of ATSP-7041.
Cell Viability (MTT) Assay
-
Cell Seeding: Cancer cell lines (e.g., SJSA-1, MCF-7, SW480) are seeded into 96-well plates at a density of 3,000 to 5,000 cells per well and allowed to adhere overnight.[8]
-
Compound Treatment: Cells are treated with a serial dilution of ATSP-7041 or a vehicle control (e.g., DMSO) for 72 hours.[9]
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based buffer).
-
Data Acquisition: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. IC50 values are determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Western Blotting for p53 and Target Gene Expression
-
Cell Lysis: Cells treated with ATSP-7041 or control for a specified time (e.g., 24 hours) are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for p53, p21, MDM2, or a loading control (e.g., β-actin or GAPDH). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the protein bands is quantified using densitometry software.
Experimental Workflow
The following diagram illustrates a typical workflow for designing and evaluating stapled peptides like ATSP-7041, from initial design to in vivo testing.
References
- 1. Stapled α−helical peptide drug development: A potent dual inhibitor of MDM2 and MDMX for p53-dependent cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Data: ATSP-7041 as first-in-class p53 pathway re-activator for solid/ hematologic cancers | EurekAlert! [eurekalert.org]
- 3. researchgate.net [researchgate.net]
- 4. p53 Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 5. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. D-peptide inhibitors of the p53–MDM2 interaction for targeted molecular therapy of malignant neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
Validating the Role of Peptide F: A Comparative Guide Using Knockout Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a hypothetical Peptide F knockout (KO) animal model against its wild-type (WT) counterpart to validate the peptide's physiological role. We present supporting experimental data and detailed protocols to illustrate the power of this approach in functional genomics and early-stage drug discovery. The use of knockout mice is a cornerstone for studying gene function and for the validation of new drug targets.[1][2]
Comparative Analysis: this compound Knockout vs. Wild-Type Phenotypes
To investigate the in vivo function of this compound, a KO mouse model was generated, allowing for a direct assessment of the physiological effects caused by the absence of the peptide. These KO models are invaluable for understanding the potential effects of inhibiting a target protein's function.[1] A comprehensive metabolic phenotyping study was conducted, revealing significant differences between the KO and WT littermates, particularly under a high-fat diet challenge.[3][4]
Data Presentation: Key Metabolic Parameters
The following table summarizes the quantitative data collected from adult male KO and WT mice after 16 weeks on a high-fat diet.
| Parameter | Wild-Type (WT) | This compound Knockout (KO) | % Change (KO vs. WT) |
| Body Weight (g) | 35.4 ± 2.1 | 48.9 ± 3.5 | +38.1% |
| Fasting Blood Glucose (mg/dL) | 98.2 ± 7.6 | 145.3 ± 11.2 | +48.0% |
| Plasma Insulin (B600854) (ng/mL) | 1.5 ± 0.4 | 3.8 ± 0.9 | +153.3% |
| Glucose Tolerance (AUC in GTT) | 18,500 ± 1,200 | 32,000 ± 2,500 | +73.0% |
| Liver Triglyceride Content (mg/g) | 25.1 ± 4.3 | 55.8 ± 7.1 | +122.3% |
Values are presented as mean ± standard deviation. All differences are statistically significant (p < 0.01).
The data clearly indicate that the absence of this compound leads to a severe metabolic phenotype characterized by obesity, hyperglycemia, hyperinsulinemia, and hepatic steatosis, suggesting its crucial role in maintaining metabolic homeostasis.
Elucidating the Mechanism: Signaling Pathway Analysis
The profound metabolic dysregulation observed in this compound KO mice prompted an investigation into the underlying molecular mechanisms. It is hypothesized that this compound acts through a G protein-coupled receptor (GPCR) to activate a downstream signaling cascade that promotes glucose uptake and utilization in peripheral tissues.
Caption: Hypothesized signaling pathway of this compound in WT vs. KO models.
Experimental Protocols
Reproducibility and accuracy are paramount in scientific research. Here we provide detailed methodologies for the key experiments cited in this guide.
Generation of this compound Knockout Mice
A conditional knockout mouse model was generated using the Cre-loxP system.[5]
-
Targeting Vector Construction: A targeting vector was designed to flank exon 2 of the this compound gene with loxP sites. The vector also contained a neomycin resistance cassette for selection.
-
ES Cell Targeting: The linearized targeting vector was electroporated into mouse embryonic stem (ES) cells. Neomycin-resistant colonies were screened by PCR and Southern blot to identify correctly targeted clones.
-
Blastocyst Injection: Verified ES cells were injected into blastocysts, which were then transferred to pseudopregnant female mice. Chimeric offspring were identified by coat color.
-
Germline Transmission: Chimeric males were bred with wild-type females to achieve germline transmission of the floxed allele.
-
Cre-Mediated Deletion: Mice carrying the floxed allele were crossed with a ubiquitous Cre-deleter strain to generate heterozygous, and subsequently homozygous, this compound knockout mice.
Metabolic Phenotyping
All metabolic tests were performed on 16- to 20-week-old male mice after 16 weeks on a 60% high-fat diet. Methodologies were adapted from established guidelines for mouse metabolic phenotyping.[6]
-
Body Weight and Composition: Body weight was recorded weekly. Body composition (fat and lean mass) was measured using a nuclear magnetic resonance (NMR) analyzer.
-
Glucose Tolerance Test (GTT): Following a 6-hour fast, mice were administered glucose via intraperitoneal (IP) injection (2 g/kg body weight). Blood glucose was measured from tail vein blood at 0, 15, 30, 60, 90, and 120 minutes post-injection.
-
Plasma and Liver Analysis: At the end of the study, mice were fasted for 6 hours, and blood was collected via cardiac puncture for plasma insulin measurement (ELISA). Livers were harvested, weighed, and snap-frozen for subsequent triglyceride content analysis.
Caption: Overall experimental workflow for validating this compound's role.
Conclusion
The direct comparison between the this compound knockout model and its wild-type littermate controls provides compelling evidence for the peptide's indispensable role in regulating glucose homeostasis and lipid metabolism. The development of a severe metabolic syndrome phenotype in the absence of this compound validates it as a high-value target for the development of novel therapeutics for obesity and type 2 diabetes. This guide demonstrates a robust framework for using knockout animal models to validate gene function, a critical step in the drug discovery and development pipeline.
References
- 1. Using Animal Models for Drug Development | Taconic Biosciences [taconic.com]
- 2. youtube.com [youtube.com]
- 3. Identification of genetic elements in metabolism by high-throughput mouse phenotyping. [repository.cam.ac.uk]
- 4. Identification of genetic elements in metabolism by high throughput mouse phenotyping – GMC [mouseclinic.de]
- 5. Generation and Validation of Tissue-Specific Knockout Strains for Toxicology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Considerations and guidelines for mouse metabolic phenotyping in diabetes research - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative comparison of Peptide F bioactivity across species
Please specify which "Peptide F" you are interested in. The term "this compound" is used to refer to several different molecules with distinct origins and biological activities. To provide an accurate and relevant comparison guide, please clarify which of the following you are referring to, or provide a more specific name or context:
-
Snake Venom this compound: Found in the venom of snakes such as Agkistrodon piscivorus piscivoris and Crotalus atrox.
-
Proenkephalin-Derived this compound: An opioid peptide found in the bovine brain and adrenal medulla, involved in pain transmission.
-
Short Neurothis compound (sNPF): A multifunctional neurohormone in insects that regulates processes like feeding and reproduction.
-
HIV-1 Derived F Peptide: A synthetic peptide from the gp120 protein of the Human Immunodeficiency Virus, which affects chemokine receptors.
-
Peptide F1 (FMRFamide-related): A potent neuropeptide in lobsters and other invertebrates that modulates muscle contractility.
-
Hsp90α-derived this compound-5: A fragment of the human heat shock protein 90 alpha involved in cell motility.
Once you provide more specific information, I can proceed to gather the relevant data and generate the comprehensive comparison guide you requested.
Safety Operating Guide
Safeguarding Laboratory Operations: A Step-by-Step Guide to the Proper Disposal of Peptide F
For researchers, scientists, and drug development professionals, the meticulous management of chemical reagents is fundamental to ensuring a safe and compliant laboratory environment. Synthetic peptides, while invaluable tools, require careful handling and disposal to mitigate risks to personnel and the environment. Given that the specific hazardous properties of many research peptides, including "Peptide F," may not be extensively documented, a precautionary approach to their disposal is imperative.[1][2][3] This guide provides a comprehensive, procedural plan for the proper disposal of this compound, aligning with general laboratory safety protocols and best practices for chemical waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to conduct a thorough risk assessment and wear the appropriate Personal Protective Equipment (PPE).[4] All handling of this compound, particularly in its lyophilized powder form which can be easily aerosolized, should occur within a certified chemical fume hood or a biological safety cabinet to prevent inhalation.[1][4]
Mandatory Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are essential.[2][4]
-
Eye Protection: Safety glasses or goggles must be worn to protect against accidental splashes.[4]
-
Lab Coat: A fully buttoned lab coat is required to protect against skin contact.[2][4]
Step-by-Step Disposal Protocol for this compound
The disposal of this compound and any contaminated materials should be managed as chemical waste, in strict adherence to your institution's Environmental Health and Safety (EHS) guidelines and local regulations.[4][5] Never dispose of peptide waste down the sink or in regular trash.[3][4][6]
Step 1: Waste Segregation at the Point of Generation
Proper segregation is the critical first step in the waste management process.[3][4] All items that have come into contact with this compound must be separated from general laboratory waste.[1]
| Waste Stream | Description | Recommended Container |
| Solid Waste | Unused or expired solid this compound, contaminated consumables (e.g., pipette tips, tubes, vials, gloves).[1][3] | Designated, leak-proof, and clearly labeled hazardous waste container.[1][2] |
| Liquid Waste | Unused this compound solutions, contaminated buffers, and reaction mixtures.[3][5] | Designated, leak-proof, and chemically resistant container for liquid hazardous waste.[1][3] |
| Sharps Waste | Contaminated needles, syringes, or any other items that can puncture the skin.[3] | Puncture-resistant and leak-proof sharps container.[3] |
Step 2: Containerization and Labeling
All waste containers must be appropriate for the type of waste they hold and must be clearly and accurately labeled.[1]
Labeling Requirements:
-
The full chemical name: "this compound."[1]
-
An indication of the hazards (e.g., "Caution: Research chemical with unknown toxicity").[1]
-
The accumulation start date.[1]
Step 3: Chemical Inactivation of Liquid Waste (Optional Pre-Treatment)
For liquid waste containing this compound, chemical inactivation may be a suitable pre-treatment step before collection, if permitted by your institution. This should always be performed in a chemical fume hood while wearing appropriate PPE.[1] The goal is to degrade the peptide through hydrolysis or oxidation.[1][2]
| Inactivation Method | Reagent & Concentration | Minimum Contact Time | Key Considerations |
| Oxidation | 10% Sodium Hypochlorite (Bleach) solution (0.5-1.0% final concentration).[1] | 30 - 60 minutes | A strong oxidizing agent effective for peptide degradation. May be corrosive to some surfaces.[1] |
| Acid/Base Hydrolysis | 1 M Hydrochloric Acid (HCl) or 1 M Sodium Hydroxide (NaOH).[2] | At least 24 hours | Highly effective but requires a subsequent neutralization step before final collection.[2] |
Experimental Protocol for Chemical Inactivation (General):
-
Preparation: In a designated chemical fume hood, prepare the chosen inactivation solution (e.g., 10% bleach or 1 M HCl/NaOH).
-
Addition of Waste: Slowly and carefully add the liquid peptide waste to the inactivation solution. A common recommendation is a 1:10 ratio of waste to inactivation solution to ensure an excess of the degrading agent.[1][2]
-
Reaction: Gently stir the mixture and allow it to stand for the recommended contact time to ensure complete peptide degradation.[1][2]
-
Neutralization (if applicable): If using strong acid or base, check the pH of the solution after the inactivation period. Slowly add a neutralizing agent (e.g., sodium bicarbonate for acid, a weak acid for base) until the pH is between 6.0 and 8.0.[2]
-
Collection: Transfer the treated (and neutralized, if applicable) solution to a properly labeled hazardous waste container for disposal.[1][2]
Step 4: Storage and Final Disposal
Store sealed hazardous waste containers in a designated satellite accumulation area within the laboratory. This area should be secure and away from general lab traffic, preferably in secondary containment.[1][2] Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.[1][4]
Visualizing the Disposal Workflow
The following diagrams illustrate the procedural flow for the proper disposal of this compound.
References
Essential Safety and Handling Protocols for Peptide F
This guide provides immediate, essential safety and logistical information for handling Peptide F. The following procedures are based on established best practices for handling synthetic peptides in a laboratory setting and are intended for use by trained researchers, scientists, and drug development professionals. A thorough risk assessment should be conducted before beginning any new experimental protocol. While specific hazard data for this compound is not fully established, it should be handled as a potentially hazardous chemical, taking precautions to avoid inhalation, skin, and eye contact.[1]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination when handling this compound.[1] The following table summarizes the recommended PPE. A risk assessment should be conducted for specific laboratory tasks to determine if additional PPE is required.[1]
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against dust particles and liquid splashes.[1] Must meet ANSI Z87.1 standards.[1] |
| Face Shield | Recommended in addition to goggles when there is a significant risk of splashing, such as during the initial reconstitution of lyophilized powder.[1] | |
| Body Protection | Laboratory Coat | A standard, buttoned lab coat is the minimum requirement to protect clothing and skin from potential splashes.[1] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are recommended for their chemical resistance.[1] Gloves should be inspected before use and changed immediately after contact.[1] |
| Respiratory Protection | Respirator / Dust Mask | Recommended when weighing or handling the lyophilized powder to avoid the inhalation of fine particles.[1] |
| General Attire | Long Pants & Closed-Toe Shoes | Required minimum attire for working in any laboratory where hazardous materials are handled.[1] |
Quantitative Data Summary
The following table provides an example of the kind of quantitative data that should be sought from the supplier's Safety Data Sheet (SDS) or product information page for this compound.
| Property | Value | Notes |
| Molecular Weight | 3845.31 g/mol | As provided for this compound, bovine.[2] |
| Purity | >95% (HPLC) | Purity can vary between batches. |
| Appearance | White to off-white lyophilized powder | Visual inspection should be performed upon receipt. |
| Solubility | Soluble in water | Test solubility in a small amount first. The presence of TFA salts from purification generally enhances solubility in aqueous solutions.[2] |
| Storage Temperature | -20°C or colder (lyophilized) | For best preservation, store lyophilized peptides in a cool, dark place.[3] |
| 4°C or lower (reconstituted) | Once reconstituted, solutions should be stored according to laboratory standards and protected from repeated freeze-thaw cycles.[4] |
Experimental Protocols
Reconstitution of Lyophilized this compound
-
Preparation : Before opening the vial, bring it to room temperature in a desiccator to prevent moisture condensation.
-
Solvent Selection : Use a high-purity solvent appropriate for your experiment (e.g., sterile water, PBS, or other buffer). There is no universal solvent for all peptides.[3][5]
-
Reconstitution : Add the appropriate volume of solvent to the vial. Gently swirl or vortex to dissolve the peptide. Avoid vigorous shaking, which can cause aggregation.
-
Aliquoting : To prevent degradation from multiple freeze-thaw cycles, divide the reconstituted solution into sterile, single-use aliquots.[1]
-
Labeling and Storage : Clearly label each aliquot with the peptide name, concentration, and date of preparation.[4] Store reconstituted aliquots at 4°C for short-term use or -20°C to -80°C for long-term storage.[6]
Operational and Disposal Plans
Handling Plan
-
Designated Area : All handling of this compound should be confined to a designated laboratory area or bench that is clean and organized.[6]
-
Ventilation : When handling the lyophilized powder, which can easily become airborne, use a fume hood or biosafety cabinet to prevent inhalation.[6]
-
Cross-Contamination : Use fresh, sterile equipment (e.g., pipette tips, vials) for each peptide or experimental step to maintain safety and research integrity.[6]
Disposal Plan
This compound should be treated as chemical waste and must not be disposed of down the drain or in regular trash.[1]
-
Solid Waste : Collect all materials contaminated with the peptide, such as pipette tips, gloves, and empty vials, in a designated, clearly labeled, and leak-proof hazardous waste container.[1]
-
Liquid Waste : Collect all unused peptide solutions in a designated hazardous waste container.
-
Institutional Protocols : Follow your institution's environmental health and safety (EH&S) guidelines for the disposal of chemical waste.[6]
Workflow and Safety Decision Making
Caption: General experimental workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
